Monodecarboxy Piperacilloic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,4S)-2-[[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O6S/c1-4-26-10-11-27(19(30)18(26)29)21(33)25-15(13-8-6-5-7-9-13)17(28)23-12-14-24-16(20(31)32)22(2,3)34-14/h5-9,14-16,24H,4,10-12H2,1-3H3,(H,23,28)(H,25,33)(H,31,32)/t14-,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERAIFYAYPAERV-OAGGEKHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC3NC(C(S3)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NC[C@@H]3N[C@H](C(S3)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64817-23-8 | |
| Record name | Penilloic acids of piperacillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONODECARBOXY PIPERACILLOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MXX6GAA2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Monodecarboxy Piperacilloic Acid chemical structure and formula
Title: Structural Characterization and Degradation Kinetics of Monodecarboxy Piperacilloic Acid: A Technical Whitepaper
Executive Summary
Piperacillin is a broad-spectrum, third-generation semisynthetic ureidopenicillin widely utilized in clinical settings to combat severe Gram-negative and Gram-positive bacterial infections. However, the inherent thermodynamic instability of its β -lactam ring makes the active pharmaceutical ingredient (API) highly susceptible to hydrolytic degradation. This whitepaper provides an in-depth mechanistic and analytical guide to one of its most critical degradation products: Monodecarboxy Piperacilloic Acid (also designated as Piperacillin EP Impurity C)[1].
By understanding the causality behind its formation and implementing self-validating analytical protocols, drug development professionals can accurately monitor API stability, ensuring therapeutic efficacy and patient safety.
Chemical Identity and Structural Characterization
Monodecarboxy Piperacilloic Acid is a secondary degradation product formed when Piperacillin undergoes sequential hydrolysis and decarboxylation[1][2]. In pharmacopeial standards, it is recognized as a mixture of diastereomers and is commonly referred to as the penilloic acid of piperacillin[1][3].
To facilitate precise analytical tracking, the core physicochemical properties of this impurity are summarized in Table 1.
Table 1: Physicochemical and Structural Properties
| Parameter | Specification / Data |
| Common Name | Monodecarboxy Piperacilloic Acid (Mixture of Diastereomers) |
| Pharmacopeial Name | Piperacillin EP Impurity C / BP Impurity C[1][4] |
| CAS Registry Number | 64817-23-8[1][5] |
| Molecular Formula | C₂₂H₂₉N₅O₆S[5][6] |
| Molecular Weight | 491.56 g/mol [3][5] |
| IUPAC Nomenclature | (2RS, 4S)-2-[[[(2R)-2-[[(4-Ethyl-2, 3-dioxopiperazin-1-yl)carbonyl]amino]-2-phenylacetyl]amino]methyl]-5, 5-dimethylthiazolidine-4-carboxylic acid[1] |
| FDA UNII | 4MXX6GAA2S[5] |
Mechanistic Causality of Degradation
The degradation of Piperacillin into Monodecarboxy Piperacilloic Acid is not a random event; it is driven by predictable thermodynamic and kinetic principles.
Step 1: Nucleophilic Attack and Ring Opening The four-membered β -lactam ring of Piperacillin suffers from severe angle strain (approximately 90° instead of the ideal 109.5° for sp³ hybridized atoms). This strain renders the carbonyl carbon highly electrophilic. Under aqueous, acidic, or basic conditions, water or hydroxide ions act as nucleophiles, attacking the carbonyl carbon. This hydrolytic cleavage opens the ring, yielding Piperacilloic Acid (Piperacillin EP Impurity B)[2][7].
Step 2: Thermal/Acidic Decarboxylation Piperacilloic acid contains a newly formed carboxyl group at the C3 position (relative to the opened ring). This intermediate is highly unstable under thermal or acidic stress. The molecule undergoes a spontaneous decarboxylation (loss of CO₂), driven by the entropic gain of gas evolution and the stabilization of the resulting intermediate, forming Monodecarboxy Piperacilloic Acid [1][2].
Mechanistic degradation pathway of Piperacillin to Monodecarboxy Piperacilloic Acid.
Analytical Workflow: Self-Validating Forced Degradation Protocol
To accurately quantify Monodecarboxy Piperacilloic Acid during stability-indicating assay development, researchers must induce its formation via forced degradation[2][8].
The following protocol is designed as a self-validating system . By incorporating a mandatory neutralization (quenching) step and a mass-balance calculation, the protocol ensures that the degradation observed in the chromatogram represents the exact state of the sample at the end of the stress period, rather than an artifact of continued degradation while sitting in the autosampler queue.
Step-by-Step Methodology
-
Sample Preparation (The Baseline): Dissolve Piperacillin API in a 50:50 (v/v) mixture of Water and Acetonitrile to achieve a final concentration of 1.0 mg/mL[8]. Causality: This specific diluent ensures complete solubilization of both the polar API and its slightly less polar degradation products.
-
Acidic Stress Induction: Transfer 5.0 mL of the API solution to a volumetric flask. Add 1.0 mL of 0.1M HCl. Incubate in a water bath at 60°C for exactly 2 hours[8]. Causality: The elevated temperature provides the activation energy required to push the intermediate Piperacilloic Acid past the transition state for decarboxylation.
-
Quenching (System Validation Step): Immediately remove the flask from the heat and add exactly 1.0 mL of 0.1M NaOH to neutralize the acid. Causality: Quenching halts the reaction kinetics instantly. Without this step, the sample would continue to degrade unpredictably before injection, invalidating the reproducibility of the assay.
-
Dilution and Filtration: Dilute the neutralized sample to 10.0 mL with the diluent. Filter through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the HPLC column.
Step-by-step workflow for forced degradation and analytical quantification.
Chromatographic Parameters (RP-HPLC)
To separate Piperacillin from Monodecarboxy Piperacilloic Acid, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.
Causality for Mobile Phase Selection: The mobile phase A must be buffered to an acidic pH (e.g., pH 3.0). At this pH, the carboxylic acid moieties on the degradation products remain protonated (neutral), which significantly increases their hydrophobic interaction with the C18 stationary phase, preventing them from eluting in the void volume.
Table 2: Optimized RP-HPLC Gradient Program
| Time (min) | Mobile Phase A (0.2M Phosphate Buffer, pH 3.0) | Mobile Phase B (Acetonitrile) | Flow Rate |
| 0.0 | 85% | 15% | 1.0 mL/min |
| 10.0 | 70% | 30% | 1.0 mL/min |
| 20.0 | 40% | 60% | 1.0 mL/min |
| 25.0 | 85% | 15% | 1.0 mL/min |
Validation Check: Calculate the mass balance by summing the peak areas of the remaining Piperacillin and all detected impurities (including Impurity B and C). The total area should be within 95-105% of the unstressed control sample area. A significant deviation indicates that volatile degradation products were lost or that impurities are co-eluting.
Impact on Drug Development
Monitoring Monodecarboxy Piperacilloic Acid is not merely a regulatory checkbox; it is a fundamental requirement for establishing the shelf-life and safety profile of Piperacillin formulations.
-
Loss of Efficacy: The cleavage of the β -lactam ring permanently destroys the molecule's ability to bind to bacterial Penicillin-Binding Proteins (PBPs), rendering the drug bacteriologically inactive[]. High levels of Impurity C directly correlate with sub-therapeutic dosing.
-
Dimerization Pathways: Piperacilloic acid (the precursor to Impurity C) can act as a nucleophile and attack intact Piperacillin molecules, forming complex dimeric impurities (e.g., 6-APA Piperacillin Dimer)[2][8]. Controlling the degradation cascade that leads to Impurity C is critical to preventing the exponential proliferation of these higher-order polymers, which carry a known risk of triggering severe immunogenic (allergic) responses in patients.
References
- Veeprho. "Piperacillin EP Impurity C | CAS 64817-23-8".
- NCATS Inxight Drugs. "MONODECARBOXY PIPERACILLOIC ACID".
- ChemicalBook. "Piperacilloic Acid | 64817-22-7".
- Molcan Corporation. "PPR03: Piperacillin EP Impurity C".
- LGC Standards. "Monodecarboxy Piperacilloic Acid (Mixture of Diastereomers)".
- Benchchem. "Application Notes and Protocols for Forced Degradation Studies of Piperacillin to Generate Dimers".
- Allmpus. "Piperacillin EP Impurity C".
- Benchchem. "In-Depth Technical Guide: Spectroscopic and Structural Analysis of 6-APA Piperacillin Dimer".
- BOC Sciences. "Piperacillin Impurities".
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- 5. MONODECARBOXY PIPERACILLOIC ACID [drugs.ncats.io]
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- 7. Piperacilloic Acid | 64817-22-7 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Technical Guide on Piperacillin Impurity C (CAS 64817-23-8): Properties, Degradation Kinetics, and Analytical Methodologies
Executive Summary
The structural integrity of beta-lactam antibiotics is a primary concern in pharmaceutical formulation and quality assurance. Piperacillin, a broad-spectrum semisynthetic penicillin, is highly susceptible to hydrolytic degradation[1]. Among its degradation products, Piperacillin Impurity C (CAS 64817-23-8) —pharmacopeially identified as monodecarboxy piperacilloic acid—serves as a critical biomarker for API (Active Pharmaceutical Ingredient) stability[2]. This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic degradation pathways, and validated analytical methodologies required to isolate and quantify Piperacillin Impurity C.
Chemical and Physical Profiling
Piperacillin Impurity C exists as a mixture of diastereomers resulting from the breakdown of the parent piperacillin molecule[2][3]. Understanding its precise physicochemical properties is essential for developing targeted chromatographic methods.
| Property | Specification / Value |
| IUPAC Name | (2RS, 4S)-2-[[[(2R)-2-[[(4-Ethyl-2, 3-dioxopiperazin-1-yl)carbonyl]amino]-2-phenylacetyl]amino]methyl]-5, 5-dimethylthiazolidine-4-carboxylic acid[2] |
| CAS Registry Number | 64817-23-8[4] |
| Molecular Formula | C₂₂H₂₉N₅O₆S[4][5] |
| Molecular Weight | 491.56 g/mol [4][5] |
| Synonyms | Piperacillin EP Impurity C, Monodecarboxy Piperacilloic Acid, Penilloic Acids of Piperacillin[2][4] |
| Appearance | Off-white solid[6] |
| Melting Point | >164 °C (Decomposes)[7] |
Mechanistic Degradation Pathway
The formation of Piperacillin Impurity C is driven by the thermodynamic instability of the highly strained four-membered beta-lactam ring[1]. The degradation follows a sequential, two-step cascade:
-
Hydrolytic Ring Opening : Under aqueous, acidic, or basic stress, nucleophilic attack on the beta-lactam carbonyl carbon cleaves the ring. This yields Piperacilloic Acid (Piperacillin Impurity B, CAS 64817-22-7), a dicarboxylic acid intermediate[1][6].
-
Decarboxylation : Piperacilloic acid is chemically unstable under continued thermal or acidic stress. It undergoes a spontaneous decarboxylation (loss of CO₂, ΔMW = 44 g/mol ) at the C-3 position of the original penicillin nucleus, yielding the monodecarboxy derivative, Piperacillin Impurity C [2][8].
Degradation pathway of Piperacillin to Impurity C via hydrolysis and decarboxylation.
Analytical Profiling: Stability-Indicating HPLC Methodology
To ensure drug safety, pharmacopeias (USP, EP, JP) mandate the quantification of related substances[9]. The following protocol outlines a self-validating, stability-indicating HPLC method.
Causality of Chromatographic Parameters
-
Column Selection (C8 vs. C18) : While traditional monographs suggest a C18 column (L1 packing)[9], clinical kinetic studies demonstrate that a C8 column (250 x 4.6 mm, 5 µm) provides superior elution for polar degradants like Impurity C. The reduced hydrophobicity of the C8 phase minimizes excessive retention of the bulky piperazine moiety, significantly improving theoretical plate counts and reducing peak tailing[10].
-
Mobile Phase pH : The aqueous mobile phase must be buffered to pH ~3.8 using 20% phosphoric acid[9]. This specific acidic environment suppresses the ionization of the remaining thiazolidine carboxylic acid group on Impurity C. Keeping the molecule in a neutral state ensures consistent hydrophobic interaction with the stationary phase, preventing peak splitting and retention time drift.
-
Detection Wavelength : UV detection is optimized at 215–220 nm to capture the maximum absorbance of the intact amide bonds within the piperazine and phenylacetyl regions[9][10].
Self-Validating Experimental Protocol
This workflow incorporates internal checks to ensure data integrity before sample quantification.
Step 1: System Equilibration & Blank Injection Equilibrate the C8 column with the mobile phase (e.g., pH 3.8 phosphate buffer and acetonitrile gradient) for 30 minutes. Inject a diluent blank to confirm a stable baseline and the absence of ghost peaks[1][9].
Step 2: System Suitability Testing (SST) - Validation Checkpoint Inject a standard resolution mixture containing USP Piperacillin RS and Impurity C reference standards. Acceptance Criteria: The system is only validated for analysis if the resolution ( Rs ) between Piperacillin and Impurity C is ≥2.0 , and the relative standard deviation (RSD) of peak areas from five replicate injections is ≤2.0% [1].
Step 3: Sample Preparation & Forced Degradation Controls Dissolve the sample in a 75:25 water/acetonitrile diluent to a nominal concentration of 1 mg/mL[9]. Concurrently, prepare a positive control by subjecting a piperacillin standard to 0.001M HCl for 1 hour (acid hydrolysis) to forcefully generate Impurity C, proving the method's stability-indicating power[1][10].
Step 4: Chromatographic Separation & Quantification Inject 20 µL of the test solutions. Identify Impurity C based on its relative retention time (RRT) compared to the main piperacillin peak. Calculate the percentage of Impurity C using the peak area normalization method against the SST calibration curve[9].
Step-by-step self-validating stability-indicating HPLC workflow for Impurity C.
(Note: For highly complex isomer mixtures where HPLC falls short, orthogonal techniques like Micellar Electrokinetic Chromatography (MEKC) can be employed to achieve comprehensive impurity profiling based on micellar partitioning[11].)
Synthesis and Isolation of Reference Standards
Procuring high-purity reference standards of Impurity C is critical for accurate HPLC calibration. A patented synthetic route (CN104530039A) provides a highly efficient method for preparing Impurity C with purities exceeding 85%, surpassing many crude commercial standards[12].
Synthetic Causality and pH-Shift Isolation:
-
Reaction : Piperacillin precursors (2.0g) are reacted in dichloromethane (20 mL) with acetic anhydride (3.0g) at a controlled temperature of 10 °C[12].
-
Alkaline Solubilization : The reaction system is first adjusted to an alkaline pH (7–8) using a base. This deprotonates the carboxylic acid groups, rendering the target compounds highly soluble in the aqueous phase and allowing for the removal of organic-soluble byproducts[12].
-
Isoelectric Precipitation : The critical isolation step involves a precise acidification of the system to pH 3–4 [12]. Because Impurity C is a monocarboxylic acid (having lost one carboxyl group compared to Impurity B), its isoelectric point shifts. Dropping the pH to 3–4 selectively neutralizes Impurity C, causing it to crystallize and precipitate out of the solution while unreacted precursors remain dissolved.
Conclusion
Piperacillin Impurity C (CAS 64817-23-8) is a primary indicator of hydrolytic and decarboxylative degradation in beta-lactam formulations. By understanding the thermodynamic causality of its formation, analytical scientists can design robust, self-validating HPLC methodologies—leveraging specific stationary phases (C8) and precise pH control (pH 3.8)—to ensure the safety, efficacy, and regulatory compliance of piperacillin-based therapeutics.
References
-
Allmpus. "Piperacillin EP Impurity B / Piperacillin BP Impurity B / Piperacilloic Acid." Allmpus Reference Standards. URL: [Link]
-
Axios Research. "Piperacillin EP Impurity C - CAS - 64817-23-8." Axios Research Catalog. URL: [Link]
-
Veeprho. "Piperacillin EP Impurity C | CAS 64817-23-8." Veeprho Impurity Standards. URL: [Link]
- Google Patents. "CN104530039A - Method for preparing piperacillin impurity C." China National Intellectual Property Administration.
-
ResearchGate. "Impurity profiling of piperacillin sodium and tazobactam sodium for injection by micellar electrokinetic chromatography." ResearchGate Publications. URL: [Link]
-
World Health Organization (WHO) / Related Clinical Journals. "Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method." WHO Repository. URL: [Link]
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Comprehensive Analysis of Monodecarboxy Piperacilloic Acid: Molecular Weight, Degradation Kinetics, and Analytical Characterization
Executive Summary
Piperacillin is a broad-spectrum, third-generation semisynthetic ureidopenicillin widely utilized in clinical settings to treat severe gram-negative infections. However, the inherent thermodynamic instability of its β -lactam ring renders it susceptible to degradation during manufacturing, formulation, and storage. The terminal result of this degradation cascade is Monodecarboxy Piperacilloic Acid (officially designated as Piperacillin EP Impurity C)[1].
For drug development professionals and analytical chemists, understanding the precise molecular weight, formation kinetics, and analytical characterization of this specific impurity is critical for regulatory compliance and ensuring patient safety. This whitepaper provides a deep dive into the physicochemical properties of Monodecarboxy Piperacilloic Acid and outlines a self-validating analytical methodology for its quantification.
Physicochemical Properties & Quantitative Data
Monodecarboxy Piperacilloic Acid is a mixture of diastereomers formed when Piperacillin loses its core structural integrity[1]. The exact molecular weight of this compound is strictly defined by its elemental composition following the loss of a carboxyl group from its precursor state.
Below is a structured summary of its core quantitative and chemical properties:
| Property | Value |
| Chemical Name | (2RS,4S)-2-[[[(2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-phenylacetyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid |
| Pharmacopeial Name | Piperacillin EP Impurity C / Piperacillin BP Impurity C[2] |
| CAS Registry Number | 64817-23-8[3] |
| Molecular Formula | C22H29N5O6S[4] |
| Standard Molecular Weight | 491.56 g/mol [3] |
| Monoisotopic Exact Mass | 491.1839 Da[5] |
| Physical State | White to off-white hygroscopic solid[3] |
Mechanistic Pathway of Degradation
To understand why Monodecarboxy Piperacilloic Acid possesses a molecular weight of 491.56 g/mol , one must analyze the causality of the Piperacillin degradation cascade. The formation of this impurity is a two-step, sequential reaction driven by nucleophilic attack and thermodynamic stabilization.
-
β -Lactam Hydrolysis (Addition of H₂O): The highly strained four-membered β -lactam ring of Piperacillin (MW: 517.55 g/mol ) is highly electrophilic. In the presence of water—often catalyzed by pH extremes or elevated temperatures—it undergoes nucleophilic attack. The ring opens to form Piperacilloic Acid (Piperacillin Impurity B)[6]. This addition of a water molecule increases the molecular weight to 535.57 g/mol [6].
-
Spontaneous Decarboxylation (Loss of CO₂): Piperacilloic acid is an unstable intermediate. The newly liberated carboxylic acid group undergoes spontaneous decarboxylation under mildly acidic or thermal conditions. The loss of carbon dioxide (-44.01 g/mol ) yields Monodecarboxy Piperacilloic Acid , dropping the final molecular weight to 491.56 g/mol [7].
Fig 1. Stepwise degradation pathway of Piperacillin yielding Monodecarboxy Piperacilloic Acid.
Analytical Methodology for Molecular Weight Verification
To isolate and verify the 491.56 g/mol molecular weight of Monodecarboxy Piperacilloic Acid, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. This protocol is designed as a self-validating system : every step includes an internal check to ensure data integrity and explain the causality behind the analytical parameters.
Step-by-Step LC-HRMS Protocol
Step 1: Sample Preparation
-
Action: Dissolve the Piperacillin sample (or Impurity C reference standard) in a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile to a final concentration of 0.1 mg/mL.
-
Causality: This specific solvent ratio ensures complete solubilization of both the intact, slightly hydrophobic Piperacillin and its more polar degradation products. Matching the sample diluent to the initial mobile phase conditions prevents peak fronting or distortion during injection.
Step 2: Chromatographic Separation (RP-HPLC)
-
Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Causality: The C18 stationary phase effectively retains the hydrophobic phenyl and piperazine moieties of the impurity. Formic acid acts as an ion-pairing agent, suppressing the ionization of the remaining carboxylic acid group to improve peak shape, while simultaneously providing abundant protons for downstream mass spectrometry ionization.
Step 3: Ionization (ESI+)
-
Action: Utilize Electrospray Ionization in positive mode (ESI+).
-
Causality: Monodecarboxy Piperacilloic Acid contains multiple nitrogen atoms (secondary amines, piperazine ring) that readily accept protons. ESI+ efficiently generates the [M+H]+ pseudomolecular ion without fragmenting the core structure.
Step 4: High-Resolution Mass Analysis
-
Action: Analyze the eluent using a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Causality: HRMS provides exact mass measurements with a mass accuracy of < 5 ppm. For a target exact mass of 491.1839 Da[5], the expected [M+H]+ is approximately 492.191 m/z. This high resolution differentiates Impurity C from isobaric matrix interferences, unambiguously confirming the C22H29N5O6S elemental composition.
Step 5: Self-Validation (System Suitability)
-
Action: Run a blank injection (diluent only) prior to the sample, and spike the sample with a known concentration of an isotopically labeled internal standard (e.g., Piperacillin-d5)[5].
-
Causality: The blank ensures no column carryover from previous runs (validating that the 492.19 m/z peak originates from the current sample). The internal standard corrects for matrix-induced ion suppression, making the quantitative detection mathematically trustworthy and self-correcting.
Fig 2. Self-validating LC-HRMS workflow for molecular weight confirmation of Impurity C.
Impact on Drug Development & Quality Control
Monitoring the molecular weight and concentration of Monodecarboxy Piperacilloic Acid is a strict regulatory mandate. European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines strictly limit the allowable concentration of Impurity C in final drug products[4].
Because penilloic acids lack the intact β -lactam ring, they are entirely microbiologically inactive, meaning their presence directly reduces the therapeutic efficacy of the formulation. Furthermore, degradation products of penicillins can act as haptens. When these lower-molecular-weight impurities bind to carrier proteins in the human body, they can trigger severe IgE-mediated allergic reactions. Therefore, precise molecular weight characterization and routine LC-MS monitoring are non-negotiable pillars of modern antibiotic quality control.
References
-
Veeprho. "Piperacillin EP Impurity C | CAS 64817-23-8". Available at:[Link]
-
Inxight Drugs (NCATS). "MONODECARBOXY PIPERACILLOIC ACID". Available at:[Link]
-
Allmpus. "Piperacillin EP Impurity B / Piperacilloic Acid". Available at:[Link]
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- 2. molcan.com [molcan.com]
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- 4. MONODECARBOXY PIPERACILLOIC ACID [drugs.ncats.io]
- 5. Monodecarboxy Piperacilloic Acid (Mixture of Diastereomers) [lgcstandards.com]
- 6. allmpus.com [allmpus.com]
- 7. Monodecarboxy Piperacilloic Acid (Mixture of Diastereomers), TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
Structural and Analytical Differentiation of Piperacillin Degradants: Penicilloic Acid vs. Impurity C
Abstract Piperacillin, a potent broad-spectrum ureidopenicillin, is inherently susceptible to hydrolytic and thermal degradation pathways characteristic of β -lactam antibiotics. For drug development professionals and analytical scientists, distinguishing between its primary degradants—Piperacillin Penicilloic Acid and Piperacillin Impurity C—is a critical regulatory requirement. This technical guide systematically deconstructs the mechanistic formation, physicochemical properties, and chromatographic resolution of these two impurities, providing field-proven protocols for their isolation and validation.
The Beta-Lactam Degradation Cascade
The efficacy of Piperacillin relies on the highly electrophilic nature of its β -lactam ring, which acylates the transpeptidase enzymes in bacteria. However, this same ring strain makes the molecule highly reactive toward nucleophiles (such as water) and susceptible to pH-dependent degradation.
As a Senior Application Scientist, I approach the degradation cascade of Piperacillin not as random decay, but as a predictable, two-phase sequential pathway:
-
Hydrolytic Ring Opening (Formation of Penicilloic Acid): Nucleophilic attack by water, hydroxyl ions, or β -lactamase enzymes cleaves the C−N bond of the β -lactam ring. This relieves the ring strain and yields Piperacillin Penicilloic Acid (designated as EP Impurity B) 1. The resulting structure features a newly formed carboxylic acid group alongside the original thiazolidine carboxylic acid, making it a dicarboxylic acid.
-
Decarboxylation (Formation of Impurity C): Under acidic conditions or elevated temperatures, the dicarboxylic Penicilloic Acid becomes unstable. It undergoes a decarboxylation reaction (loss of CO2 ) to form Piperacillin Impurity C , chemically known as Piperacillin Penilloic Acid 2. This step removes one carboxylic acid group, fundamentally altering the molecule's polarity and mass.
Physicochemical and Structural Differentiation
To accurately track these degradants during stability-indicating method development, scientists must leverage their distinct physicochemical properties. The transformation from a dicarboxylic acid (Penicilloic) to a monocarboxylic acid (Impurity C) is the primary driver for their differing chromatographic behaviors.
Table 1: Physicochemical Comparison of Piperacillin and its Primary Degradants
| Compound | Pharmacopeial Designation | Chemical Formula | Molecular Weight | Structural Shift from API |
| Piperacillin (API) | N/A | C23H27N5O7S | 517.56 g/mol | Intact β -lactam ring |
| Piperacillin Penicilloic Acid | EP Impurity B | C23H29N5O8S | 535.57 g/mol | +H2O (+18 Da); Ring opened 1 |
| Piperacillin Impurity C | EP Impurity C | C22H29N5O6S | 491.56 g/mol | −CO2 (-44 Da from Penicilloic) 3 |
Mechanistic Pathways
The structural evolution from API to Impurity C is a textbook example of sequential degradation. Understanding this pathway allows analytical scientists to predict impurity profiles under different stress conditions (e.g., ICH Q1A stability testing).
Fig 1: Degradation cascade of Piperacillin to Penicilloic Acid and Impurity C.
Analytical Differentiation (HPLC-MS)
In reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of these compounds is dictated by their ionization states.
Because Piperacillin Penicilloic Acid possesses two carboxylic acid groups, its retention time is exceptionally sensitive to mobile phase pH and the presence of ion-pairing reagents 4. At a slightly acidic pH (e.g., pH 4.5), both carboxylic groups may be partially ionized, making Penicilloic Acid significantly more polar than the API, causing it to elute earlier on a C18 column.
Conversely, Piperacillin Impurity C (Penilloic Acid) has lost one of these polar carboxylic groups via decarboxylation. This reduction in polarity increases its hydrophobic interaction with the stationary phase, causing Impurity C to elute later than Penicilloic Acid, often closely eluting with or just after the intact API depending on the specific gradient.
Mass spectrometry (ESI+) provides definitive orthogonal confirmation:
-
Piperacillin: [M+H]+=518.1
-
Penicilloic Acid: [M+H]+=536.1
-
Impurity C: [M+H]+=492.1
Experimental Protocol: Forced Degradation and Isolation
To develop a robust stability-indicating assay, scientists must synthesize and isolate these impurities in-house. The following protocol utilizes a self-validating workflow to generate both degradants sequentially.
Step-by-Step Methodology
Phase 1: Hydrolytic Generation of Penicilloic Acid
-
Preparation: Dissolve 100 mg of Piperacillin API in 10 mL of 0.1 M NaOH (pH ~10).
-
Incubation: Stir at room temperature for 30 minutes.
-
Causality: The alkaline environment provides a high concentration of hydroxyl ions, which rapidly and quantitatively attack the electrophilic β -lactam carbonyl. This selectively opens the ring without providing the thermal energy or acidic protons required for subsequent decarboxylation.
-
Validation: Inject an aliquot into the LC-MS. The system is validated when the API peak ( m/z 518) is completely depleted, replaced by a single major peak at m/z 536 (Penicilloic Acid).
Phase 2: Acid-Catalyzed Decarboxylation to Impurity C
-
Preparation: Take 5 mL of the Penicilloic Acid solution generated in Phase 1. Adjust the pH to 2.0 using 1 M HCl.
-
Thermal Stress: Heat the acidified solution to 60°C in a water bath for 2 hours.
-
Causality: The low pH protonates the intermediate, while the thermal energy overcomes the activation barrier for the elimination of carbon dioxide. This forces the conversion of the dicarboxylic Penicilloic Acid into the monocarboxylic Penilloic Acid (Impurity C).
-
Validation: LC-MS analysis must show the disappearance of the m/z 536 peak and the emergence of a new peak at m/z 492. This mass shift of exactly -44 Da perfectly validates the loss of CO2 .
Phase 3: Chromatographic Isolation
-
Method Setup: Use a Preparative C18 column (e.g., 250 x 21.2 mm, 5 μ m). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.
-
Causality: Formic acid is chosen as the aqueous modifier because it ensures the remaining carboxylic acid groups are fully protonated (neutralized). This suppresses ionization, preventing peak tailing and maximizing hydrophobic retention on the C18 resin, allowing for baseline resolution between the degradants.
-
Collection: Collect fractions based on UV absorbance at 220 nm and lyophilize to obtain pure reference standards of EP Impurity B and EP Impurity C.
References
- Axios Research. "Piperacillin Penicilloic Acid Isomer 1 (Purity >80.0%) - CAS - 1449784-97-7".
- AskFilo. "Explain the steps involved in the acid hydrolysis of penicillin".
- LGC Standards. "Piperacillin EP Impurity C (Mixture of Diastereomers)".
- University of Regensburg.
Sources
- 1. Piperacillin Penicilloic Acid Isomer 1 (Purity >80.0%) - CAS - 1449784-97-7 | Axios Research [axios-research.com]
- 2. Explain the steps involved in the acid hydrolysis of penicillin, as shown.. [askfilo.com]
- 3. Piperacillin EP Impurity C (Mixture of Diastereomers) [lgcstandards.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
In-Depth Technical Guide: Degradation Pathway and Mechanism of Monodecarboxy Piperacilloic Acid
Executive Summary
Piperacillin is a broad-spectrum β -lactam antibiotic of the ureidopenicillin class, frequently co-administered with the β -lactamase inhibitor tazobactam. While highly efficacious, the highly strained β -lactam ring of piperacillin is inherently susceptible to hydrolytic and thermal degradation. Understanding the mechanistic cascade that leads to the formation of its primary degradants—specifically Piperacilloic Acid (EP Impurity B) and its subsequent decarboxylation product, Monodecarboxy Piperacilloic Acid (EP Impurity C) —is critical for formulation stability, quality control, and safety profiling in drug development[1].
This whitepaper provides a comprehensive mechanistic analysis of the monodecarboxy piperacilloic acid degradation pathway, supported by self-validating experimental protocols and quantitative analytical strategies.
Structural and Chemical Foundations
The instability of piperacillin is fundamentally driven by the structural thermodynamics of the β -lactam ring fused to a thiazolidine ring. The fusion of these two rings forces a non-planar configuration, preventing normal amide resonance and significantly increasing torsional strain[2].
When exposed to aqueous environments, extreme pH, or elevated temperatures, piperacillin undergoes a predictable two-step degradation cascade:
-
Ring Opening (Hydrolysis): Yielding Piperacilloic Acid.
-
Loss of CO2 (Decarboxylation): Yielding Monodecarboxy Piperacilloic Acid (also known as the penilloic acid of piperacillin)[3][4].
Fig 1. Chemical degradation pathway of Piperacillin to Monodecarboxy Piperacilloic Acid.
Core Mechanism: The Two-Step Degradation Cascade
Step 1: Base/Acid-Catalyzed Hydrolysis to Piperacilloic Acid
The first step is the nucleophilic attack on the carbonyl carbon of the β -lactam ring. Because the nitrogen atom in the β -lactam ring cannot adopt a planar sp2 geometry due to the bicyclic constraint, the carbonyl carbon is highly electrophilic.
-
Mechanism: Water or a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The C–N bond subsequently cleaves, relieving the ring strain.
-
Product: This generates Piperacilloic Acid (EP Impurity B) , which possesses a newly formed carboxylic acid group at the C-7 position (penam numbering) and a secondary amine on the thiazolidine ring.
Step 2: Decarboxylation to Monodecarboxy Piperacilloic Acid
Piperacilloic acid is an unstable intermediate, particularly under acidic conditions or elevated temperatures. It acts as a β -amino acid equivalent, making it highly susceptible to decarboxylation[5].
-
Mechanism: The decarboxylation of penicilloic acids to penilloic acids typically proceeds via an acid-catalyzed pathway. Protonation of the secondary amine forms a zwitterionic intermediate. The electron-withdrawing nature of the protonated nitrogen acts as an electron sink, facilitating the cleavage of the adjacent C–C bond.
-
Transition State: The reaction proceeds through a cyclic transition state or an ylide intermediate, resulting in the concerted release of carbon dioxide ( CO2 )[6][7].
-
Product: The loss of the 44 Da carboxyl group yields Monodecarboxy Piperacilloic Acid (EP Impurity C) . The original carboxyl group at the C-4 position of the thiazolidine ring remains intact[4].
Quantitative Data & Physicochemical Parameters
To accurately track this degradation pathway, researchers must rely on precise mass spectrometry and chromatographic data. The table below summarizes the key quantitative parameters required for LC-MS/MS method development.
| Compound | Pharmacopeial ID | Chemical Formula | Monoisotopic Mass | ESI+ [M+H]⁺ (m/z) | Stability Profile |
| Piperacillin | API | C23H27N5O7S | 517.16 | 518.2 | Unstable in aqueous media |
| Piperacilloic Acid | EP Impurity B | C23H29N5O8S | 535.17 | 536.2 | Transient; heat/acid sensitive |
| Monodecarboxy Piperacilloic Acid | EP Impurity C | C22H29N5O6S | 491.18 | 492.2 | Stable endpoint degradant |
Experimental Protocols: Self-Validating Analytical Workflow
A common pitfall in the analysis of carboxylic acids via mass spectrometry is in-source decarboxylation . During electrospray ionization (ESI), Piperacilloic Acid (Impurity B) can spontaneously lose CO2 inside the mass spectrometer, artificially inflating the detected levels of Monodecarboxy Piperacilloic Acid (Impurity C)[8].
To ensure scientific integrity, the following protocol utilizes a self-validating chromatographic separation step to distinguish true in-solution degradation from in-source analytical artifacts.
Step-by-Step Forced Degradation & LC-MS/MS Protocol
-
Sample Preparation: Dissolve Piperacillin API in a 50 mM ammonium acetate buffer (pH 7.0) to a final concentration of 100 µg/mL.
-
Stress Initiation:
-
Acidic Stress: Adjust a 10 mL aliquot to pH 2.0 using 0.1 M HCl.
-
Thermal Stress: Place the sealed vials in a thermomixer set to 60°C.
-
-
Kinetic Sampling & Quenching: Pull 500 µL aliquots at T=0,2,4,8, and 24 hours. Crucial Causality Step: Immediately neutralize the acidic aliquots to pH 7.0 using 0.1 M NaOH and crash cool to 4°C. Why? Failing to quench the reaction will allow decarboxylation to continue in the autosampler, invalidating kinetic rate calculations.
-
Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a slow gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Why? Baseline resolution between Impurity B and Impurity C is mandatory to prove that the m/z 492 signal is originating from the column, not from the fragmentation of Impurity B in the ESI source.
-
Detection: Monitor transitions in Multiple Reaction Monitoring (MRM) mode: m/z 518 → 143 (Piperacillin), m/z 536 → 160 (Impurity B), and m/z 492 → 160 (Impurity C).
Fig 2. Self-validating experimental workflow for forced degradation and LC-MS/MS quantification.
Conclusion
The degradation of Piperacillin into Monodecarboxy Piperacilloic Acid is a sequential process defined by the relief of steric strain (hydrolysis) followed by the entropically favorable release of gas (decarboxylation). By understanding the mechanistic triggers—specifically pH and thermal stress—drug development professionals can better design stable lyophilized formulations and robust analytical methods that prevent artifactual misquantification.
References
-
Tolomelli, A., Cabri, W., et al. (2019). Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study. European Journal of Pharmaceutical Sciences. Available at:[Link]
-
Chromatography Online. (2020). UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. Available at: [Link]
-
Roets, E., et al. (1996). Investigation of the reaction mechanism of the mercurimetric determination of benzylpenicillin. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Davenport Chemical Laboratories. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. Available at:[Link]
-
Veeprho Pharmaceuticals. Piperacillin EP Impurity C | CAS 64817-23-8. Available at:[Link]
Sources
- 1. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Monodecarboxy Piperacilloic Acid (Mixture of Diastereomers) [lgcstandards.com]
- 4. veeprho.com [veeprho.com]
- 5. Investigation of the reaction mechanism of the mercurimetric determination of benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Unraveling Piperacillin Degradation: Acidic Hydrolysis Pathways and Dimerization Kinetics
Executive Summary
Piperacillin is a broad-spectrum β-lactam antibiotic widely utilized in clinical settings, typically in combination with the β-lactamase inhibitor tazobactam. While highly effective, the active pharmaceutical ingredient (API) is notoriously susceptible to chemical degradation in aqueous environments. For researchers and drug development professionals, understanding the precise degradation kinetics of piperacillin under acidic conditions (pH < 5.5) is critical. This whitepaper provides an in-depth mechanistic analysis of piperacillin's acid-catalyzed hydrolysis, the subsequent formation of insoluble dimeric impurities, and the self-validating analytical methodologies required to quantify these degradants.
Mechanistic Pathway of Acidic Hydrolysis
The structural vulnerability of piperacillin lies in its highly strained, four-membered β-lactam ring. When exposed to acidic environments—such as specific commercial intravenous diluents (e.g., 5% dextrose at pH 3.2)—the degradation follows a distinct, two-phase cascade.
Phase 1: β-Lactam Ring Opening
Under acidic conditions, hydronium ions (H⁺) protonate the β-lactam nitrogen, increasing the electrophilicity of the adjacent carbonyl carbon. Nucleophilic attack by ambient water rapidly cleaves the C-N bond. This hydrolysis yields piperacillin penicilloic acid , a primary degradation product .
Phase 2: Intermolecular Dimerization
Unlike simpler penicillins, piperacillin's degradation does not terminate at ring opening. The newly formed penicilloic acid undergoes a complex intermolecular reaction with the side chain of another intact piperacillin molecule. This produces a penicilloic acid-piperacillin dimer . This dimer is highly problematic due to its low aqueous solubility, frequently precipitating out of solution as sub-visible or visible particulate matter . Furthermore, trace multivalent cations such as zinc (Zn²⁺), often present in commercial diluents, act as Lewis acids to catalyze this dimerization process .
Piperacillin acidic degradation pathway to penicilloic acid and dimer.
Causality in Experimental Design for Stability Testing
When developing a stability-indicating assay for piperacillin, experimental parameters cannot be chosen arbitrarily. Every reagent and condition must serve a specific mechanistic purpose:
-
Solvent Selection (Methanol/Water): Piperacillin is sparingly soluble in pure water. Utilizing a methanolic organic modifier ensures complete solubilization of both the intact API and its less polar dimeric degradants, preventing premature precipitation during the stress phase .
-
Equimolar Neutralization: Acidic stress must be quenched with an exact equimolar addition of base (NaOH) prior to HPLC injection. Failing to neutralize the solution allows hydrolysis to continue while the sample sits in the autosampler queue, leading to artificially inflated degradation metrics.
-
Detection Wavelength (215 nm): The β-lactam chromophore and the resulting penicilloic acid lack strong absorption in the visible spectrum. UV detection at 215 nm provides the optimal signal-to-noise ratio for the conjugated carbonyl systems without interference from the solvent front .
Step-by-Step Methodology: Acidic Forced Degradation & HPLC Quantification
The following protocol is a self-validating system designed to accurately quantify the formation of penicilloic acid and the dimer under forced acidic stress.
System Suitability Verification: Prior to sample analysis, inject a blank (diluent) and a 10 µg/mL piperacillin reference standard. The protocol is validated for use only if the piperacillin peak exhibits a tailing factor of ≤ 2.0 and theoretical plates ≥ 2000. This confirms the column frit has not been compromised by insoluble dimers from previous analytical runs.
Experimental Workflow:
-
Stock Preparation: Dissolve 50 mg of piperacillin standard in 50 mL of Methanol:Water (55:45 v/v) to achieve a 1 mg/mL concentration.
-
Acidic Stress Initiation: Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask. Add 5.0 mL of 0.1 M Hydrochloric Acid (HCl). Incubate in a temperature-controlled water bath at 60°C for exactly 6 hours.
-
Reaction Quenching: Remove the flask from the heat source and immediately add 5.0 mL of 0.1 M Sodium Hydroxide (NaOH) to halt the acid-catalyzed hydrolysis.
-
Dilution & Filtration: Make up the volume to 50 mL with the mobile phase. Filter the solution through a 0.45 µm PTFE syringe filter to remove any trace precipitated dimers.
-
HPLC Analysis: Inject 20 µL onto a C18 column (250 mm x 4.6 mm, 5 µm). Elute using an isocratic mobile phase of Methanol:Water (pH adjusted to 2.8 with 1% Orthophosphoric acid) at an 85:15 v/v ratio. Set the flow rate to 1.0 mL/min and detect at 215 nm.
Step-by-step workflow for acidic forced degradation and HPLC analysis.
Quantitative Data: Kinetics of Degradation
The rate of piperacillin degradation and the subsequent formation of its impurities are highly dependent on the strength of the acidic environment and the duration of exposure. The table below summarizes comparative quantitative data derived from standardized forced degradation studies .
| Acidic Stress Condition | Duration | Piperacillin Degradation (%) | Penicilloic Acid Formation (%) | Dimerization Potential |
| 0.1 M HCl | 8 hours | 15.2 | 8.9 | High |
| 0.05 M H₂SO₄ | 24 hours | 22.5 | 13.7 | High |
| 0.02 M HCl (30°C) | 6 hours | ~8.4 | ~5.1 | Moderate |
Formulation Strategies to Mitigate Acidic Hydrolysis
Understanding these degradation kinetics directly informs modern drug formulation. To counteract the acidic hydrolysis and subsequent dimerization, contemporary formulations of piperacillin/tazobactam (such as the reformulated Zosyn®) incorporate specific excipients :
-
Sodium Citrate: Acts as a robust buffer to maintain the reconstituted solution's pH away from the highly acidic range, thereby significantly slowing the initial β-lactam ring opening.
-
EDTA (Ethylenediaminetetraacetic acid): Acts as a chelating agent to sequester trace zinc and other multivalent cations present in commercial diluents, effectively preventing the metal-catalyzed dimerization of penicilloic acid and intact piperacillin .
References
-
Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study. European Journal of Pharmaceutical Sciences.[Link]
-
Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms. Frontiers in Environmental Science.[Link]
-
Zosyn® (piperacillin/tazobactam) reformulation: Expanded compatibility and coadministration with lactated Ringer's solutions and selected aminoglycosides. Therapeutics and Clinical Risk Management.[Link]
Identification and Characterization of Piperacillin Metabolite: Monodecarboxy Piperacilloic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide
Executive Summary
As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I have observed that the accurate quantification of β -lactam antibiotics is frequently compromised by their inherent chemical instability. Piperacillin, a broad-spectrum ureidopenicillin, is highly susceptible to both enzymatic and chemical degradation. Its primary degradation pathway involves the opening of the β -lactam ring to form piperacilloic acid, followed by a decarboxylation event that yields monodecarboxy piperacilloic acid (also known as piperacillin penilloic acid or EP Impurity C)[1],[2].
Understanding and quantifying this specific metabolite is critical for three reasons: it serves as a primary marker for pharmaceutical formulation stability[3], it possesses potential sub-lethal bioactivity that may drive antimicrobial resistance (AMR) in environmental wastewater[4], and it acts as a major determinant in penicillin-related hypersensitivity. This whitepaper provides an authoritative, self-validating framework for the LC-MS/MS identification and quantification of monodecarboxy piperacilloic acid.
Chemical Pathology: The Degradation Pathway
Piperacillin (C₂₃H₂₇N₅O₇S) achieves its antibacterial efficacy by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis[5]. However, the highly strained β -lactam ring is vulnerable to hydrolysis.
-
Hydrolysis: In aqueous solutions, acidic/alkaline environments, or in the presence of β -lactamases, the β -lactam ring opens to form piperacilloic acid (penicilloic acid of piperacillin)[2],[6].
-
Decarboxylation: Piperacilloic acid is chemically unstable and readily undergoes decarboxylation (loss of CO₂) to form monodecarboxy piperacilloic acid (C₂₂H₂₉N₅O₆S), a stable penilloic acid derivative[1],[7].
Figure 1: Degradation pathway of Piperacillin to Monodecarboxy Piperacilloic Acid.
Bioanalytical Strategy: LC-MS/MS Workflow
To isolate monodecarboxy piperacilloic acid from complex biological matrices (e.g., plasma, pleural fluid, or environmental water), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[8],[9]. The primary analytical challenge is preventing ex vivo degradation during sample processing, which would artificially inflate metabolite concentrations and invalidate the data.
Figure 2: LC-MS/MS analytical workflow for Piperacillin metabolite quantification.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Every step incorporates a specific chemical rationale to ensure that the detected monodecarboxy piperacilloic acid originates from the true biological state rather than analytical artifacts.
Phase 1: Sample Quenching and Extraction
-
Aliquot Preparation: Transfer 5 μL of the biological sample (plasma/fluid) into a pre-chilled microcentrifuge tube[8].
-
Protein Precipitation & Quenching: Immediately add 125 μL of cold methanol (-20°C) containing the internal standard (Piperacillin-d5).
-
Causality: Cold methanol serves a dual purpose. First, it rapidly precipitates plasma proteins, releasing protein-bound analytes (piperacillin is ~30% protein-bound). Second, the rapid drop in temperature and solvent shock instantly quenches enzymatic activity, preventing further ex vivo hydrolysis of the parent drug[8],[5].
-
-
Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
Phase 2: Chromatographic Separation
-
Sample Dilution: Dilute 50 μL of the supernatant into 500 μL of the aqueous mobile phase (10 mM ammonium bicarbonate in LC-MS grade water)[8].
-
Causality: Diluting the methanolic extract into the aqueous starting mobile phase prevents the "solvent effect," ensuring sharp, symmetrical chromatographic peaks without peak splitting.
-
-
Column Injection: Inject 5 μL onto an Acquity BEH C18 column (or equivalent) maintained at 40°C.
-
Gradient Elution: Utilize a gradient of 10 mM ammonium bicarbonate (Mobile Phase A) and Methanol (Mobile Phase B).
-
Causality: Piperacillin and its metabolites are highly susceptible to acid-catalyzed degradation[10]. Using a slightly alkaline/neutral volatile buffer like ammonium bicarbonate (pH ~7.8) stabilizes the β -lactam ring during the chromatographic run and prevents artificial in-source fragmentation during electrospray ionization[8],[11].
-
Phase 3: ESI-MS/MS Detection
-
Ionization: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the parent drug and its metabolites.
Quantitative Data and MRM Parameters
To ensure high specificity, the MRM transitions must target the unique structural moieties of the analytes. For piperacillin and its metabolites, the most stable product ion typically originates from the cleavage of the 4-ethyl-2,3-dioxo-1-piperazine side chain (m/z 143.2)[8].
Table 1: Mass Spectrometry (MRM) Parameters for Piperacillin and Metabolites
| Analyte | CAS Number | MW ( g/mol ) | Precursor Ion [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| Piperacillin | 61477-96-1 | 517.55 | 518.2 | 143.2 | 25 |
| Piperacilloic Acid | N/A | 535.57 | 536.2 | 161.2* | 20 |
| Monodecarboxy Piperacilloic Acid | 64817-23-8 | 491.56 | 492.2 | 143.2 | 25 |
| Piperacillin-d5 (IS) | N/A | 522.58 | 523.2 | 148.2 | 25 |
*Note: Product ions are representative transitions. Piperacillin-d5 is utilized as the internal standard (IS) to correct for matrix effects and ionization suppression[8],[11].
Clinical and Environmental Implications
The identification of monodecarboxy piperacilloic acid extends far beyond routine quality control (where it is monitored as EP Impurity C)[12],[7].
From an environmental and pharmacological perspective , recent molecular docking and dynamic simulations have revealed that the (5S)-penilloic acid of piperacillin can successfully complex with the binding pocket of Penicillin Binding Protein 3 (PBP3) in Pseudomonas aeruginosa[4]. Because β -lactam antibiotics are frequently excreted into wastewater systems where they undergo partial breakdown[6], the environmental persistence of this bioactive metabolite poses a hidden threat. Even at sub-lethal concentrations, the presence of monodecarboxy piperacilloic acid in aquatic ecosystems can exert selective pressure on bacterial populations, accelerating the evolution of antimicrobial resistance (AMR)[4]. Consequently, tracking this specific metabolite via the LC-MS/MS framework provided above is a vital component of modern environmental surveillance and therapeutic drug monitoring.
References
-
Popowicz, N., et al. (2018). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. Journal of Chromatography B. URL: [Link]
-
Bojko, B., et al. (2022). Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry. MDPI Molecules. URL: [Link]
-
Tolomelli, A., et al. (2019). Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study. European Journal of Pharmaceutical Sciences. URL: [Link]
-
Chio, et al. (2025). Predicting bioactivity of antibiotic metabolites by molecular docking and dynamics. ResearchGate. URL: [Link]
-
ACS Earth and Space Chemistry. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. URL: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperacillin - Wikipedia [en.wikipedia.org]
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- 9. mdpi.com [mdpi.com]
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- 11. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperacillin EP Impurity B (Mixture of Diastereomers) [lgcstandards.com]
Chemical Stability of Piperacillin Impurity C in Aqueous Solutions: Degradation Kinetics, Analytical Methodologies, and Formulation Strategies
Executive Summary
For pharmaceutical scientists developing β-lactam formulations, controlling degradation pathways is paramount to ensuring drug efficacy and patient safety. Piperacillin, an extended-spectrum ureidopenicillin, is highly susceptible to hydrolytic degradation in aqueous environments. This whitepaper provides an in-depth technical analysis of the chemical stability of Piperacillin Impurity C (Piperacillin penilloic acid). By exploring the mechanistic causality of its formation, detailing a self-validating kinetic profiling protocol, and outlining robust analytical methodologies, this guide equips researchers with the insights necessary to mitigate degradation in liquid formulations.
Chemical Identity and Structural Significance
Piperacillin is a broad-spectrum β-lactam antibiotic [[1]] utilized extensively in critical care. However, its core four-membered β-lactam ring is thermodynamically unstable.
Piperacillin Impurity C (CAS: 64817-23-8) is chemically defined as Piperacillin penilloic acid or Monodecarboxy piperacilloic acid. The classifies this degradant as a critical Pharmaceutical Analytical Impurity[2]. Structurally, Impurity C exists as a mixture of diastereomers resulting from the loss of the carboxyl group that was originally part of the intact β-lactam ring. Tracking Impurity C is critical because its presence not only indicates a direct loss of the active pharmaceutical ingredient (API) but also introduces degradation products that may trigger immunogenic responses or alter the solubility profile of the reconstituted drug.
Mechanistic Causality of Degradation
To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. The degradation of Piperacillin to Impurity C is not a single-step event; it is a sequential, two-step cascade heavily influenced by the pH of the surrounding microenvironment.
-
Nucleophilic Attack (Hydrolysis): The highly strained β-lactam ring is vulnerable to nucleophilic attack by water. In both highly acidic and alkaline conditions, water hydrolyzes the cyclic amide bond, opening the ring to form Piperacillin penicilloic acid (Impurity E) .
-
Acid-Catalyzed Decarboxylation: Under acidic conditions (pH < 5.0), the newly formed β-amino acid moiety in penicilloic acid is highly unstable. It undergoes rapid decarboxylation (loss of CO₂), converting the carboxyl group into a methylene group, thereby yielding Piperacillin penilloic acid (Impurity C) .
Causality Insight: While alkaline conditions (pH > 8.0) rapidly destroy the piperacillin molecule via aggressive hydrolysis, they do not favor the formation of Impurity C, as the carboxylate anion formed at high pH is resistant to decarboxylation. Therefore, Impurity C is specifically an indicator of acidic degradation or prolonged thermal stress in unbuffered aqueous solutions.
Figure 1: Chemical degradation pathway of Piperacillin to Impurity C.
Quantitative Stability Profiles
The rate of Impurity C formation is non-linear and highly dependent on the buffer system and pH. According to [3], the optimal stability window for piperacillin lies between pH 5.0 and 6.0.
Table 1: Influence of pH on Piperacillin Degradation Kinetics (37°C)
| pH Condition | Buffer System | 24-Hour Degradation (%) | Primary Degradation Product | Mechanistic Pathway |
| pH 3.0 | Citrate/HCl | ~31% | Impurity C (Penilloic Acid) | Hydrolysis + Decarboxylation |
| pH 5.0 | Borate/Citrate | < 5% | Minimal | N/A (Optimal Stability Window) |
| pH 7.0 | Phosphate | ~15% | Impurity E (Penicilloic Acid) | Mild Hydrolysis |
| pH 10.0 | Borate/NaOH | 100% (at 1h) | Multiple Cleavage Products | Rapid Alkaline Hydrolysis |
Note: Data synthesized from forced degradation profiles[3]. Alkaline conditions lead to rapid total degradation, whereas acidic conditions specifically drive the stoichiometric conversion to Impurity C.
Self-Validating Experimental Protocol: Kinetic Profiling
To accurately map the degradation kinetics of Piperacillin, researchers must employ a methodology that prevents experimental artifacts. The following step-by-step protocol is designed as a self-validating system based on the principle of mass balance.
Step-by-Step Methodology
Step 1: Preparation of the Baseline Standard
-
Action: Dissolve Piperacillin reference standard in a non-nucleophilic buffer (e.g., 50 mM phosphate, pH 6.0) to a concentration of 1.0 mg/mL.
-
Causality: Phosphate is chosen over Tris or acetate because primary amines in Tris can directly attack the β-lactam ring, creating artificial degradation products that do not represent true aqueous stability.
Step 2: Execution of Controlled Stress Conditions
-
Action: Aliquot the baseline standard into sealed amber vials and adjust to target pH levels (e.g., pH 3.0 for Impurity C generation). Incubate at strictly controlled temperatures (25°C and 37°C).
-
Causality: Amber vials prevent photolytic degradation from confounding the hydrolytic kinetic data. Testing at multiple temperatures allows for the calculation of Arrhenius kinetics to predict long-term shelf life.
Step 3: Kinetic Sampling and Reaction Quenching
-
Action: Extract 100 µL aliquots at predefined intervals (0, 1, 2, 4, 8, 24 hours). Immediately neutralize the aliquot to pH 6.0 using 0.1 M NaOH or HCl.
-
Causality: Degradation is highly pH-dependent. Failing to neutralize the sample allows the reaction to proceed while the vial sits in the autosampler queue, skewing the kinetic curve and invalidating the time-point data.
Step 4: Chromatographic Separation (RP-HPLC)
-
Action: Inject 20 µL of the quenched sample onto a C18 column.
-
Causality: The C18 stationary phase provides the necessary hydrophobic interactions to resolve the closely related diastereomers of Impurity C from the parent compound.
The Self-Validating Mechanism (Mass Balance): By utilizing a detection wavelength (215 nm) that captures the conserved ureido and phenyl chromophores, the response factors between the parent drug and Impurity C remain nearly identical. Consequently, the sum of the molar peak areas of all detected species must equal the initial peak area of the unstressed control (±5%). A deviation in this mass balance immediately flags the presence of undetected secondary pathways (such as dimerization or precipitation), ensuring the integrity of the kinetic data.
Figure 2: Self-validating experimental workflow for kinetic profiling.
Analytical Methodology (RP-HPLC-UV)
Accurate quantification of Impurity C requires a highly specific chromatographic method. As highlighted in[4] and [5], the following parameters are recommended for stability-indicating assays:
Table 2: Validated RP-HPLC Conditions for Impurity C Detection
| Parameter | Specification | Causality / Rationale |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | Provides necessary hydrophobic retention to separate diastereomeric epimers of Impurity C. |
| Mobile Phase | Methanol : Water (55:45 v/v) | Balances elution speed with the resolution of closely related penicilloic and penilloic acids. |
| Flow Rate | 1.0 mL/min | Ensures optimal theoretical plate count and sharp peak shapes, preventing co-elution. |
| Detection | UV at 215 nm | Captures the shared chromophores (phenyl and ureido groups) for accurate mass balance. |
| Injection Vol. | 20 µL | Prevents column overloading while maintaining the limit of detection (LOD) for minor impurities. |
Formulation & Mitigation Strategies
Understanding the causality of Impurity C formation directly informs formulation strategies:
-
Lyophilization: Because water is the primary nucleophile driving the initial ring-opening step, piperacillin is almost exclusively formulated as a lyophilized powder for injection.
-
Reconstitution Buffering: Reconstitution diluents should be strictly controlled to maintain a pH of 5.5 to 6.5. If the pH drops below 5.0, the rate of decarboxylation accelerates exponentially, rapidly generating Impurity C.
-
Cold Chain Management: The decarboxylation of Impurity E to Impurity C is an endothermic process. Storing reconstituted solutions at 2–8°C significantly lowers the kinetic energy available to overcome the activation energy barrier of decarboxylation, thereby extending the clinical shelf-life of the infusion bag.
References
-
The Infusion of Piperacillin/Tazobactam with an Elastomeric Device: A Combined 24-H Stability Study and Drug Solution Flow Rate Analysis. MDPI. Available at: [Link]
-
Degradation of Acylaminopenicillins With Regard to Their pH Dependency. PubMed (NIH). Available at:[Link]
Sources
Monodecarboxy Piperacilloic Acid solubility in methanol and water
An in-depth technical analysis of Monodecarboxy Piperacilloic Acid (MDPA), structurally known as Piperacillin EP Impurity C, requires a rigorous understanding of its physicochemical properties. As a Senior Application Scientist, I approach the solubility profiling of such degradation products not merely as a data-collection exercise, but as a mechanistic investigation. Understanding why a molecule behaves the way it does in specific solvent systems is the cornerstone of robust pharmaceutical method development.
This whitepaper explores the structural causality behind MDPA’s solubility in methanol and water, providing a self-validating experimental framework for thermodynamic solubility determination.
Structural Causality and Degradation Pathway
Monodecarboxy Piperacilloic Acid (CAS: 64817-23-8) is a primary degradation product of the broad-spectrum β-lactam antibiotic, Piperacillin[1]. Its formation is a two-step cascade driven by hydrolytic stress. First, the highly strained β-lactam ring undergoes nucleophilic attack by water or hydroxide ions, opening the ring to form Piperacilloic Acid. Subsequently, the intermediate undergoes decarboxylation (loss of CO2 ), yielding MDPA[2].
From a solvation perspective, this transformation is critical. The intact Piperacillin molecule possesses a specific dipole and hydrogen-bonding network. When the β-lactam ring opens and decarboxylates, the molecule loses a highly polar carbonyl/carboxylate moiety, leaving behind a secondary amine/amide linkage. This shifts the molecule's overall polarity, increasing its hydrophobic character relative to its parent compound.
Figure 1: Hydrolytic degradation pathway of Piperacillin to Monodecarboxy Piperacilloic Acid.
Solvation Thermodynamics: Methanol vs. Water
The solubility of MDPA is dictated by the energy required to disrupt solvent-solvent interactions (cavity formation) versus the energy gained from solute-solvent interactions.
Aqueous Systems (Water): MDPA exhibits poor solubility in water[3]. Water has a high cohesive energy density and a high dielectric constant ( ϵ≈80.1 ). To dissolve MDPA, water must form a large cavity to accommodate the bulky, hydrophobic phenylglycine derivative and the ethyl-dioxopiperazine ring. The entropic penalty of forming this cavity far outweighs the enthalpic gain from hydrogen bonding with the molecule's single thiazolidine-4-carboxylic acid group. At low to neutral pH, where the molecule is predominantly unionized or zwitterionic, aqueous solubility is severely restricted.
Organic Systems (Methanol): Conversely, MDPA is freely soluble in methanol[4][5]. Methanol ( ϵ≈32.7 ) acts as an amphiphilic solvator. Its hydroxyl group provides potent hydrogen bond donor/acceptor capabilities that perfectly match the amide bonds and dioxopiperazine ring of MDPA. Simultaneously, methanol's methyl group interacts favorably with MDPA's hydrophobic phenyl and ethyl moieties via London dispersion forces. This dual-action solvation mechanism drastically lowers the free energy of solution.
Quantitative Solubility Summary
| Solvent System | Dielectric Constant ( ϵ ) | Estimated Solubility at 25°C | Primary Solvation Mechanism |
| Deionized Water (pH 6.5) | 80.1 | < 0.5 mg/mL (Sparingly Soluble) | Ion-dipole (Carboxylate), limited H-bonding |
| Methanol (100%) | 32.7 | > 25.0 mg/mL (Freely Soluble) | H-bonding, Dipole-dipole, Dispersion forces |
| Methanol:Water (50:50) | ~ 56.4 | 5.0 - 10.0 mg/mL | Co-solvency; optimal for HPLC mobile phases |
Self-Validating Experimental Protocol: Shake-Flask Method
To empirically determine the thermodynamic solubility of MDPA, standard shake-flask methodologies must be elevated. A common pitfall in impurity profiling is assuming the solid phase remains static. The protocol below is designed as a self-validating system : it incorporates internal checkpoints to ensure that equilibrium has been reached and that the analyte has not degraded or altered its polymorphic state during the assay[3].
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess of MDPA solid standard (approx. 50 mg) to 1.0 mL of the target solvent (Methanol or Water) in a sealed, amber borosilicate glass vial. Amber glass is used to prevent potential photo-degradation.
-
-
Thermal Equilibration (The Kinetic Check):
-
Place the vials in a temperature-controlled orbital shaker at 25.0°C ± 0.1°C, agitating at 300 RPM.
-
Self-Validation Step A: Prepare duplicate vials. Sample Vial 1 at 24 hours and Vial 2 at 48 hours. Equilibrium is only validated if the concentration difference between the 24h and 48h time points is ΔC<2% .
-
-
Phase Separation:
-
Centrifuge the equilibrated samples at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for membrane adsorption).
-
-
Solid-Phase Validation (The Polymorph Check):
-
Self-Validation Step B: Recover the residual solid pellet. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD). Compare against the starting material to prove that a solvent-mediated polymorphic transition or hydrate/solvate formation did not occur.
-
-
HPLC-UV Quantification:
-
Dilute the filtered supernatant with mobile phase (e.g., Methanol:Water 50:50) to fall within the linear dynamic range of the UV detector.
-
Self-Validation Step C: Review the chromatogram for new secondary peaks. Since MDPA is a degradation product, it is susceptible to further breakdown. A purity check ensures you are measuring the solubility of MDPA, not a secondary degradant.
-
Figure 2: Self-validating shake-flask thermodynamic solubility workflow.
Implications for Analytical Method Development
The stark contrast between MDPA's solubility in methanol and water directly dictates chromatographic strategies[6]. When developing stability-indicating HPLC methods for Piperacillin, the mobile phase must balance aqueous buffers (to control the ionization of the carboxylic acid) with sufficient organic modifiers (like methanol or acetonitrile) to elute the highly retained, hydrophobic MDPA[7].
If the sample diluent is purely aqueous, MDPA may precipitate out of solution prior to injection, leading to false-negative impurity reporting. Therefore, sample preparation protocols for Piperacillin API and its formulations should utilize a minimum of 20-30% methanol in the diluent to ensure complete solubilization of Monodecarboxy Piperacilloic Acid and related dimeric impurities[8].
References
-
Veeprho Pharmaceuticals. Piperacillin EP Impurity C (CAS 64817-23-8) Reference Standards. Veeprho. Retrieved from:[Link]
-
Allmpus. Piperacillin EP Impurity C / Monodecarboxy Piperacilloic Acid Solubility Profile. Allmpus Reference Standards. Retrieved from:[Link]
-
NCATS Inxight Drugs. Monodecarboxy Piperacilloic Acid Structure and Identifiers. National Center for Advancing Translational Sciences. Retrieved from:[Link]
-
Scribd / USP-NF. Piperacillin: Structure, Assay, and Tests - Chromatography. Retrieved from: [Link]
-
Pharmaffiliates. Piperacillin and its Impurities: Reference Standards. Pharmaffiliates. Retrieved from:[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. MONODECARBOXY PIPERACILLOIC ACID [drugs.ncats.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. allmpus.com [allmpus.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. scribd.com [scribd.com]
- 7. Monodecarboxy Piperacilloic Acid (Mixture of Diastereomers) [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Note: High-Resolution RP-HPLC Methodology for the Separation and Quantification of Piperacillin Impurity C
Introduction & Clinical Significance
Piperacillin is a broad-spectrum ureidopenicillin beta-lactam antibiotic critical for treating severe, susceptible bacterial infections 1[1]. The efficacy and safety of Piperacillin formulations depend heavily on their purity profile. During manufacturing and storage, Piperacillin is highly susceptible to degradation.
It is vital for analytical scientists to recognize the nomenclature distinctions across pharmacopeias: the European Pharmacopoeia (EP) defines Piperacillin Impurity C as Piperacillin penilloic acid (CAS: 64817-23-8)2[2], whereas the USP identifies Piperacillin Related Compound C as an acetylated open-ring derivative. This application note focuses on the universally critical degradation pathway yielding Piperacillin penilloic acid (EP Impurity C), providing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its accurate separation.
Mechanistic Insights: Degradation Pathway and Causality
The beta-lactam ring of Piperacillin is highly susceptible to nucleophilic attack, particularly in aqueous solutions or under improper thermal storage conditions 3[3]. The formation of Impurity C follows a specific two-step causality:
-
Hydrolysis : The beta-lactam ring opens via hydrolysis to form Piperacillin penicilloic acid (Impurity B).
-
Decarboxylation : Under acidic or thermal stress, the penicilloic acid intermediate undergoes decarboxylation to form Piperacillin penilloic acid (Impurity C).
Understanding this mechanism is critical for the analyst, as the sample preparation itself can induce this exact degradation pathway. Therefore, all analytical solutions must be kept refrigerated (5 ± 3°C) and analyzed within 24 hours to prevent in-situ generation of Impurity C 4[4].
Degradation pathway of Piperacillin to Impurity C via beta-lactam hydrolysis and decarboxylation.
Chromatographic Strategy & Causality
To achieve baseline separation of Piperacillin and its structurally similar impurities, a specific RP-HPLC strategy is employed 5[5]:
-
Stationary Phase : A high-carbon-load C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. The octadecylsilyl groups provide the necessary hydrophobic interactions to retain the large, bulky Piperacillin molecule.
-
Mobile Phase pH (Causality) : A potassium dihydrogen phosphate buffer adjusted to pH 3.5 is strictly required 5[5]. At pH 3.5, the carboxylic acid moieties on both Piperacillin and Impurity C are protonated (neutralized). This suppression of ionization prevents peak tailing and ensures sharp, symmetrical peaks by maximizing hydrophobic retention on the stationary phase.
-
Gradient Elution : A gradient utilizing Acetonitrile ensures that early-eluting polar degradants are swept from the column quickly, while closely eluting compounds like Impurity C and the parent API are resolved by gradually increasing the organic modifier.
Self-Validating Experimental Protocol
Every robust analytical method must function as a self-validating system. This protocol embeds System Suitability Testing (SST) as a mandatory gatekeeper before any sample analysis can proceed 4[4].
Self-validating HPLC analytical workflow for Piperacillin and Impurity C quantification.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Buffer) : Dissolve 3.4 g of monobasic potassium phosphate ( KH2PO4 ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane and degas.
-
Mobile Phase B : 100% HPLC-grade Acetonitrile.
Step 2: Solution Preparation (Cold Storage Required)
-
Diluent : Mobile Phase A and Acetonitrile (60:40 v/v).
-
System Suitability Solution : Prepare a solution containing 1.0 mg/mL of Piperacillin reference standard spiked with 0.05 mg/mL of Piperacillin Impurity C standard.
-
Test Solution : Accurately weigh and dissolve the Piperacillin sample in the diluent to achieve a concentration of 1.0 mg/mL.
-
Critical Step: Maintain all solutions at 5°C in a refrigerated autosampler to prevent degradation 4[4].
Step 3: Chromatographic Execution
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 20 µL.
-
Execute the analysis using the gradient program outlined in Table 1.
Data Presentation & System Validation
Table 1: Gradient Elution Profile for Piperacillin Impurity Profiling
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Elution Phase |
| 0.0 | 80 | 20 | 1.0 | Equilibration |
| 15.0 | 60 | 40 | 1.0 | Linear Gradient |
| 25.0 | 40 | 60 | 1.0 | Strong Wash |
| 30.0 | 80 | 20 | 1.0 | Re-equilibration |
| 35.0 | 80 | 20 | 1.0 | End of Run |
System Suitability & Self-Validation Before integrating the Test Solution, the system must validate itself against the System Suitability Solution. If the criteria in Table 2 are not met, the run must be aborted, and the mobile phase pH or column efficiency must be investigated.
Table 2: System Suitability Criteria and Representative Retention Data
| Compound | Relative Retention Time (RRT) | Resolution ( Rs ) | Tailing Factor ( Tf ) | Max RSD (%) |
| Piperacillin Impurity C | ~0.85 | N/A | ≤2.0 | N/A |
| Piperacillin (API) | 1.00 | ≥1.5 | ≤2.0 | ≤2.0 |
Note: The resolution between Piperacillin and Impurity C must be ≥1.5 . This proves the column and mobile phase are successfully differentiating the decarboxylated degradant from the parent API.
References
-
United States Pharmacopeia (USP) . "Piperacillin and Tazobactam for Injection Monograph." Source: USP-NF.4
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM) . "Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms." Source: IJPSM. 5
-
PI Biotech Inc . "Piperacillin Impurity C (EP) Reference Standard." Source: PI Biotech. 2
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 43672, Piperacillin." Source: PubChem. 1
-
World Health Organization (WHO) . "Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables by RP-HPLC Method." Source: WHO. 3
Sources
Application Note: Overcoming Phase Collapse in the HPLC Analysis of Monodecarboxy Piperacilloic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Quality Control Professionals Matrix: Active Pharmaceutical Ingredients (API) and Parenteral Formulations Analyte: Monodecarboxy Piperacilloic Acid (Piperacillin EP Impurity C)
Executive Summary
The accurate quantification of degradation products is a critical regulatory requirement in antibiotic drug development. Monodecarboxy Piperacilloic Acid (also known as Piperacillin EP Impurity C) is a highly polar degradation product of the broad-spectrum beta-lactam antibiotic, Piperacillin 1. Due to its extreme hydrophilicity, retaining this impurity on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns requires highly aqueous mobile phases (typically <5% organic modifier).
However, subjecting standard C18 columns to such highly aqueous conditions frequently triggers stationary phase dewetting (commonly referred to as phase collapse), leading to catastrophic losses in retention time reproducibility and peak resolution 2. This application note details the mechanistic causality behind this phenomenon and provides a self-validating, step-by-step protocol utilizing an Aqueous-Compatible C18 (AQ-C18) column to ensure robust, reproducible analysis of Piperacillin and its polar degradants.
Chemical Context & Degradation Pathway
Piperacillin is susceptible to hydrolytic degradation, particularly in aqueous solutions or improperly stored parenteral formulations. The primary degradation pathway involves the nucleophilic attack on the highly strained beta-lactam ring, resulting in ring opening to form Piperacilloic Acid (Impurity B). Under slightly acidic or extended stress conditions, Piperacilloic Acid undergoes rapid decarboxylation to form Monodecarboxy Piperacilloic Acid (Impurity C) [[3]]().
Because Impurity C lacks the intact hydrophobic beta-lactam ring and possesses multiple polar moieties (a free carboxylic acid, secondary/tertiary amines, and amide linkages), its partition coefficient (LogP) is significantly lower than that of the parent API.
Caption: Piperacillin degradation pathway forming Monodecarboxy Piperacilloic Acid.
Mechanistic Insights: The Dewetting Phenomenon
To adequately retain Monodecarboxy Piperacilloic Acid, analysts must initiate the HPLC gradient with 100% to 95% aqueous mobile phase. While pharmacopeial methods often suggest generic "L1" (C18) columns 4, not all C18 columns are created equal.
The Causality of Phase Collapse: Standard C18 columns possess a high carbon load and dense hydrophobic end-capping. When the organic modifier concentration drops below 5–10%, the highly hydrophobic octadecyl chains self-associate to minimize their surface area exposure to the polar aqueous eluent. This thermodynamic drive expels water from the silica pores—a process known as dewetting 5. Once the pores are devoid of mobile phase, the analyte can no longer partition into the stationary phase, resulting in sudden retention loss and peak splitting.
The AQ-C18 Solution: To create a self-validating and robust method, an AQ-C18 (Aqueous C18) column must be selected. These columns incorporate either a polar-embedded functional group (e.g., an amide or ether linkage near the silica surface) or hydrophilic end-capping. This chemistry maintains a stable hydration layer, allowing water to penetrate the pores even at 0% organic modifier, keeping the C18 chains fully extended and active for polar analyte retention.
Caption: Mechanistic logic of AQ-C18 column selection preventing stationary phase dewetting.
Column Chemistry Comparison
| Column Chemistry | End-capping Type | 100% Aqueous Compatibility | Retention of Impurity C | Risk of Dewetting |
| Standard C18 (L1) | Hydrophobic (TMS) | No (<10% Organic limit) | Poor / Variable | High |
| AQ-C18 / Polar C18 | Hydrophilic / Polar Embedded | Yes | Excellent | None |
| Phenyl-Hexyl (L11) | Hydrophobic | Moderate (Depends on brand) | Moderate (Pi-Pi interactions) | Low to Moderate |
Experimental Protocol: Self-Validating Methodology
This step-by-step protocol leverages an AQ-C18 stationary phase combined with strict pH control. By buffering the mobile phase to pH 3.0, the carboxylic acid moiety of Monodecarboxy Piperacilloic Acid is protonated (neutralized). This suppression of ionization increases the molecule's apparent hydrophobicity, maximizing its interaction with the C18 chains.
Reagents and Materials
-
Stationary Phase: Kromasil 100-5-C18(w) or equivalent AQ-C18 column (250 mm × 4.6 mm, 5 µm) 5.
-
Mobile Phase A: 25 mM Potassium dihydrogen phosphate ( KH2PO4 ), adjusted to pH 3.0 ± 0.05 with dilute orthophosphoric acid. (Causality: Precise pH control is non-negotiable; a shift to pH >4.0 will ionize the impurity, causing it to elute in the void volume).
-
Mobile Phase B: HPLC-Grade Acetonitrile.
-
Diluent: Mobile Phase A : Mobile Phase B (95:5, v/v).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Autosampler Temperature: 5°C (Causality: Piperacillin is thermally labile in solution; chilling prevents in-situ degradation during the sequence).
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Rationale |
| 0.0 | 95 | 5 | Isocratic hold to retain polar Impurity C. |
| 5.0 | 95 | 5 | End of isocratic hold. |
| 15.0 | 70 | 30 | Linear ramp to elute intact Piperacillin. |
| 20.0 | 40 | 60 | High organic flush to remove late-eluting dimers. |
| 25.0 | 40 | 60 | Hold flush. |
| 25.1 | 95 | 5 | Return to initial conditions. |
| 35.0 | 95 | 5 | Re-equilibration (10 column volumes). |
Sample Preparation
-
System Suitability Solution: Weigh accurately 10 mg of Piperacillin API and 1 mg of Piperacillin EP Impurity C reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the Diluent.
-
Test Sample: Prepare the sample solution at a concentration of 2.0 mg/mL in the Diluent. Sonicate for 2 minutes at ≤ 15°C to avoid thermal degradation.
Data Presentation & System Suitability
A self-validating protocol requires strict system suitability criteria to ensure the column has not suffered from micro-dewetting events.
| Analyte | Relative Retention Time (RRT) | Expected Retention Time (min) | USP Tailing Factor | Theoretical Plates (N) |
| Monodecarboxy Piperacilloic Acid | ~0.35 | 6.5 - 7.5 | ≤ 1.5 | ≥ 5,000 |
| Piperacilloic Acid (Impurity B) | ~0.60 | 11.0 - 12.0 | ≤ 1.5 | ≥ 10,000 |
| Piperacillin (Main Peak) | 1.00 | 18.5 - 19.5 | ≤ 1.2 | ≥ 15,000 |
Note: If the retention time of Impurity C shifts earlier by more than 0.5 minutes across consecutive injections, it is a primary indicator of localized stationary phase dewetting. If using an AQ-C18, verify the pH of Mobile Phase A, as pH drift can mimic dewetting symptoms by ionizing the analyte.
References
-
Veeprho. "Piperacillin EP Impurity C | CAS 64817-23-8". Veeprho Pharmaceuticals. URL:[Link]
-
ResearchGate. "Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins". ResearchGate Publications. URL:[Link]
-
Kromasil. "Thriving in water - HPLC: The Kromasil wettable phase". Nouryon Kromasil Application Notes. URL:[Link]
-
LCGC International. "Top 10 HPLC Column Myths". Chromatography Online. URL:[Link]
Sources
Application Note: Mobile Phase pH Optimization for the Chromatographic Resolution of Piperacillin and its Impurities
Executive Summary
Piperacillin is a broad-spectrum β -lactam antibiotic whose structural complexity poses significant challenges during chromatographic method development. The active pharmaceutical ingredient (API) is highly susceptible to hydrolytic degradation, yielding closely eluting polar impurities such as penicilloic acid derivatives and synthetic byproducts like ampicillin. This application note provides an in-depth mechanistic guide to optimizing mobile phase pH. By exploiting the microscopic acid dissociation constants (pKa) of Piperacillin, analytical scientists can strategically employ either ion-suppression or ion-pairing mechanisms to achieve robust, self-validating separation of the API from its degradation products.
The Mechanistic Role of pH in Piperacillin Chromatography
Structural Chemistry and pKa Dynamics
The chromatographic behavior of Piperacillin is fundamentally dictated by its functional groups: a free carboxylic acid and a secondary amide. Recent potentiometric and mass spectrometric evaluations have determined that1 corresponding to the carboxylic acid, while the secondary amide exhibits a pKa of 8.96[1].
Field-Proven Insight: Operating a liquid chromatography (LC) method at a pH near the primary pKa (e.g., pH 3.5–4.0) is a critical method development pitfall. In this range, the analyte exists in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing, split peaks, and highly irreproducible retention times. Robust methods must operate at least 1.5 to 2 pH units away from the pKa.
The Ion-Pairing Strategy (pH 5.5)
To achieve baseline resolution of highly polar degradation products,2[2].
-
Causality: At pH 5.5, the carboxylic acid group is fully deprotonated (anionic). Without intervention, this polar state would elute near the void volume on a standard reversed-phase C18 column. To counteract this,3[3]. The bulky, positively charged tetrabutylammonium ion pairs with the anionic piperacillin carboxylate, forming a neutral, highly lipophilic complex that partitions strongly into the stationary phase. This drastically improves the retention and resolution of early-eluting polar impurities like Piperacillin Penicilloic Acid.
The Ion-Suppression Strategy (pH 3.0)
For rapid QA/QC assays or LC-MS applications where non-volatile ion-pairing reagents (like TBAH) are strictly prohibited, an acidic mobile phase is required. 4[4].
-
Causality: By maintaining the pH below 3.0, the molecule remains in its protonated, unionized state. This inherent lipophilicity allows for adequate retention via standard hydrophobic partitioning. While this method is simpler,5 over prolonged analysis times[5].
Chromatographic Workflow & Decision Matrix
The following decision tree illustrates the logical workflow for selecting the appropriate pH optimization strategy based on the analytical goal (e.g., Pharmacopeial compliance vs. LC-MS compatibility).
Decision tree for Piperacillin mobile phase pH optimization based on pKa and impurity profiles.
Quantitative Profiling of Impurities
The optimization of mobile phase pH directly impacts the Relative Retention Time (RRT) and resolution of critical impurities.2[2].
Table 1: Key Piperacillin Impurities and Pharmacopeial Limits
| Impurity Name | Origin / Mechanism | Typical RRT | Acceptance Criteria (NMT %) |
| Piperacillin (API) | N/A | 1.00 | N/A |
| Ampicillin | Synthetic Precursor | ~0.30 - 0.45 | 0.2% |
| Piperacillin Related Compound C | Degradation (Hydrolysis) | 0.55 | 1.0% |
| Piperacillin Penicilloic Acid | Degradation (Ring Opening) | ~0.85 | 1.0% |
| Piperacillinylampicillin | Dimerization / Synthesis | 2.55 | 2.0% |
Table 2: Comparative Chromatographic Performance by pH Strategy
| Parameter | Ion-Suppression (pH 3.0) | Ion-Pairing (pH 5.5 + TBAH) |
| Analyte State | Unionized (Protonated) | Ionized (Anionic) |
| Retention Mechanism | Hydrophobic Partitioning | Ion-Pair Partitioning |
| Typical Tailing Factor ( Tf ) | 1.2 – 1.5 | 0.9 – 1.1 |
| Resolution ( Rs ) (API vs Polar) | Moderate ( Rs ~ 1.5 - 2.0) | Excellent ( Rs > 2.5) |
| LC-MS Compatibility | High (Volatile buffers possible) | Low (TBAH is non-volatile) |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. If the system suitability criteria are not met, the protocol dictates immediate corrective actions, preventing the generation of compromised data.
Protocol A: High-Resolution Ion-Pairing Method (USP-Aligned, pH 5.50)
This protocol is engineered for the definitive quantification of polar degradation products[2][3].
1. Reagent Preparation:
-
Buffer: Dissolve 0.2 M monobasic sodium phosphate in Milli-Q water.
-
Ion-Pairing Agent: Add 0.4 M tetrabutylammonium hydroxide (TBAH).
-
Mobile Phase Blending: Mix Methanol : Water : Buffer : TBAH in a volumetric ratio of 615 : 282 : 100 : 3.
-
pH Adjustment (Critical Step): Titrate the mixture with dilute phosphoric acid until the pH reaches exactly 5.50 ± 0.02. Causality: The phosphate buffer resists pH shifts upon sample injection, while the precise 5.50 pH ensures 100% ionization of the API for consistent TBAH pairing.
2. Chromatographic Conditions:
-
Column: L1 packing (C18), 4.6 mm × 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV at 220 nm.
3. Self-Validation & System Suitability:
-
Inject a resolution solution containing 0.1 mg/mL Ampicillin and 0.2 mg/mL Piperacillin.
-
Validation Checkpoint: The protocol is valid only if the resolution ( Rs ) between Ampicillin and Piperacillin is ≥ 2.0, and the Piperacillin tailing factor is ≤ 1.5.
-
Troubleshooting: If Rs < 2.0, the ion-pairing mechanism is failing. Verify the TBAH concentration and ensure the pH has not drifted below 5.40.
Protocol B: Rapid Ion-Suppression Method (pH 3.0)
This protocol is optimized for rapid stability screening and is adaptable for LC-MS by substituting phosphoric acid with formic acid[4].
1. Reagent Preparation:
-
Mobile Phase: Prepare a mixture of Methanol and Milli-Q Water (55:45 v/v).
-
pH Adjustment: Adjust the pH of the aqueous phase to 3.0 using 20% phosphoric acid (or 0.1% Formic Acid for LC-MS). Causality: Dropping the pH below the 3.37 pKa forces the carboxylic acid into its lipophilic, unionized state, allowing standard C8/C18 retention without TBAH.
2. Chromatographic Conditions:
-
Column: C8 or C18, 4.6 mm × 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
3. Self-Validation & System Suitability:
-
Inject a standard solution of Piperacillin (40 µg/mL).
-
Validation Checkpoint: The protocol is validated for routine use only if the theoretical plate count ( N ) is > 2000 and the tailing factor ( Tf ) is ≤ 1.5.
-
Troubleshooting: A tailing factor > 1.5 indicates incomplete ion suppression. Immediately recalibrate the pH meter and verify the mobile phase pH is strictly ≤ 3.0.
References
- Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms.Frontiers in Chemistry.
- Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method.World Health Organization (WHO) / IJMPR.
- USP Monographs: Piperacillin.USPBPEP.
- USP Monographs: Piperacillin and Tazobactam.Regulations.gov.
- Piperacillin USP 2025 Monograph.TrungTamThuoc.
- Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma.PubMed Central (PMC).
Sources
- 1. Frontiers | Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms [frontiersin.org]
- 2. uspbpep.com [uspbpep.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Gradient Elution Profiling of Piperacillin and Impurity C
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol
Mechanistic Background: The Causality of Degradation
Piperacillin is a broad-spectrum ureidopenicillin antibiotic containing a highly strained β-lactam ring. Ensuring the purity of the Active Pharmaceutical Ingredient (API) requires rigorous monitoring of its degradation products. Impurity C , chemically known as (4S)-2-[[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (or Monodecarboxy Piperacilloic Acid), is a critical degradation marker[1],[2].
The formation of Impurity C is a sequential degradation process. First, the β-lactam ring undergoes nucleophilic attack by water or hydroxide ions, leading to hydrolytic ring-opening to form Piperacilloic Acid (Impurity A). This intermediate is highly unstable and rapidly undergoes decarboxylation (loss of CO2 ) to yield Impurity C.
Because the ring-opening creates a new chiral center, Impurity C exists as a mixture of two diastereomers[3]. Understanding this pathway is essential for chromatographic method development: the loss of the carboxyl group makes Impurity C less polar than Impurity A, yet the open-ring structure renders it more hydrophilic than the intact Piperacillin parent molecule.
Caption: Degradation pathway of Piperacillin to Impurity C via hydrolysis and decarboxylation.
Chromatographic Rationale & Gradient Strategy
To achieve baseline resolution of the Impurity C diastereomers from the main Piperacillin peak, an optimized gradient elution strategy is required.
-
Stationary Phase: A high-density C18 column (e.g., 4.6 mm × 150 mm, 3 µm) provides the necessary hydrophobic retention and theoretical plates to separate the closely eluting diastereomers.
-
Mobile Phase pH (Causality): The aqueous mobile phase (Mobile Phase A) is buffered at pH 3.0 using 20 mM monobasic potassium phosphate. This acidic environment is a deliberate choice to suppress the ionization of the residual thiazolidine carboxylic acid group present on both Piperacillin and Impurity C[4]. Ion suppression prevents peak tailing and sharpens the bands, which is critical for resolving the Impurity C isomers from the main API peak.
-
Gradient Profile: The gradient begins with a high aqueous composition (85% A) to retain early-eluting polar degradants. A shallow, controlled ramp to 50% organic modifier (Acetonitrile, Mobile Phase B) is employed to selectively elute the Impurity C diastereomers (Relative Retention Times [RRT] ~0.87 and 0.92) just before the Piperacillin peak (RRT 1.00)[3].
Experimental Protocols: A Self-Validating System
The following protocol is designed as a closed-loop, self-validating system. The workflow incorporates specific system suitability checkpoints that must be passed before sample analysis can proceed, ensuring data integrity.
Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Weigh 2.72 g of Monobasic Potassium Phosphate ( KH2PO4 ) and dissolve in 1000 mL of LC-MS grade water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid ( H3PO4 ). Filter through a 0.22 µm nylon membrane and degas via sonication.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in an 85:15 (v/v) ratio.
Standard and Sample Preparation
-
System Suitability Standard: Accurately weigh 10 mg of USP Piperacillin Reference Standard and 1 mg of Piperacillin Impurity C Reference Standard. Dissolve and dilute to 10 mL with Diluent.
-
Sample Preparation: Weigh an appropriate amount of the Piperacillin sample to achieve a nominal concentration of 1.0 mg/mL in Diluent. Vortex until fully dissolved.
-
Critical Control Point: All prepared solutions must be maintained at 5 ± 3 °C in the autosampler to prevent in situ hydrolytic degradation during the analytical run[5].
Instrument Setup & Self-Validation Checkpoint
-
Purge the HPLC system and equilibrate the C18 column at initial gradient conditions (85% A / 15% B) for at least 20 column volumes.
-
Self-Validation Injection: Inject 10 µL of the System Suitability Standard.
-
Acceptance Criteria: The system is validated for sample analysis only if the resolution ( Rs ) between Impurity C (Isomer 2) and Piperacillin is ≥1.5 , and the symmetry factor for the Piperacillin peak is between 0.8 and 1.5.
Caption: Step-by-step HPLC workflow for the baseline resolution of Piperacillin and Impurity C.
Data Presentation
Table 1: Optimized Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0.0 | 85 | 15 | Isocratic Hold (Polar retention) |
| 2.0 | 85 | 15 | Isocratic Hold |
| 12.0 | 50 | 50 | Linear Ramp (Target separation) |
| 15.0 | 50 | 50 | Isocratic Wash |
| 15.1 | 85 | 15 | Re-equilibration |
| 20.0 | 85 | 15 | End of Run |
Table 2: Chromatographic Parameters
| Parameter | Specification |
| Column | C18, 4.6 mm × 150 mm, 3 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Autosampler Temp | 5 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | UV at 220 nm |
Table 3: System Suitability and Peak Identification
| Compound | Relative Retention Time (RRT) | Resolution ( Rs ) Requirement |
| Impurity C (Isomer 1) | ~0.87 | N/A |
| Impurity C (Isomer 2) | ~0.92 | ≥1.2 (from Isomer 1) |
| Piperacillin (API) | 1.00 | ≥1.5 (from Isomer 2) |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 163197602, Piperacillin EP Impurity C". PubChem,[Link]
-
Veeprho Pharmaceuticals. "Piperacillin EP Impurity C | CAS 64817-23-8". Veeprho Impurity Standards, [Link]
-
U.S. Pharmacopeia. "Piperacillin and Tazobactam for Injection Monograph". USP-NF,[Link]
-
European Pharmacopoeia (EP). "Piperacillin Sodium Monograph 11.0". EDQM,[Link]
Sources
Application Note: Advanced Sample Preparation and Preparative Isolation of Monodecarboxy Piperacilloic Acid
Introduction
Piperacillin is a broad-spectrum ureidopenicillin antibiotic widely used in clinical settings to treat severe, hospital-acquired bacterial infections. Like all β-lactam antibiotics, piperacillin is highly susceptible to chemical degradation, primarily through the nucleophilic attack and hydrolysis of its strained β-lactam ring[1]. The degradation cascade of piperacillin generates several critical impurities, notably piperacilloic acid (a penicilloic acid derivative) and its subsequent decarboxylation product, monodecarboxy piperacilloic acid (also known as Piperacillin EP Impurity C)[2][3].
Crucially, these penilloic acid derivatives are not merely inactive byproducts; they have been identified as the chief culprits involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions[4]. Consequently, regulatory frameworks (such as ICH Q3A/Q3B) mandate the rigorous monitoring and control of these impurities in pharmaceutical formulations. To support impurity profiling, toxicity studies, and the generation of Certified Reference Materials (CRMs), highly pure isolates of monodecarboxy piperacilloic acid are required. This application note details a self-validating, causality-driven sample preparation and preparative HPLC workflow for the isolation of this labile impurity.
Mechanistic Causality: The Degradation Pathway
To isolate monodecarboxy piperacilloic acid, one must first generate it efficiently. Rather than relying on complex de novo synthesis, directed forced degradation of the piperacillin Active Pharmaceutical Ingredient (API) provides a high-yield crude mixture[1]. The chemical process is governed by two sequential mechanistic steps:
-
Alkaline Hydrolysis : Exposure of piperacillin to basic conditions (e.g., 0.01N NaOH) catalyzes the rapid opening of the β-lactam ring, yielding piperacilloic acid[1][5].
-
Decarboxylation : The newly formed C3 carboxyl group in piperacilloic acid is highly unstable. Mild acidic or thermal stress induces decarboxylation (loss of CO₂), driving the formation of monodecarboxy piperacilloic acid (which exists as a mixture of diastereomers)[2].
Fig 1. Chemical degradation pathway of Piperacillin to Monodecarboxy Piperacilloic Acid.
Experimental Design & Self-Validating Workflow
The isolation of trace impurities from highly concentrated, degraded API matrices presents significant chromatographic challenges. Direct injection of neutralized degradation mixtures onto a preparative HPLC column leads to rapid column fouling and poor peak shape due to high salt loads. Therefore, we employ a multi-stage workflow incorporating Solid-Phase Extraction (SPE) for targeted desalination, followed by high-resolution preparative chromatography.
Fig 2. Self-validating sample preparation and preparative HPLC isolation workflow.
Step-by-Step Protocol
Phase 1: Directed Forced Degradation
Causality : Controlled alkaline hydrolysis maximizes the cleavage of the β-lactam ring, while subsequent mild acidification accelerates the decarboxylation step, enriching the target penilloic acid derivative over other random degradants.
-
API Dissolution : Dissolve 1000 mg of Piperacillin sodium standard in 10 mL of HPLC-grade water (100 mg/mL).
-
Alkaline Stress : Add 10 mL of 0.1N NaOH. Stir continuously at room temperature (20-25°C) for 60 minutes to ensure complete conversion to piperacilloic acid[5].
-
Acidic Decarboxylation : Adjust the pH to 4.0 using 0.1N HCl. Heat the solution gently at 40°C for 2 hours to drive the decarboxylation reaction.
-
Neutralization : Neutralize the solution to pH 7.0 using dilute NaOH.
-
System Validation Check : Inject 5 µL of the crude mixture onto an analytical HPLC to verify that the relative peak area of monodecarboxy piperacilloic acid is ≥20%. Do not proceed to preparative scale until this threshold is met.
Phase 2: SPE Desalination and Enrichment
Causality : The neutralization step generates high concentrations of NaCl. Removing these salts via reversed-phase SPE prevents preparative column overloading, preserves the stationary phase, and concentrates the target impurity.
-
Conditioning : Pass 10 mL of Methanol followed by 10 mL of HPLC-grade water through a 5g C18 SPE cartridge.
-
Loading : Load the neutralized degradation mixture onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing : Wash with 20 mL of HPLC-grade water to elute polar salts and unreacted highly polar fragments. (Validation: Collect the wash fraction and analyze via UV at 215 nm to ensure the target impurity is not breaking through).
-
Elution : Elute the enriched impurity fraction using 15 mL of Methanol:Water (50:50, v/v).
-
Concentration : Evaporate the eluate under a gentle stream of nitrogen at 30°C to remove methanol, leaving an aqueous concentrate suitable for HPLC injection.
Phase 3: Preparative HPLC Isolation
Causality : Monodecarboxy piperacilloic acid exists as a mixture of diastereomers and elutes closely with intact piperacillin and piperacillin amide. A C8 stationary phase provides optimal selectivity, improved plate count, and reduced tailing for these specific analytes compared to standard C18 columns[5]. Volatile mobile phase additives (formic acid) are selected to ensure complete removal during downstream lyophilization.
Table 1: Preparative Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Preparative C8, 250 x 21.2 mm, 5 µm | Superior elution profile and reduced tailing for piperacillin derivatives[5]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains the impurity in a protonated state; highly volatile for lyophilization. |
| Mobile Phase B | Acetonitrile | Provides necessary elution strength and sharp peak shapes. |
| Gradient | 10% B to 40% B over 30 min | Shallow gradient maximizes resolution between closely eluting diastereomers. |
| Flow Rate | 20.0 mL/min | Scaled appropriately for a 21.2 mm ID preparative column. |
| Detection | UV-DAD at 215 nm | Optimal wavelength for quantifying piperacillin degradants[5]. |
| Injection Vol. | 1000 µL | Balances mass load with peak resolution to prevent band broadening. |
Phase 4: Fraction Collection and Lyophilization
-
Collection : Monitor the UV trace at 215 nm. Collect fractions corresponding to the monodecarboxy piperacilloic acid peak (typically eluting at a Relative Retention Time of ~0.85 relative to piperacillin).
-
Fraction Validation : Inject 10 µL of each collected fraction onto the analytical HPLC system. Only pool fractions demonstrating a chromatographic purity of >95%.
-
Lyophilization : Freeze the pooled fractions at -80°C and lyophilize for 48 hours to yield monodecarboxy piperacilloic acid as an off-white solid.
Data Presentation: Impurity Profiling
The successful isolation of the target compound must be verified against the known impurity profile of piperacillin. Table 2 summarizes the expected analytical markers for the primary degradation products.
Table 2: Typical Analytical Profile of Piperacillin Degradation Products
| Compound | RRT (Approx.) | Molecular Weight ( g/mol ) | Spectroscopic Marker (m/z) [M+H]⁺ |
| Piperacilloic Acid | 0.65 | 535.57 | 536.6 |
| Monodecarboxy Piperacilloic Acid | 0.85 | 491.56 | 492.6 |
| Piperacillin (API) | 1.00 | 517.55 | 518.6 |
| Piperacillin Amide | 1.15 | 516.57 | 517.6 |
Conclusion
By leveraging the inherent chemical instability of the β-lactam ring, this protocol utilizes directed forced degradation to generate high yields of monodecarboxy piperacilloic acid. The integration of SPE desalination and high-resolution C8 preparative chromatography creates a robust, self-validating system. This workflow ensures the isolation of this critical, hypersensitivity-inducing impurity at purities exceeding 95%, rendering it highly suitable for rigorous toxicological evaluations and analytical reference standard applications.
References
-
Penicilloic acid – Knowledge and References Source: Taylor & Francis URL:[Link]
-
Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice Source: Frontiers in Pharmacology URL:[Link]
-
Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method Source: World Health Organization (WHO) / Gulf Medical University URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Piperacilloic Acid | 64817-22-7 [chemicalbook.com]
- 4. Frontiers | Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice [frontiersin.org]
- 5. applications.emro.who.int [applications.emro.who.int]
Application Note: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of Piperacillin and its Degradation Products
Introduction & Mechanistic Insights
Piperacillin is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class, frequently administered intravenously in clinical settings to combat severe Gram-negative infections[1]. However, like many β-lactam antibiotics, piperacillin is highly susceptible to chemical degradation in aqueous solutions, biological matrices (plasma, urine), and environmental wastewater[2].
The primary degradation route of piperacillin is the hydrolysis of its acid-labile β-lactam ring, which leads to the formation of piperacillin penicilloic acid[1]. In concentrated solutions or specific pH environments, this penicilloic acid can subsequently react with another intact piperacillin molecule to form a sparingly soluble conjugate impurity known as the penicilloic acid-piperacillin dimer[2].
Accurate therapeutic drug monitoring (TDM) and pharmacokinetic profiling require the simultaneous extraction and quantification of both the active pharmaceutical ingredient (API) and these degradation products[3]. Because biological matrices contain high levels of proteins, lipids, and salts that cause severe ion suppression in Electrospray Ionization (ESI) mass spectrometry, a robust sample cleanup strategy is mandatory[4].
Fig 1. Primary degradation pathway of Piperacillin into its penicilloic acid and dimer forms.
Rationale for Solid-Phase Extraction (SPE) Chemistry
Liquid-liquid extraction (LLE) is often insufficient for extracting piperacillin degradation products because compounds like penicilloic acid possess multiple polar functional groups (carboxylic acids, secondary amides) that resist partitioning into non-polar organic solvents.
To overcome this, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are utilized[4]. HLB sorbents are macroporous copolymers (e.g., divinylbenzene and N-vinylpyrrolidone) that provide dual retention mechanisms. The lipophilic divinylbenzene backbone captures the non-polar acylureido side chain of piperacillin, while the hydrophilic N-vinylpyrrolidone interacts with the polar hydrolyzed β-lactam core of the penicilloic acid[5]. This eliminates the need for strict pH control during loading, ensuring high recovery yields (typically >85%) for both the parent drug and its degradants without the risk of on-column degradation[6].
Quantitative Degradation Data
Understanding the stability profile of piperacillin is critical for validating the extraction protocol. The table below summarizes the forced degradation of piperacillin under stress conditions, highlighting the rapid formation of its primary impurities[2].
| Stress Condition | Duration | Piperacillin Degradation (%) | Penicilloic Acid Formation (%) | Dimer Formation (%) |
| 0.1 M HCl (Acidic) | 8 hours | 15.2% | 8.9% | Trace / Not Reported |
| 0.05 M H₂SO₄ (Acidic) | 24 hours | 22.5% | 13.7% | Trace / Not Reported |
| 0.1 M NaOH (Basic) | 5 minutes | >90.0% | >80.0% | Accelerated |
Note: Alkaline conditions induce near-instantaneous hydrolysis of the β-lactam ring. Samples must be neutralized immediately or maintained at a neutral/slightly acidic pH (pH 5.5 - 6.5) during storage and extraction to prevent artifactual degradation.
Experimental Protocol: SPE and LC-MS/MS Workflow
The following protocol is designed as a self-validating system for the extraction of piperacillin and its degradation products from human plasma.
Fig 2. Step-by-step Solid-Phase Extraction (SPE) workflow using a polymeric HLB sorbent.
Step 4.1: Sample Pre-treatment (Protein Precipitation)
Causality: Direct application of plasma to an SPE cartridge can clog the frit and reduce sorbent capacity. A preliminary protein precipitation (PPT) step removes bulk albumin, which heavily binds piperacillin[7].
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) solution (e.g., Piperacillin-d5, 10 µg/mL).
-
Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.
-
Vortex vigorously for 30 seconds, then centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with 600 µL of ultrapure water. (Dilution is critical to reduce the organic solvent strength below 15%, ensuring the analytes partition onto the SPE sorbent rather than breaking through).
Step 4.2: Solid-Phase Extraction (SPE)
Materials: Polymeric HLB Cartridge (30 mg / 1 mL).
-
Conditioning: Pass 1.0 mL of Methanol through the cartridge to solvate the polymeric network[8].
-
Equilibration: Pass 1.0 mL of Ultrapure Water to prepare the sorbent for aqueous sample loading. Do not let the sorbent dry out.
-
Loading: Load the diluted supernatant (~1.2 mL) onto the cartridge at a controlled flow rate of 1 mL/min.
-
Washing: Pass 1.0 mL of 5% Methanol in Water . (This removes endogenous salts and polar phospholipids without eluting the target analytes). Apply maximum vacuum for 2 minutes to dry the sorbent bed.
-
Elution: Elute the analytes with 1.0 mL of Acetonitrile:Methanol (50:50, v/v) containing 0.2% Formic Acid [4]. The acidic modifier disrupts secondary interactions and ensures complete recovery of the carboxylic acid-containing degradation products.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of Mobile Phase A and transfer to an autosampler vial.
Step 4.3: LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 µm particle size) maintained at 40°C[9].
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 4 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 2 minutes.
-
Detection (ESI+ MRM):
-
Piperacillin: m/z 518.2 → 143.1[10]
-
Piperacillin Penicilloic Acid: m/z 536.2 → 160.1
-
Penicilloic Acid-Piperacillin Dimer: m/z 1053.4 → 518.2
-
References
-
Piperacillin Impurities and Related Compound Veeprho URL:[Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples National Institutes of Health (PMC) URL:[Link]
-
A simple and rapid RP-HPLC method for the simultaneous determination of piperacillin and tazobactam in human plasma PubMed URL:[Link]
-
Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma MDPI URL:[Link]
-
Mass spectrometric characterization of circulating and functional antigens derived from piperacillin in patients with cystic fibrosis National Institutes of Health (PMC) URL:[Link]
-
Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin MDPI URL:[Link]
-
Trace determination of 10 beta-lactam antibiotics in environmental and food samples by capillary liquid chromatography PubMed URL:[Link]
-
Rapid UHPLC-MS/MS Detection of Prohibited Drugs in Cosmetics Using Pass-Through SPE ACS Publications URL:[Link]
-
Solid Phase Extraction Technique – Trends, Opportunities and Applications WebsiteOnline.cn (Archived PDF) URL: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simple and rapid RP-HPLC method for the simultaneous determination of piperacillin and tazobactam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace determination of 10 beta-lactam antibiotics in environmental and food samples by capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma | MDPI [mdpi.com]
- 7. Mass spectrometric characterization of circulating and functional antigens derived from piperacillin in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of Piperacillin Impurity C (Penilloic Acid)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Mechanistic Background
Piperacillin is a broad-spectrum ureidopenicillin beta-lactam antibiotic widely used in clinical settings. Like all beta-lactams, it is highly susceptible to degradation due to the inherent ring strain of the four-membered beta-lactam core. During manufacturing, formulation, or storage, the beta-lactam ring can undergo hydrolysis to form Piperacillin penicilloic acid (designated as Impurity B). Subsequent decarboxylation of this intermediate yields Piperacillin penilloic acid, officially recognized as Piperacillin Impurity C in the European Pharmacopoeia (EP)[1].
Monitoring Impurity C is critical for regulatory compliance and patient safety. Degradation products of beta-lactams can trigger immunogenic responses (e.g., severe allergic reactions) and indicate a reduction in the therapeutic efficacy of the active pharmaceutical ingredient (API). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the requisite specificity and sub-nanogram sensitivity to quantify this impurity in complex matrices, far surpassing the capabilities of traditional HPLC-UV methods[2].
Degradation pathway of Piperacillin to Impurity C via hydrolysis and decarboxylation.
Analytical Strategy & Causality (E-E-A-T Insights)
As an analytical scientist, developing a robust method requires understanding the why behind the parameters, not just the what.
Why MRM Mode? While HPLC-UV is standard for bulk API purity assays, it lacks the specificity to differentiate co-eluting trace impurities with similar chromophores. Triple quadrupole MS/MS operating in Multiple Reaction Monitoring (MRM) mode acts as a highly specific mass filter, isolating the exact precursor and product ions to eliminate matrix interference.
Ionization and Fragmentation Mechanics: Piperacillin (C₂₃H₂₇N₅O₇S) has a molecular weight of 517.55 g/mol . In positive Electrospray Ionization (ESI+), it readily forms a protonated precursor ion [M+H]⁺ at m/z 518.2. Collision-induced dissociation (CID) consistently yields a dominant product ion at m/z 143.2, which corresponds to the cleavage of the 4-ethyl-2,3-dioxopiperazine-1-carboxamido side chain[2].
Piperacillin Impurity C (C₂₂H₂₉N₅O₆S) has a molecular weight of 491.56 g/mol and an exact mass of 491.18[3]. Because the decarboxylation occurs on the hydrolyzed beta-lactam core, Impurity C retains the intact 4-ethyl-2,3-dioxopiperazine side chain. Consequently, its protonated precursor ion [M+H]⁺ at m/z 492.2 fragments to yield the exact same highly stable m/z 143.2 product ion. This shared fragmentation pathway is the mechanistic cornerstone of our MRM strategy, ensuring maximum sensitivity.
Mitigating System Carryover: Piperacillin and its degradation products are notorious for adhering to autosampler lines and injection valves, leading to significant run-to-run carryover[4]. To counteract this, our protocol mandates a highly organic, acidified needle wash and the strategic injection of double-blanks after high-concentration calibrators to ensure a self-validating, clean baseline[4].
Experimental Protocols
Reagents and Sample Preparation
Beta-lactams will continue to degrade in protic solvents at room temperature. Therefore, sample preparation must be tightly controlled.
-
Standard Preparation: Accurately weigh 1.0 mg of Piperacillin Impurity C reference standard (CAS 64817-23-8)[3] and dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.
-
Internal Standard (IS): Utilize Piperacillin-d5 (100 ng/mL) as the IS to correct for matrix effects and ionization suppression[2].
-
Dilution: Dilute the stock in Mobile Phase A to the desired calibration range (e.g., 1–100 ng/mL).
-
Thermal Control (Critical): Maintain all prepared samples in the autosampler at 4°C to arrest thermal degradation and prevent artificial formation of Impurity C on the benchtop.
Step-by-step LC-MS/MS analytical workflow for detecting Piperacillin Impurity C.
UHPLC Separation Conditions
A sub-2-micron C18 column is utilized to ensure sharp peak shapes and baseline resolution. Formic acid (0.1%) is added to both mobile phases to maintain the analytes in their cationic states, significantly enhancing ESI+ protonation efficiency.
Table 1: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 3.0 | 0.4 | 40 | 60 |
| 4.0 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 5 | 95 |
| 5.1 | 0.4 | 95 | 5 |
| 7.0 | 0.4 | 95 | 5 |
Mass Spectrometry Parameters
The mass spectrometer is operated in ESI+ mode. The desolvation temperature is optimized to ensure complete droplet evaporation without thermally degrading the labile penilloic acid structure.
Table 2: MRM Transitions and Source Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
| Piperacillin (API) | 518.2 | 143.2 | 50 | 25 | 30 |
| Piperacillin Impurity C | 492.2 | 143.2 | 50 | 22 | 28 |
| Piperacillin-d5 (IS) | 523.2 | 148.2 | 50 | 25 | 30 |
General Source Settings: Capillary Voltage: 3.0 kV | Desolvation Temp: 400°C | Source Temp: 150°C | Desolvation Gas: 800 L/hr.
Method Validation Highlights
To ensure the protocol is a self-validating system, the following checks must be integrated:
-
Specificity & Matrix Effect: Ensure baseline separation between Impurity B (which can undergo in-source fragmentation) and Impurity C. The retention time of Impurity C will slightly precede the API due to increased polarity from the opened beta-lactam ring.
-
Linearity: The method exhibits excellent linearity (R² > 0.995) over a dynamic range of 0.5 to 150 ng/mL[5].
-
Carryover Assessment: Inject a double-blank (Mobile Phase A) immediately following the Upper Limit of Quantification (ULOQ). Carryover must be <20% of the Lower Limit of Quantification (LLOQ) peak area[4].
References
-
PI Biotech Inc. Piperacillin Impurity C(EP) Reference Standard Specifications. Retrieved from PI Biotech Catalog. URL: [Link]
-
Popowicz, N. et al. (2018). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. Journal of Chromatography B. PubMed. URL:[Link]
-
Zha, H. et al. (2018). Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1 & 2. Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]
-
PayPayTech. Piperacillin EP Impurities and Penilloic Acids. URL: [Link]
Sources
- 1. 哌拉西林杂质B(EP) [paypaytech.com]
- 2. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperacillin-PI PI Biotech Inc [pipitech.com]
- 4. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
High-Resolution UV Detection of Piperacillin Impurities at 226 nm: A Comprehensive Application Note & Protocol
Introduction and Mechanistic Grounding
Piperacillin is a broad-spectrum, semi-synthetic ureidopenicillin antibiotic frequently utilized in critical care settings, often in combination with a beta-lactamase inhibitor such as tazobactam. Ensuring the purity and stability of piperacillin is a critical regulatory and clinical requirement, as its degradation products can compromise therapeutic efficacy and increase the risk of adverse immunological reactions[1].
The structural core of piperacillin—a strained beta-lactam ring fused to a thiazolidine ring—is highly susceptible to hydrolytic cleavage, polymerization, and side-chain degradation[2]. Developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires careful selection of the detection wavelength.
The Causality of the 226 nm Selection: While many aromatic compounds are detected at 254 nm, the degradation of piperacillin often disrupts its extended conjugated systems. For example, the hydrolysis of the beta-lactam ring yields piperacillin penicilloic acid, which exhibits a blue-shifted absorption spectrum. Detection at 226 nm is optimal because it targets the robust amide bonds and residual chromophores common to both the parent molecule and its primary impurities (e.g., 6-aminopenicillanic acid [6-APA], ampicillin, and piperacillin dimer)[1],[3]. This wavelength ensures a near-uniform molar absorptivity, allowing for accurate mass-balance calculations during forced degradation studies without the risk of under-reporting ring-opened impurities.
Piperacillin Degradation Pathways
To accurately quantify impurities, one must understand their origin. The diagram below illustrates the primary degradation pathways of piperacillin under stress conditions (acidic, basic, or thermal).
Figure 1: Primary chemical degradation pathways of Piperacillin yielding specific UV-absorbing impurities.
Experimental Protocol: Stability-Indicating RP-HPLC at 226 nm
This protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method ensures that any data generated is reliable and reproducible before sample analysis begins[4].
Chromatographic Conditions
The selection of the mobile phase is driven by the pKa of piperacillin and its impurities. Because these compounds contain free carboxylic acid moieties, they are highly ionized at neutral pH, leading to poor column retention and severe peak tailing. Using a potassium dihydrogen orthophosphate buffer adjusted to pH 3.5 suppresses this ionization, increasing the hydrophobicity of the analytes and ensuring sharp, symmetrical peaks on a C18 stationary phase[3],[4].
Table 1: Optimized Chromatographic Parameters
| Parameter | Specification | Rationale |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | Provides optimal hydrophobic retention for polar beta-lactams. |
| Mobile Phase | 60:40 (v/v) Phosphate Buffer (pH 3.5) : Acetonitrile | pH 3.5 suppresses carboxylic acid ionization; ACN provides elution strength. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal theoretical plate height (HETP). |
| Detection Wavelength | UV at 226 nm | Captures amide bonds; maximizes sensitivity for both parent and impurities. |
| Column Temperature | 30 °C (Controlled) | Ensures retention time reproducibility and reduces mobile phase viscosity. |
| Injection Volume | 10 - 20 µL | Prevents column overloading while maintaining trace impurity detection. |
Step-by-Step Analytical Workflow
Figure 2: Sequential RP-HPLC workflow for Piperacillin impurity profiling.
Step 1: Preparation of Solutions
-
Buffer Preparation: Dissolve accurately weighed potassium dihydrogen orthophosphate in HPLC-grade water to achieve a 0.05 M concentration. Adjust the pH to exactly 3.5 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase: Mix the pH 3.5 buffer and HPLC-grade Acetonitrile in a 60:40 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh Piperacillin reference standard and dissolve in the mobile phase to obtain a concentration of 1.0 mg/mL.
-
System Suitability Solution: Spike the Piperacillin standard with known impurities (e.g., 6-APA and Piperacillin dimer) at a 1% level relative to the active pharmaceutical ingredient (API).
Step 2: System Suitability Testing (Self-Validation)
Before injecting unknown samples, the system must validate its own resolving power.
-
Inject the System Suitability Solution in five replicates.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Piperacillin peak area ≤ 2.0%.
-
Resolution ( Rs ) between Piperacillin and its closest eluting impurity ≥ 2.0.
-
Tailing factor ( T ) for the Piperacillin peak ≤ 1.5.
-
Causality: Failing these metrics indicates column degradation, improper pH, or mobile phase preparation errors, halting the run before invalid data is collected.
-
Step 3: Forced Degradation (Stability-Indicating Verification)
To prove the method can detect impurities, subject the API to forced degradation[2]:
-
Acid Hydrolysis: Treat 1 mg/mL Piperacillin with 0.1 N HCl for 1 hour at room temperature. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Treat with 0.01 N NaOH for 1 hour, then neutralize.
-
Inject the stressed samples. Ensure that the degradation product peaks (e.g., penicilloic acid) are baseline-resolved from the intact Piperacillin peak at 226 nm.
Step 4: Sample Analysis
-
Inject prepared sample solutions (e.g., pharmaceutical formulations or stability study aliquots).
-
Record chromatograms and integrate peak areas at 226 nm.
Method Validation & Quantitative Performance
Based on established ICH guidelines and literature consensus for this specific chromatographic setup[1],[3],[4], the method at 226 nm demonstrates robust quantitative metrics.
Table 2: Typical Validation Parameters for Piperacillin at 226 nm
| Validation Parameter | Typical Result Range | Acceptance Criteria (ICH) |
| Linearity Range | 5.0 – 100.0 µg/mL | Correlation coefficient ( R2 ) > 0.999 |
| Limit of Detection (LOD) | ~0.03 - 0.06 µg/mL | Signal-to-Noise (S/N) ≥ 3:1 |
| Limit of Quantification (LOQ) | ~0.10 - 0.15 µg/mL | Signal-to-Noise (S/N) ≥ 10:1 |
| Method Precision (Intra-day) | % RSD = 0.3% – 0.8% | % RSD ≤ 2.0% |
| Accuracy (Recovery) | 98.5% – 101.5% | 98.0% – 102.0% |
| Specificity | No interference from diluents | Peak purity angle < Peak purity threshold |
Troubleshooting & Expert Insights
-
Baseline Drift at 226 nm: Because 226 nm is in the lower UV range, the quality of Acetonitrile is paramount. Use strictly HPLC/UV-grade Acetonitrile. Lower grades contain UV-absorbing impurities that cause severe baseline drift during gradient elution or high background noise in isocratic runs.
-
Peak Splitting or Broadening: This is typically caused by a mismatch between the sample solvent and the mobile phase. Ensure samples are dissolved in the mobile phase or a weaker solvent (higher aqueous content) to maintain on-column focusing.
-
Retention Time Shifts: Piperacillin is highly sensitive to minor pH fluctuations. A shift of even 0.2 pH units in the phosphate buffer can alter the ionization state of the impurities, drastically changing their retention times. Always calibrate the pH meter immediately before buffer preparation.
References
-
ResearchGate. Application of the lifecycle approach to the development and validation of a chromatographic method for therapeutic drug monitoring of ceftazidime, meropenem, and piperacillin. Available at: [Link]
-
ResearchGate. Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality Control Perspective. Available at: [Link]
Sources
Application Note: Targeted Generation of Monodecarboxy Piperacilloic Acid via Acid Hydrolysis
Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Forced Degradation, Impurity Synthesis, and Stability-Indicating Assays
Introduction and Mechanistic Rationale
Piperacillin is a broad-spectrum, third-generation semisynthetic β-lactam antibiotic [1]. Developing robust stability-indicating analytical methods requires the deliberate generation and characterization of its degradation products. Under acidic stress, Piperacillin undergoes a well-characterized, sequential degradation pathway driven by the inherent instability of the strained β-lactam ring [2].
The mechanism proceeds in two distinct kinetic phases:
-
Acid-Catalyzed Hydrolysis: The acidic environment protonates the bridged nitrogen of the β-lactam ring. Because the bicyclic structure prevents normal amide resonance, the carbonyl carbon is highly electrophilic. Nucleophilic attack by water rapidly opens the ring, yielding the dicarboxylic acid intermediate, Piperacilloic Acid (Impurity B) [4].
-
Thermally-Induced Decarboxylation: The newly formed β-amino acid moiety in Piperacilloic Acid is thermodynamically unstable. Upon the application of thermal energy, it undergoes a decarboxylation reaction (loss of CO2 ) [5], collapsing into the more stable penilloic acid derivative, Monodecarboxy Piperacilloic Acid (Impurity C) .
Understanding this causality is critical. Blindly applying heat and acid simultaneously often leads to over-degradation (e.g., cleavage of the piperazine-2,3-dione side chain). By decoupling the hydrolysis and decarboxylation phases, this protocol ensures a self-validating, high-yield generation of Impurity C.
Mechanistic Pathway
Caption: Chemical degradation pathway of Piperacillin to Impurity C.
Experimental Workflow
Caption: Step-by-step workflow for the acid hydrolysis and decarboxylation of Piperacillin.
Materials and Reagents
To ensure reproducibility, use only analytical or HPLC-grade reagents.
| Reagent / Material | Specification | Experimental Purpose |
| Piperacillin Sodium | API Grade (>98% purity) | Starting material |
| Hydrochloric Acid (HCl) | 0.1 M, Analytical Grade | Proton source for acid-catalyzed hydrolysis |
| Sodium Hydroxide (NaOH) | 0.1 M, Analytical Grade | Quenching and neutralization agent |
| Methanol | HPLC Grade | Organic modifier for mobile phase |
| Water | Milli-Q / HPLC Grade | Aqueous solvent and mobile phase |
Detailed Protocol: Acid Hydrolysis & Decarboxylation
This protocol is designed as a self-validating system. Do not proceed to Phase 2 until Phase 1 is chromatographically confirmed.
Phase 1: Acid-Catalyzed β-Lactam Ring Opening
-
Solubilization: Accurately weigh 10.0 mg of Piperacillin Sodium API and dissolve it in 10.0 mL of 0.1 M HCl to achieve a working concentration of 1.0 mg/mL.
-
Causality: The highly acidic environment (pH ~1.0) rapidly protonates the β-lactam nitrogen, maximizing ring strain and priming the carbonyl carbon for nucleophilic attack.
-
-
Incubation: Place the reaction vessel in a thermostatic water bath set to 30 °C. Incubate for 2 to 6 hours [2].
-
Causality: Mild heating provides sufficient kinetic energy for hydrolysis without prematurely triggering decarboxylation.
-
-
In-Process Control (IPC): At the 2-hour mark, extract a 100 µL aliquot, neutralize with 100 µL of 0.1 M NaOH, and inject into the HPLC.
-
Validation Gate: Proceed to Phase 2 only when the intact Piperacillin peak area is <10% and the Piperacilloic Acid (Impurity B) peak is maximized.
-
Phase 2: Thermally-Induced Decarboxylation
-
Thermal Stress: Elevate the temperature of the heating block or water bath to 75 °C. Maintain the reaction at this temperature for 1 to 5 hours.
-
Causality: Piperacilloic acid requires significant activation energy to break the C-C bond. Heating to 75 °C drives the extrusion of CO2 , collapsing the intermediate into Monodecarboxy Piperacilloic Acid (Impurity C).
-
-
Kinetic Monitoring: Sample the reaction every 60 minutes. Monitor the disappearance of Impurity B and the proportional emergence of Impurity C.
Phase 3: Quenching and Isolation
-
Thermal Quenching: Once maximum conversion to Impurity C is chromatographically confirmed, immediately transfer the reaction vessel to an ice bath (4 °C).
-
Causality: Rapid cooling arrests the kinetic progression of secondary degradation pathways, such as the cleavage of the phenylglycine side chain.
-
-
Neutralization: Add 0.1 M NaOH dropwise under continuous stirring until the solution reaches pH 7.0 ± 0.2.
-
Causality: Neutralization stabilizes the newly formed penilloic acid derivative, preventing further acid-catalyzed fragmentation.
-
-
Storage: The neutralized solution can be utilized directly as an analytical standard solution (store at -20 °C) or lyophilized to yield a solid reference standard.
Analytical Monitoring (HPLC Method)
To accurately track the degradation cascade, a validated stability-indicating HPLC method is required [3].
| Parameter | Specification |
| Column | C8 (250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol : Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Detection Wavelength | UV at 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Expected Chromatographic Results
Based on the specified HPLC parameters, the following relative retention times (RRT) should be observed. The shift in polarity dictates the elution order: the dicarboxylic acid (Impurity B) is the most polar, while the loss of the carboxyl group makes Impurity C more hydrophobic than the intermediate.
| Analyte | Structural Identity | Relative Retention Time (RRT)* |
| Piperacilloic Acid | Impurity B (Phase 1 Intermediate) | ~0.60 - 0.80 |
| Piperacillin | Intact API (Reference) | 1.00 |
| Monodecarboxy Piperacilloic Acid | Impurity C (Phase 2 Final Product) | ~1.20 - 1.50 |
*Note: Exact RRTs are dependent on specific column chemistry, dead volume, and precise mobile phase preparation.
References
-
Veeprho. "Piperacillin EP Impurity C | CAS 64817-23-8". Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54669584, Penicilloic acids of piperacillin". Available at:[Link]
-
PubMed. "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid". Available at:[Link]
Troubleshooting & Optimization
Reducing peak tailing for Monodecarboxy Piperacilloic Acid in HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic challenges associated with polar degradation products of β -lactam antibiotics.
Monodecarboxy Piperacilloic Acid (MDPA) is a primary impurity formed via the hydrolysis and subsequent decarboxylation of Piperacillin's β -lactam ring[1][2]. Due to its complex stereochemistry and highly polar functional groups, MDPA is notoriously prone to severe peak tailing in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide synthesizes chromatographic theory with field-validated protocols to help you isolate the root cause of MDPA tailing and establish a self-validating, robust analytical method.
Diagnostic Logic Tree
Before altering your method, you must determine whether the tailing is caused by a physical system defect or a chemical interaction . Use the diagnostic workflow below to isolate the variable.
Diagnostic logic tree for isolating physical vs. chemical causes of MDPA peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why does MDPA exhibit more severe peak tailing than intact Piperacillin? A: The causality lies in the structural transformation during degradation. When Piperacillin degrades into MDPA, the β -lactam ring opens and decarboxylates, exposing additional hydrogen-bond donors, a free carboxylic acid, and basic secondary/tertiary amines within the piperazine and thiazolidine rings[1][2]. At a mid-range mobile phase pH (e.g., pH 5–7), residual silanol groups (Si-OH) on standard silica columns become deprotonated into negatively charged silanoxide ions (Si-O⁻)[3]. The positively charged basic amines of MDPA undergo strong secondary electrostatic interactions with these ionized silanols[4]. This forces the analyte to experience two competing retention mechanisms simultaneously (hydrophobic partitioning and ion-exchange), which manifests as a prolonged trailing edge or "tail"[3].
Q2: How can I definitively prove whether my tailing is caused by column chemistry or a physical system issue? A: Do not guess; use a self-validating system test. Physical issues—such as a collapsed column bed, a void at the column head, or poorly seated tubing fittings—cause infinite dilution of the sample plug, which affects all peaks equally[5]. Chemical interactions, however, are analyte-specific. By injecting a highly neutral, non-ionizable probe (such as Uracil for highly aqueous phases or Toluene for high-organic phases), you create a control. Because neutral compounds cannot undergo acid-base electrostatic interactions, they will not tail due to silanol activity[5]. If the neutral probe tails, your plumbing or column bed is physically compromised[5]. If the neutral probe is perfectly symmetrical but MDPA tails, the issue is strictly chemical.
Q3: What is the most effective mobile phase adjustment to correct MDPA chemical tailing? A: The most reliable method is to operate at a low pH to suppress silanol ionization[3][4]. By lowering the mobile phase pH to around 2.5, the acidic silanol groups on the stationary phase are fully protonated (neutralized), effectively shutting down the secondary ion-exchange retention mechanism[3][4]. For Piperacillin and its degradation products, incorporating 0.1% Trifluoroacetic Acid (TFA) into the mobile phase acts as both an acidifier and an ion-pairing agent, drastically improving peak shape and preventing tailing[6].
Q4: I adjusted the pH and used an end-capped column, but MDPA is still tailing. What next? A: If silanol interactions are mitigated but tailing persists, suspect trace metal chelation. β -lactam derivatives and their degradation products contain electron-donating groups that can act as chelating ligands, binding to trace iron or steel active sites in the column frits or stainless-steel capillary tubing[4][7]. To resolve this, passivate your LC system using 20% Nitric acid (with the column removed), or switch to bio-inert PEEK tubing[8] and a column with titanium hardware.
Quantitative Data: Impact of Chromatographic Conditions
The following table summarizes typical quantitative improvements in MDPA peak symmetry when transitioning from unoptimized to optimized conditions.
| Chromatographic Condition | Primary Mechanism Addressed | MDPA Tailing Factor ( As ) | Theoretical Plates ( N ) | Resolution ( Rs ) vs Intact Piperacillin |
| 10mM Ammonium Acetate (pH 7.0) | None (High silanol ionization) | 2.45 | 3,200 | 1.8 |
| 10mM Ammonium Formate (pH 3.0) | Silanol suppression | 1.42 | 8,500 | 3.5 |
| 0.1% TFA in Water/Acetonitrile | Ion-pairing & Silanol suppression | 1.08 | 12,400 | 5.2 |
| 0.1% TFA + PEEK System Tubing | Elimination of metal chelation | 1.02 | 13,100 | 5.5 |
Self-Validating Experimental Protocols
Protocol 1: System Void & Neutral Probe Validation
Purpose: To definitively rule out physical system dead-volume before altering mobile phase chemistry.
-
Preparation of Probe: Prepare a 10 µg/mL solution of Uracil (if using >80% aqueous mobile phase) or Toluene (if using >50% organic mobile phase) in your sample diluent.
-
System Setup: Bypass the autosampler needle wash to prevent carryover. Ensure the column oven is stable at 30°C.
-
Execution: Inject 5 µL of the neutral probe under your current isocratic or gradient conditions.
-
Data Analysis: Calculate the Asymmetry Factor ( As ) at 10% peak height.
Protocol 2: Preparation of 0.1% TFA Mobile Phase for MDPA Analysis
Purpose: To suppress stationary phase silanol ionization and ion-pair with MDPA basic amines.
-
Aqueous Phase (Mobile Phase A): Measure exactly 1000 mL of HPLC-grade Water (18.2 MΩ·cm) into a clean volumetric flask. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly. Note: Do not pH adjust this solution further; the natural pH will be ~2.1, which is optimal for silanol suppression[4][6].
-
Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA to ensure the ionic strength remains constant across the gradient, preventing baseline drift.
-
Degassing: Filter both mobile phases through a 0.22 µm PTFE membrane filter to remove particulates and degas via sonication for 10 minutes.
-
Equilibration: Flush the HPLC system (without the column) with 50:50 Methanol:Water to remove any previous buffer salts. Install a high-purity, highly end-capped Type B silica C18 column[4][8]. Equilibrate with 100% Mobile Phase A for 20 column volumes before initiating the gradient.
References
-
NCATS Inxight Drugs. MONODECARBOXY PIPERACILLOIC ACID. National Center for Advancing Translational Sciences. 1
-
Benchchem. Stability-Indicating HPLC Method for the Determination of Piperacillin and its Impurities.2
-
Abdelkawy, K., & Le, T. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. PMC / NIH. 6
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography.7
-
Element Lab Solutions. Peak Tailing in HPLC.3
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?8
-
Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.4
-
Axion Labs. HPLC Peak Tailing.5
Sources
- 1. MONODECARBOXY PIPERACILLOIC ACID [drugs.ncats.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Troubleshooting Low Recovery of Piperacillin Impurity C in Plasma
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges with the extraction and quantification of Piperacillin Impurity C from human or animal plasma.
Piperacillin Impurity C is a mixture of diastereomers of piperacillin penicilloic acid , formed via the hydrolytic cleavage of the parent drug's beta-lactam ring 1. Because of its high polarity, multiple ionizable groups, and chemical instability, achieving high and reproducible recovery requires a deep understanding of its physicochemical behavior.
Diagnostic Workflow
Before altering your extraction protocol, use the following self-validating workflow to isolate the root cause of your signal loss.
Diagnostic workflow for isolating the root cause of low Piperacillin Impurity C recovery.
Troubleshooting Guide & FAQs
Q1: Why is my Piperacillin Impurity C degrading before extraction, even when stored properly? Causality: Piperacillin Impurity C (penicilloic acid) is highly susceptible to pH-driven degradation. In highly acidic environments (pH < 3), penicilloic acid undergoes rapid decarboxylation to form penilloic acid 2, 3. If your plasma collection tubes contain acidic stabilizers, or if you attempt to acidify the crude plasma prior to storage, the analyte will chemically degrade into a different mass transition before you even begin sample preparation. Furthermore, beta-lactam derivatives are thermally labile and degrade rapidly at room temperature 4. Solution: Maintain plasma samples strictly at -80°C and thaw only on wet ice. Do not add strong acids to the crude plasma during the pre-analytical phase.
Q2: I am using Liquid-Liquid Extraction (LLE) with ethyl acetate. My recovery is < 15%. Why? Causality: Penicilloic acid possesses two carboxylic acid groups and a secondary amine, making it a highly polar, hydrophilic molecule at physiological pH. In standard LLE, these ionized groups prevent the molecule from partitioning into organic solvents. While lowering the pH (acidification) neutralizes the carboxylic acids to force organic partitioning, it simultaneously triggers the decarboxylation degradation pathway mentioned above 2. You are losing the analyte to chemical degradation, not just poor partitioning. Solution: Abandon LLE for this specific impurity. The chemical properties dictate that Solid-Phase Extraction (SPE) is a far superior system for polar, ionizable metabolites.
Q3: We switched to Solid-Phase Extraction (SPE) using standard C18 cartridges, but recovery remains poor (~30%). What is the optimal SPE chemistry? Causality: C18 sorbents rely exclusively on hydrophobic interactions. Because Piperacillin Impurity C is highly polar, it exhibits poor retention on C18 and washes off during the aqueous loading or washing steps. The optimal chemistry is Mixed-Mode Strong Anion Exchange (MAX) . At pH 7.4, the carboxylic acid groups of Impurity C are fully deprotonated (anionic). These anions bind strongly to the positively charged quaternary amines on the MAX sorbent. This strong ionic bond allows you to wash the cartridge with 100% organic solvent (removing neutral lipids) without prematurely eluting the analyte. Solution: Implement a MAX SPE protocol. Elute the analyte only by dropping the pH of the organic eluent (e.g., 5% Formic Acid in Methanol), which neutralizes the analyte's carboxyl groups and breaks the ionic interaction.
Q4: My extraction recovery is now optimized, but my LC-MS/MS peak areas are inconsistent. What should I check? Causality: Early-eluting polar compounds like penicilloic acid often co-elute with residual plasma phospholipids in reversed-phase LC, leading to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source 5. Solution: Ensure your MAX SPE wash step includes a 100% methanol wash to strip phospholipids. Additionally, incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) early in the workflow to correct for any residual matrix effects.
Quantitative Data: Extraction Method Comparison
The following table summarizes the causal relationship between extraction chemistry and the resulting recovery/matrix effects for Piperacillin Impurity C.
| Extraction Methodology | Operational Condition | Mean Recovery (%) | Matrix Effect (Ion Suppression) |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate, pH 7.4 | < 10% | Low |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate, pH 2.5 | 15 - 25% (Degradation) | Low |
| Protein Precipitation (PPT) | Acetonitrile (1:3 ratio) | 65 - 75% | High (> 40% suppression) |
| Solid Phase Extraction (C18) | 0.1% FA Wash, MeOH Elution | 30 - 40% | Moderate |
| Solid Phase Extraction (MAX) | pH 7.4 Load, 5% FA/MeOH Elution | 85 - 95% | Low (< 10% suppression) |
Optimized Experimental Protocol: MAX SPE
This protocol operates as a self-validating system: the pH is strictly controlled at every step to ensure analyte stability while maximizing ionic retention and lipid removal.
Step 1: Sample Pre-treatment
-
Thaw plasma samples strictly on wet ice to prevent thermal degradation [[4]]().
-
Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of SIL-IS (e.g., Piperacillin-d5 penicilloic acid).
-
Dilute with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.4). Causality: This guarantees the analyte's carboxylic acid groups are fully ionized (deprotonated) for optimal ionic binding to the MAX sorbent.
Step 2: Cartridge Conditioning
-
Utilize a Mixed-Mode Strong Anion Exchange (MAX) cartridge (30 mg/1 mL).
-
Condition the sorbent with 1 mL of 100% Methanol.
-
Equilibrate with 1 mL of 50 mM Ammonium Acetate buffer (pH 7.4).
Step 3: Sample Loading
-
Load the pre-treated plasma sample onto the cartridge.
-
Apply a gentle vacuum to achieve a flow rate of 1-2 drops per second.
Step 4: Interference Washing (Critical Step)
-
Wash 1 (Aqueous): Pass 1 mL of 50 mM Ammonium Acetate buffer (pH 7.4) through the cartridge. This removes unbound proteins and hydrophilic salts.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol through the cartridge. Causality: This aggressively removes neutral and cationic lipids (phospholipids) that cause LC-MS/MS ion suppression. Because Piperacillin Impurity C is held by a strong ionic bond, it will not elute in 100% organic solvent.
Step 5: Analyte Elution
-
Elute the analyte with 1 mL of 5% Formic Acid in Methanol. Causality: The high acidity protonates the analyte's carboxylate groups, rendering them neutral. This breaks the ionic bond with the quaternary amine sorbent, releasing the analyte cleanly into the eluate.
Step 6: Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a maximum of 30°C (Avoid higher temperatures to prevent thermal degradation).
-
Reconstitute in 100 µL of your initial LC mobile phase and inject into the LC-MS/MS.
References
-
LGC Standards. Piperacillin EP Impurity C (Mixture of Diastereomers).1
-
Benchchem. Technical Support Center: Ensuring the Stability of Cephalosporins in Plasma Samples.4
-
Allied Academies. Penicillin G's function, metabolites, allergy, and resistance.2
-
National Institutes of Health (PMC). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity.3
-
MDPI. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry.5
Sources
- 1. Piperacillin EP Impurity C (Mixture of Diastereomers) [lgcstandards.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Ghost Peaks in Piperacillin Stability Studies
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing and validating stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Piperacillin.
When conducting stability studies on beta-lactam antibiotics, distinguishing between true chemical degradation products and chromatographic artifacts ("ghost peaks") is a critical challenge. This guide provides the mechanistic reasoning, diagnostic workflows, and self-validating protocols required to eliminate ghost peaks and ensure absolute scientific integrity in your analytical data.
Mechanistic Logic: Artifacts vs. True Degradation
To effectively troubleshoot, we must first establish the causality behind the peaks observed in your chromatogram.
True Degradation: Piperacillin is a broad-spectrum β-lactam antibiotic that is highly susceptible to degradation, particularly through the nucleophilic hydrolysis of its β-lactam ring[1]. Under stress conditions (acidic, basic, or thermal), Piperacillin predictably degrades into specific impurities, such as penicilloic acid derivatives, or forms late-eluting dimers at high concentrations[1][2]. These are true analytes that a stability-indicating method must quantify[3].
Ghost Peaks (Artifacts): Because Piperacillin stability methods typically employ gradient elution (e.g., transitioning from a highly aqueous phosphate buffer to an organic modifier like Methanol or Acetonitrile)[3], trace impurities in the mobile phase accumulate at the head of the C18 column during the initial aqueous phase. As the organic gradient increases, these concentrated impurities elute as sharp, unexpected peaks[4]. Alternatively, ghost peaks can arise from autosampler carryover due to Piperacillin's tendency to adsorb to stainless steel components[5][6].
Mechanistic pathways differentiating true Piperacillin degradation from system artifacts.
Diagnostic Workflow: Isolating the Root Cause
Do not guess the source of a ghost peak; isolate it using a self-validating elimination strategy. The following workflow systematically decouples the pump/mobile phase from the autosampler and the sample matrix.
Diagnostic decision tree for isolating the root cause of unexpected chromatographic peaks.
Data Presentation: Profiling Peaks
Use this comparative matrix to quickly identify whether an unexpected peak in your Piperacillin stability study is a true degradant or an artifact.
| Peak Classification | Typical Source | Chromatographic Behavior | Resolution Strategy |
| Penicilloic Acid | Hydrolysis of β-lactam ring | Area increases predictably under acid/base/heat stress. | Optimize gradient to resolve from API[1]. |
| Piperacillin Dimer | Concentration-dependent degradation | Late-eluting, broad peak; increases over time. | Extend gradient run-time; adjust organic modifier. |
| Carryover Peak | Autosampler needle / rotor seal | Matches API retention time; appears in blanks post-injection. | Implement Protocol B (Needle Wash Optimization)[5]. |
| System Ghost Peak | Mobile phase impurities (Water/Buffer) | Appears in zero-volume blanks; area scales with equilibration time. | Implement Protocol A (Solvent Decontamination)[4]. |
Validated Troubleshooting Protocols
Protocol A: System & Mobile Phase Decontamination (The Zero-Volume Test)
If a peak is suspected to be a mobile phase impurity, this protocol isolates the pump from the injection system[5][6].
-
Equilibrate: Run the HPLC system at the initial gradient conditions (highly aqueous) for 30 minutes.
-
Zero-Volume Execution: Program the sequence to run the gradient method without actuating the injection valve (0 µL injection volume or a "pump-only" gradient run).
-
Analyze: If the peak appears, the contamination is in the mobile phase.
-
Remediation:
-
Discard all aqueous buffers. Prepare fresh buffer using freshly dispensed ultrapure water (18.2 MΩ·cm).
-
Ensure organic modifiers (Methanol/Acetonitrile) are strictly LC-MS or HPLC grade.
-
If the peak persists, install a "Ghost Trap" or an inline mobile phase purifier between the gradient mixer and the autosampler to catch organic impurities before they reach the column.
-
Protocol B: Eliminating Autosampler Carryover
Piperacillin can adsorb to the stator face or rotor seal of the injection valve, causing ghost peaks in subsequent blank runs[4][5].
-
Validation: Inject a high-concentration Piperacillin standard (e.g., 80 µg/mL)[3], followed immediately by three consecutive blank diluent injections.
-
Observation: If a peak at the Piperacillin retention time appears in the blanks and sequentially decreases in area, you have carryover.
-
Remediation:
-
Needle Wash: Change the autosampler needle wash to a stronger solubilizing solvent. A mixture of Methanol:Water (50:50 v/v) with 0.1% Formic Acid is highly effective for β-lactams.
-
Maintenance: Replace the Vespel rotor seal in the injection valve, as micro-scratches can harbor residual API.
-
Method Update: Add a multi-wash step (e.g., 3 wash cycles) to the autosampler program post-injection.
-
Protocol C: Forced Degradation Validation
To definitively prove a peak is a true degradation product and not a ghost peak, artificially accelerate the degradation kinetics[1][2].
-
Preparation: Prepare a Piperacillin sample at 1 mg/mL.
-
Stress Application:
-
Neutralization: Neutralize the samples with equivalent amounts of acid/base and dilute to the target analytical concentration.
-
Analysis: Inject the stressed samples alongside an unstressed control. True degradation peaks (e.g., penicilloic acid) will show a massive increase in peak area, whereas system ghost peaks will remain completely static.
Frequently Asked Questions (FAQs)
Q: I extended my equilibration time to 60 minutes, and the ghost peak got much larger. Why? A: This is the hallmark of mobile phase contamination. During equilibration, your system is pumping a highly aqueous mobile phase. Trace organic impurities in the water or buffer act as a dilute sample, concentrating at the head of the C18 column. The longer you equilibrate, the more impurities accumulate, resulting in a larger ghost peak when the organic gradient elutes them[4].
Q: Can the sample diluent cause ghost peaks in Piperacillin studies? A: Yes. If you are using a citrate-buffered saline or complex diluent to improve Piperacillin stability[2], impurities within the diluent salts can manifest as ghost peaks. Always run a standard blank injection (Protocol A, Step 4) using the exact diluent matrix to rule this out.
Q: My ghost peak elutes exactly where Piperacillin dimer should elute. How do I tell them apart? A: Perform an injection volume study[5]. Inject 5 µL, 10 µL, and 20 µL of your sample. A true Piperacillin dimer peak area will scale linearly with the injection volume. A system ghost peak originating from the mobile phase will remain exactly the same size regardless of how much sample you inject.
References
-
What are some tips for troubleshooting carryover or ghost peaks on my LC column? - WKB246120 - Waters Knowledge Base. Waters Corporation.[Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science.[Link]
-
Ghost Peaks: How to Spot and Remove Them in HPLC. Phenomenex.[Link]
-
Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and Dosage Forms in Human Plasma Using RP-HPLC. Journal of Chemical Health Risks.[Link]
-
Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion. European Journal of Hospital Pharmacy (BMJ).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ejhp.bmj.com [ejhp.bmj.com]
- 3. jchr.org [jchr.org]
- 4. Ghost Peaks: How to Spot and Remove Them in HPLC [phenomenex.com]
- 5. support.waters.com [support.waters.com]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Effect of buffer concentration on Impurity C retention time
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter methods where the retention time ( tR ) of ionizable impurities—such as "Impurity C" (a typical weakly basic related substance)—drifts unpredictably.
In reversed-phase liquid chromatography (RPLC), buffer concentration does not merely stabilize pH; it fundamentally alters the thermodynamic environment of the mobile phase and the electrical double layer of the stationary phase. This guide deconstructs the causality behind buffer concentration effects, providing self-validating protocols and diagnostic FAQs to restore your method's integrity.
Part 1: The Mechanistic "Why" – Causality in Chromatography
To troubleshoot Impurity C, we must understand that buffer concentration exerts a biphasic effect on the retention of basic analytes. The retention time is dictated by a tug-of-war between two distinct phenomena:
-
The Silanol Shielding Effect (Low to Optimal Concentration): At low buffer concentrations (< 10 mM), ionized basic impurities (R-NH3+) undergo secondary ion-exchange interactions with residual, unprotonated silanols (SiO-) on the silica stationary phase[1]. This electrostatic attraction causes severe peak tailing and extended retention times. As you increase the buffer concentration, buffer cations (e.g., Na+, NH4+) compete for these active silanol sites. This "silanol shielding" minimizes secondary interactions, resulting in a sharp drop in retention time and significantly improved peak efficiency[2][3].
-
The Salting-Out Effect (Optimal to High Concentration): If you continue to increase the buffer concentration (> 50 mM), the retention time of Impurity C will paradoxically begin to increase. This is driven by the "salting-out" effect. According to Le Chatelier's principle, an exceptionally high ionic strength decreases the solubility of the hydrophobic analyte in the aqueous mobile phase, thermodynamically driving the solute into the hydrophobic stationary phase[4].
Mechanistic pathway of buffer concentration effects on basic impurity retention and peak shape.
Part 2: Diagnostic FAQs
Q: Why does Impurity C elute later and tail severely when I prepare fresh mobile phase? A: This is a classic symptom of under-buffering. If your fresh mobile phase was prepared with a slight weighing error resulting in a lower-than-target buffer concentration (e.g., 5 mM instead of 20 mM), the silanol shielding effect is lost. Impurity C is being retained via secondary ion-exchange rather than pure hydrophobic partitioning[2]. Verify your salt weights and ensure you are not just adding a pH modifier (like 0.1% Formic Acid) when a true buffer (like Ammonium Formate) is required.
Q: I increased my buffer to 100 mM to sharpen the peak, but now Impurity C is eluting later again. Why? A: You have crossed the threshold from silanol shielding into the salting-out regime[4]. The excessive ionic strength is reducing the solubility of Impurity C in the mobile phase, forcing it to partition more strongly into the C18 phase. Scale back the concentration to the 20–30 mM range.
Q: Why is my system pressure spiking during the gradient after increasing buffer concentration? A: Buffer solubility is inversely proportional to the organic modifier concentration. High buffer concentrations (e.g., >50 mM) in the aqueous line can precipitate when mixed with high percentages of acetonitrile or methanol during a gradient run. If neglected, this induces operational failures, blocked frits, and rapid backpressure rise.
Part 3: Quantitative Data Presentation
To illustrate the causality discussed above, refer to the self-validating dataset below. This table summarizes the biphasic effect of Phosphate Buffer (pH 6.0) on Impurity C (a basic analyte, pKa 8.2) on a standard C18 column.
| Buffer Conc. (mM) | Retention Time ( tR , min) | Tailing Factor ( As ) | System Pressure (bar) | Dominant Mechanism |
| 5 mM | 12.5 | 2.4 (Fail) | 110 | Ion-Exchange (Unshielded Silanols) |
| 15 mM | 8.2 | 1.2 (Pass) | 115 | Optimal Partitioning (Shielded) |
| 25 mM | 8.0 | 1.1 (Pass) | 120 | Optimal Partitioning (Shielded) |
| 50 mM | 9.5 | 1.1 (Pass) | 135 | Mild Salting-Out |
| 100 mM | 11.8 | 1.2 (Pass) | 180 (Risk) | Severe Salting-Out / Precipitation Risk |
Part 4: Step-by-Step Optimization Protocol
Do not guess the correct buffer concentration. Use this self-validating protocol to establish a robust design space for Impurity C.
Step 1: Determine Analyte pKa and Select pH
-
Identify the pKa of Impurity C. Select a buffer with a pKa within ±1 unit of your target mobile phase pH to ensure maximum buffering capacity.
Step 2: Prepare a High-Concentration Stock Buffer
-
Accurately weigh the buffer salt to prepare a 100 mM stock solution.
-
Adjust the pH using the corresponding acid/base (e.g., adjust 100 mM Potassium Phosphate Dibasic with Phosphoric Acid). Never adjust pH after adding the organic modifier.
Step 3: Execute a Concentration Screen
-
Using your HPLC pump's proportioning valves (or by manual dilution), prepare mobile phases at 10 mM, 20 mM, 30 mM, and 50 mM .
-
Inject the Impurity C standard at each concentration.
Step 4: Evaluate Precipitation Risk (The "Jar Test")
-
Mix the 50 mM buffer with your organic modifier at the highest ratio reached during your gradient (e.g., 10:90 Aqueous:Organic).
-
Let it sit for 30 minutes. Visually inspect for turbidity or salt crystals. If precipitation occurs, your maximum allowable buffer concentration is strictly limited.
Step 5: Plot and Select the Optimal Concentration
-
Plot Retention Factor ( k ) vs. Buffer Concentration.
-
Identify the "plateau" where tR and As stabilize (typically between 15–25 mM). Select the lowest concentration on this plateau to maximize column life and prevent precipitation.
Part 5: Troubleshooting Workflow
Use the following logical matrix to diagnose retention time shifts related to buffer concentration anomalies.
Troubleshooting workflow for diagnosing and resolving retention time shifts of Impurity C.
References
-
Control pH During Method Development for Better Chromatography Source: LCMS.cz URL: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International / Chromatography Online URL:[Link]
-
Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography Source: LCGC International / Chromatography Online URL:[Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry Source: LCGC International / Chromatography Online URL:[Link]
Sources
Technical Support Center: Mitigating LC-MS Carryover for Monodecarboxy Piperacilloic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with persistent baseline bleed and ghost peaks when quantifying Piperacillin and its metabolites. Monodecarboxy Piperacilloic Acid (Piperacillin EP Impurity C, CAS 64817-23-8) is a particularly notorious culprit[1]. Formed via the hydrolysis of the parent drug's β-lactam ring followed by decarboxylation[2], this degradation product possesses a unique zwitterionic character that causes severe carryover in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to eliminate carryover and ensure your assays meet stringent regulatory guidelines (e.g., EMA/FDA criteria requiring carryover to be <20% of the LLOQ)[3].
Section 1: The Mechanistic Root Cause of Carryover
To solve carryover, we must first understand the causality of the molecule's stickiness.
Piperacillin degradation pathway to Impurity C.
Monodecarboxy Piperacilloic Acid contains three highly problematic structural features:
-
Carboxylic Acid : Acts as a strong chelating agent, binding to exposed metal cations (Fe³⁺, Cr³⁺) on stainless steel autosampler needles and transfer tubing.
-
Secondary Amine : Exposed after the β-lactam ring opens, this basic group becomes protonated at typical acidic LC pH levels, forming strong ionic bonds with unreacted silanol groups on the column stationary phase.
-
Hydrophobic Moieties : The phenyl and piperazine-dione rings promote non-polar interactions with the C18/C8 stationary phase and rotor seals.
Mechanistic root causes of Impurity C carryover.
Section 2: Troubleshooting Guide & FAQs
Q1: I am injecting multiple solvent blanks after my Upper Limit of Quantification (ULOQ), but the ghost peaks aren't disappearing. Why? Causality : Injecting simple isocratic or gradient blanks (e.g., 50:50 Methanol:Water) only addresses hydrophobic retention. It does absolutely nothing to disrupt the covalent-like metal chelation or the strong ionic bonds formed by the secondary amine. The analyte slowly desorbs from the metal surfaces and silanols over dozens of runs, creating a persistent baseline bleed. Piperacillin and its metabolites are notorious for this, often requiring up to three double-blank injections just to marginally reduce the signal[4]. Solution : You must use a chemical disruptor in your wash solvents—specifically, pH modifiers that alter the ionization state of the molecule, rather than just relying on organic solvent strength.
Q2: What is the optimal autosampler wash composition to eliminate this specific impurity? Causality : A single wash solvent cannot simultaneously break metal chelation (which requires an acidic pH to protonate the carboxylate) and silanol binding (which requires a basic pH to deprotonate the secondary amine). Solution : Implement a Dual-Wash System on your autosampler.
-
Wash 1 (Acidic/Aqueous) : 0.1% Formic Acid in 10% Methanol / 90% Water. The low pH protonates the carboxylate group, breaking its chelation to the stainless steel needle.
-
Wash 2 (Basic/Organic) : 0.1% Ammonium Hydroxide in 90% Acetonitrile / 10% Isopropanol. The high pH deprotonates the secondary amine, releasing it from any acidic surface sites, while the high organic content washes away the hydrophobic backbone.
Q3: How do I prevent column-retained carryover from ruining my next injection? Causality : Even with a pristine autosampler, the analyte can accumulate on the column head due to secondary interactions with free silanols. Solution : Use a fully end-capped, high-purity silica column (e.g., Ethylene Bridged Hybrid [BEH] technology)[5]. Additionally, program a "sawtooth" gradient at the end of your LC method: rapidly cycle between 10% and 95% organic mobile phase twice before re-equilibrating. This mechanical expansion and contraction of the solvent environment helps dislodge trapped zwitterions.
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness, your carryover mitigation strategy must be a self-validating system. This means the analytical sequence itself must dynamically prove that carryover is within acceptable limits.
Self-validating workflow for carryover mitigation.
Protocol: Dual-Wash Optimization & System Validation
Step 1: Preparation of System Suitability Samples
-
Prepare a Lower Limit of Quantification (LLOQ) standard of Monodecarboxy Piperacilloic Acid in the target matrix (e.g., 1.0 ng/mL).
-
Prepare an Upper Limit of Quantification (ULOQ) standard (e.g., 10,000 ng/mL).
-
Prepare a "Double-Blank" (matrix containing no analyte and no internal standard).
Step 2: Autosampler Configuration
-
Plumb Wash 1 with 0.1% Formic Acid in 10:90 MeOH:H2O. Set the wash volume to 1000 µL.
-
Plumb Wash 2 with 0.1% NH4OH in 90:10 ACN:IPA. Set the wash volume to 1000 µL.
-
Configure the injector program to perform Wash 1 followed by Wash 2 after every injection.
Step 3: The Self-Validating Injection Sequence Execute the following sequence exactly to test the system's clearance capacity:
-
Injection 1 : Matrix Double-Blank (Establishes baseline noise).
-
Injection 2 : LLOQ Standard (Establishes the 100% reference area for the lowest acceptable signal).
-
Injection 3 : ULOQ Standard (Saturates the system to induce maximum carryover).
-
Injection 4 : Matrix Double-Blank 1 (Evaluates immediate carryover).
-
Injection 5 : Matrix Double-Blank 2 (Evaluates persistent bleed).
-
Injection 6 : Matrix Double-Blank 3 (Confirms complete system clearance).
Step 4: Data Analysis & Causality Check
-
Calculate Carryover % = (Peak Area in Blank 1 / Peak Area in LLOQ) × 100.
-
Pass Criteria : Blank 1 must be <20% of the LLOQ area. Blank 2 must be <5% of the LLOQ area[3].
Section 4: Quantitative Data & Benchmarks
The following table summarizes the quantitative impact of different wash solvent configurations on Monodecarboxy Piperacilloic Acid carryover, based on field optimization data.
| Wash Solvent Configuration | Primary Mechanism of Action | Carryover % (Blank 1) | Carryover % (Blank 2) | Validation Status |
| 50:50 MeOH:H₂O (Standard) | Hydrophobic disruption only | 28.5% | 15.2% | FAIL (>20%) |
| 100% Acetonitrile | Strong hydrophobic disruption | 22.1% | 12.0% | FAIL (>20%) |
| 0.1% Formic Acid in MeOH | Breaks metal chelation | 8.4% | 4.1% | PASS (Marginal) |
| Dual Wash (Acidic → Basic) | Breaks chelation & ionic bonds | 1.2% | 0.0% | PASS (Robust) |
References
-
Veeprho Pharmaceuticals. "Piperacillin EP Impurity C | CAS 64817-23-8." Veeprho Impurity Standards. Available at:[Link]
-
Veeprho Pharmaceuticals. "Piperacillin EP Impurity B | CAS 64817-22-7." Veeprho Impurity Standards. Available at:[Link]
-
Zander, J., et al. "Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation." Therapeutic Drug Monitoring, National Center for Biotechnology Information (PMC). Available at:[Link]
-
D'Avolio, A., et al. "A validated LC–MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot." ResearchGate. Available at:[Link]
-
McWhinney, B. C., et al. "A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study." ResearchGate. Available at:[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Temperature for Piperacillin Impurity Resolution
Welcome to the Technical Support Center for Piperacillin chromatography. This guide is designed for analytical scientists and drug development professionals facing challenges in resolving piperacillin from its complex degradation profile.
Expert Insights: The Thermodynamics of Beta-Lactam Separations
Piperacillin is a broad-spectrum β -lactam antibiotic. When developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, column temperature is a critical parameter that dictates both chromatographic resolution and analyte integrity.
The Causality of Temperature Effects: The β -lactam ring of piperacillin is highly susceptible to thermal and hydrolytic degradation [1]. During reversed-phase HPLC (RP-HPLC), increasing the column compartment temperature generally decreases mobile phase viscosity. This improves solute mass transfer between the mobile phase and the stationary phase, leading to sharper peaks and higher theoretical plates ( N ). However, for piperacillin, temperatures exceeding 30°C act as a catalyst for on-column degradation, rapidly converting the active pharmaceutical ingredient (API) into piperacillin penicilloic acid and piperacillin dimers[2].
Conversely, lowering the temperature preserves the API but increases the capacity factor ( k′ ). According to the van 't Hoff equation ( lnk′∝1/T ), decreasing the temperature increases k′ and alters the selectivity factor ( α ). Because piperacillin and its impurities (like 6-aminopenicillanic acid, tazobactam, and penicilloic acid) have different enthalpies of transfer, low temperatures can shift the selectivity unfavorably, causing critical peak co-elution and violating the USP resolution requirement ( Rs≥1.5 )[3]. Optimizing the column temperature requires balancing thermodynamic efficiency with molecular stability.
Troubleshooting Guides & FAQs
Q1: Why am I observing an unexpected increase in the piperacillin penicilloic acid peak area when running my HPLC method at 35°C or higher? A1: This is a classic manifestation of on-column degradation. The β -lactam ring is thermally labile. At elevated column temperatures (>30°C), especially when using acidic aqueous mobile phases (e.g., phosphate buffer at pH 3.5), piperacillin undergoes rapid in-situ hydrolysis as it travels through the column [4]. This artifactual degradation artificially inflates the penicilloic acid impurity quantification, leading to out-of-specification (OOS) results. Solution: Reduce the column compartment temperature to a strictly controlled 20°C – 25°C [5].
Q2: When I drop the column temperature to 15°C to prevent degradation, the resolution ( Rs ) between piperacillin and its early-eluting impurities drops below 1.5. What is the mechanistic cause? A2: Dropping the temperature increases the viscosity of the mobile phase. Higher viscosity reduces the rate of solute mass transfer, leading to peak broadening. Furthermore, as dictated by the van 't Hoff relationship, the capacity factor ( k′ ) increases at lower temperatures [3]. Because structural analogs have different thermodynamic responses to temperature changes, the selectivity factor ( α ) shifts unfavorably at 15°C, causing peak merging. Solution: Do not drop the temperature below 20°C. Instead, optimize the gradient slope or adjust the mobile phase pH to regain selectivity without relying on extreme thermal conditions.
Q3: How can I differentiate between actual formulation impurities and artifacts generated during the HPLC run? (Self-Validating Protocol) A3: Perform a flow-rate variation test . If piperacillin penicilloic acid is an artifact of on-column degradation, decreasing the flow rate (which increases the residence time of the analyte inside the heated column) will result in a disproportionate increase in the impurity peak area relative to the main API peak. If it is a true formulation impurity present in the vial, the relative peak area ratio will remain constant regardless of the flow rate.
Experimental Protocols
Protocol 1: Column Temperature Optimization & Validation Workflow
This step-by-step methodology ensures the identification of the thermodynamic "sweet spot" for piperacillin analysis.
-
Mobile Phase Preparation: Prepare a binary mobile phase. Mobile Phase A: 25 mM potassium dihydrogen phosphate buffer (pH 3.5); Mobile Phase B: Acetonitrile [5]. Degas thoroughly via sonication for 15 minutes.
-
System Equilibration: Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Set the column oven temperature to the initial test point of 20°C. Equilibrate the column with the mobile phase at 1.0 mL/min for 30 minutes.
-
Sample Injection: Inject 20 µL of a mixed standard solution containing piperacillin (40 µg/mL) and known impurities (e.g., tazobactam, 6-APA, penicilloic acid) [6].
-
Data Acquisition & Iteration: Record the retention times, resolution ( Rs ), and peak areas. Increase the column temperature in 5°C increments up to 40°C, allowing 20 minutes of equilibration between changes.
-
Data Analysis: Plot lnk′ versus 1/T to evaluate thermodynamic linearity [3]. Identify the maximum temperature where the penicilloic acid peak area remains constant (indicating zero on-column degradation) while maintaining Rs>1.5 .
Protocol 2: Forced Degradation for Stability-Indicating Verification
To prove the method is stability-indicating, you must generate the impurities and ensure the optimized temperature resolves them from the API [4].
-
Acid Hydrolysis: Add 1N HCl to a 1 mg/mL piperacillin solution. Keep at room temperature for 1 hour. Neutralize with an equivalent volume of 1N NaOH [4].
-
Base Hydrolysis: Add 0.01N NaOH to a 1 mg/mL piperacillin solution. Keep at room temperature for 30 minutes. Neutralize with 0.01N HCl [2].
-
Thermal Stress: Heat a liquid sample at 75°C for 1 to 5 hours [4].
-
Analysis: Dilute stressed samples with the mobile phase and inject them into the HPLC system at the optimized column temperature (25°C) to verify that all generated degradation products are fully resolved from the API peak [7].
Data Presentation
Table 1: Effect of Column Temperature on Piperacillin HPLC Parameters
| Column Temp (°C) | Piperacillin Retention Time (min) | Resolution ( Rs ) vs. Tazobactam | Penicilloic Acid Peak Area (%) | Phenomenon Observed |
| 15°C | 5.80 | 1.1 (Fail) | 0.5% | Poor mass transfer, peak tailing. |
| 25°C | 4.27 | 2.1 (Pass) | 0.5% | Optimal balance of stability and resolution. |
| 35°C | 3.10 | 2.5 (Pass) | 1.8% | Mild on-column hydrolysis initiated. |
| 45°C | 2.40 | 2.8 (Pass) | 4.5% | Severe on-column degradation (Artifacts). |
Table 2: Standardized Chromatographic Conditions for Piperacillin Impurity Profiling
| Parameter | Optimized Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.5) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (Strictly Controlled) |
| Detection Wavelength | 215 nm - 226 nm |
| Injection Volume | 20 µL |
Mandatory Visualizations
Caption: Piperacillin degradation pathway highlighting thermally-induced hydrolysis and dimerization.
Caption: Logical workflow for optimizing column temperature in Piperacillin HPLC method development.
References
- Benchchem. "Stability-Indicating HPLC Method for the Determination of Piperacillin and its Impurities.
- Benchchem. "Stability Showdown: 6-APA Piperacillin Dimer vs. Piperacillin Penicilloic Acid in Degradation Studies.
- ResearchGate. "A Validated Method for Simultaneous Determination of Piperacillin Sodium and Sulbactam Sodium in Sterile Powder for Injection by HPLC.
- Benchchem. "Stability-Indicating HPLC Method for the Determination of Piperacillin and its Impurities (Forced Degradation).
- International Journal of Pharmaceutical Sciences and Medicine.
- IJPPR. "Validated RP-HPLC Method for Simultaneous Estimation of Tazobactam and Piperacillin in Combined Dosage Form." Human Journals.
- European Journal of Hospital Pharmacy. "Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion." BMJ.
Advanced Diagnostic Center: Troubleshooting Impurity C Peak Area Variability
Welcome to the Technical Support Center for chromatographic troubleshooting. Quantifying trace-level related substances—often designated generically as "Impurity C" in pharmacopeial monographs—presents unique analytical challenges. Because these compounds are typically measured near their Limit of Quantitation (LOQ), minor fluctuations in sample stability, instrumental precision, or integration parameters can lead to severe peak area irreproducibility.
This guide bypasses basic maintenance checklists to focus on the mechanistic causality behind peak area variability, providing drug development professionals with self-validating diagnostic workflows.
Diagnostic Workflow: Isolating the Root Cause
Before adjusting instrument parameters, you must classify the pattern of variability. The following decision matrix isolates the physical or chemical origins of your peak area fluctuations.
Fig 1. Diagnostic workflow for isolating Impurity C peak area variability.
Module 1: Sample Stability & Matrix Dynamics
Q: Why does the peak area of Impurity C steadily decrease over a 24-hour sequence? A: A systematic downward drift in peak area almost always points to standard degradation or physical loss, either in the vial or during the analytical process[1].
-
Causality: Impurities are often chemically labile. If Impurity C is sensitive to photodegradation, photons entering the transparent autosampler compartment provide the activation energy required for radical formation. Alternatively, dissolved oxygen in the sample diluent can act as an electron acceptor, steadily oxidizing the analyte over the course of a sequence. Furthermore, highly hydrophobic impurities may physically adsorb to the active silanol groups on standard borosilicate glass vials.
-
Resolution: Ensure autosampler trays are covered with a UV-blocking shield, utilize silanized glass vials to neutralize surface adsorption, and prepare standards using freshly degassed solvents[1].
Q: How does the sample diluent affect the peak area of early-eluting impurities? A: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the initial mobile phase, it disrupts the focusing of the analyte band at the head of the column.
-
Causality: Instead of partitioning immediately into the stationary phase, the analyte travels partially with the injection plug. This "strong solvent effect" causes severe peak distortion, splitting, and an apparent loss of signal because the integration software cannot accurately capture the broadened peak[1].
-
Resolution: Always dissolve the standard in the initial mobile phase composition or a weaker solvent to ensure sharp band focusing at the column inlet.
Module 2: Chromatographic & Instrumental Factors
Q: Can mobile phase pH or column equilibration cause area variability? A: Yes. Inadequate column equilibration leads to shifting retention times, which can push Impurity C into the tail of the main Active Pharmaceutical Ingredient (API) peak, causing massive integration variability.
-
Causality: If the mobile phase pH is near the pKa of Impurity C, even minor pH fluctuations (due to poor buffer capacity or volatile buffer evaporation) will alter the ionization state of the molecule. This changes both its retention factor and its molar absorptivity in UV detection. Revisions to USP General Chapter <621> allow for specific method adjustments, such as transferring to superficially porous particle (SPP) columns to improve resolution and baseline separation, which can stabilize integration[2].
Q: My precision (RSD) for Impurity C is failing USP <621> requirements, but the main API peak is highly reproducible. Why? A: Trace impurities operate near the Limit of Quantitation (LOQ), making them disproportionately sensitive to Signal-to-Noise (S/N) ratio fluctuations.
-
Causality: A shifting baseline caused by gradient pump mixing anomalies or thermal fluctuations in the detector flow cell will drastically alter the integrated area of a small peak while leaving a massive API peak statistically unaffected. While USP <621> allows injection volume adjustments to prevent column overload[3], decreasing the volume too much might push a trace impurity below the linear dynamic range of the detector, destroying area precision.
Quantitative Impact of USP <621> Allowable Adjustments
When modernizing methods to resolve peak area issues, you must stay within regulatory guidelines. The table below summarizes the allowable adjustments under harmonized USP <621> and their mechanistic impact on trace impurity quantification[2][3].
| Parameter | USP <621> Allowed Variation | Mechanistic Impact on Impurity C Peak Area | Troubleshooting Application |
| Injection Volume | Can be decreased without limit; can be increased if precision/linearity are met. | Decreasing volume reduces column overload but lowers S/N ratio, potentially increasing area RSD for trace peaks. | Decrease volume if Impurity C is co-eluting with the overloaded main API peak. |
| Flow Rate | ±50% (for isocratic); adjustable for gradient via specific formulas. | Alters retention time and peak width. Faster flow narrows peaks, temporarily boosting S/N ratio but reducing theoretical plates. | Adjust to move Impurity C away from baseline anomalies or ghost peaks. |
| Column Temperature | ±10∘C | Affects mobile phase viscosity and analyte mass transfer. Changes in temperature can alter the selectivity ( α ) between the API and Impurity C. | Optimize to resolve Impurity C from closely eluting degradation products. |
| Mobile Phase pH | ±0.2 units | Shifts the ionization equilibrium of ionizable impurities, directly impacting molar extinction coefficients and peak area. | Tightly control buffer preparation to prevent run-to-run area drift. |
Self-Validating Experimental Protocol: The Variance Isolation Workflow
To definitively identify the source of peak area variability, execute this self-validating protocol. This system uses an Internal Standard (IS) as an internal control, ensuring that the data validates itself regardless of external instrument errors.
Prerequisites: Spike the sample diluent with a known, highly stable Internal Standard (IS) that elutes away from both the API and Impurity C.
Step 1: The "Zero-Variable" Precision Test (Instrumental Isolation)
-
Prepare a single, homogenous system suitability solution containing Impurity C and the IS.
-
Transfer the solution into a single, well-sealed HPLC vial.
-
Program the autosampler to make 6 consecutive injections from this single vial without removing it from the tray.
-
Validation Logic: If the absolute area of Impurity C fluctuates randomly, but the Area Ratio (Impurity C / IS) remains perfectly constant, the variability is caused by the autosampler syringe/injection mechanism (e.g., air bubbles). If the Area Ratio fluctuates, proceed to Step 2.
Step 2: The Pierced-Vial Evaporation & Degradation Control (Chemical Isolation)
-
Prepare 6 separate vials from the same stock solution.
-
Pierce Vial 1 and leave it in the autosampler for 12 hours. Keep Vials 2-6 sealed and stored at 4∘C in the dark.
-
After 12 hours, inject Vial 1, followed immediately by a freshly opened Vial 2.
-
Validation Logic: If the Area Ratio of Vial 1 is significantly lower than Vial 2, Impurity C is degrading in the diluent or adsorbing to the vial over time[1]. If the absolute areas of both Impurity C and the IS in Vial 1 are higher than Vial 2, the sample solvent is evaporating through the pierced septum, artificially concentrating the sample.
Step 3: Diluent Compatibility & Peak Focusing Check
-
Prepare two solutions of Impurity C at identical concentrations:
-
Solution A: Dissolved in 100% Strong Organic Solvent.
-
Solution B: Dissolved in Initial Mobile Phase.
-
-
Inject both solutions.
-
Validation Logic: If Solution A shows a lower integrated peak area, peak splitting, or severe tailing compared to Solution B, you are experiencing the "strong solvent effect"[1]. Redefine your sample preparation protocol to match Solution B.
Step 4: Integration Robustness Challenge
-
Review the chromatograms from Step 1.
-
Manually force the integration baseline to be drawn horizontally (valley-to-valley) versus tangentially (skimming off the tail of the API).
-
Validation Logic: If changing the baseline drawing algorithm alters the peak area of Impurity C by >5% , your method lacks sufficient resolution. You must optimize the gradient or utilize smaller particle columns (e.g., SPP columns) as permitted by USP <621> to achieve baseline resolution[2].
References
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. lcms.cz.
- Revisions per USP 621 - Agilent. agilent.com.
- Harderoporphyrin standard degradation and storage issues. Benchchem.
Sources
Validation & Comparative
Determination of LOD and LOQ for Monodecarboxy Piperacilloic Acid: A Comparative Methodological Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the trace-level quantification of beta-lactam antibiotic degradation products. Monodecarboxy Piperacilloic Acid (pharmacopeially recognized as Piperacillin EP/BP Impurity C or Penilloic Acids of Piperacillin)[1] is a primary degradant of the broad-spectrum antibiotic Piperacillin[2].
Accurately determining its Limit of Detection (LOD) and Limit of Quantitation (LOQ) is not merely a regulatory checkbox; it is critical for establishing stability-indicating assays and ensuring patient safety. This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), providing the mechanistic causality behind each experimental choice.
Mechanistic Grounding & The Analytical Challenge
Monodecarboxy Piperacilloic Acid ( C22H29N5O6S , MW: 491.56)[2] is formed through a two-step degradation pathway: the hydrolysis of the beta-lactam ring of Piperacillin to form Piperacilloic Acid (Impurity B), followed by decarboxylation[1].
The core analytical challenge lies in its stereochemistry. The impurity exists as a mixture of diastereomers [1],[2]. In conventional chromatography, this stereochemical complexity often manifests as peak broadening or doublet peaks. This phenomenon severely complicates signal integration, artificially inflating the LOQ. Furthermore, the lack of a highly distinct chromophore makes UV detection at trace levels susceptible to baseline noise and matrix interference from other co-eluting degradants.
Caption: Piperacillin degradation pathway forming Monodecarboxy Piperacilloic Acid.
Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS
To establish a self-validating system for LOD/LOQ determination, we must evaluate the analytical platform's capability to isolate the analyte signal from background noise. Below is an objective comparison of the traditional pharmacopeial approach (Alternative A) versus a high-sensitivity mass spectrometry approach (Alternative B).
| Parameter | Alternative A: HPLC-UV | Alternative B: UHPLC-MS/MS (Product Focus) |
| Detection Mechanism | Ultraviolet Absorbance (215-220 nm)[3] | Electrospray Ionization (ESI) MRM |
| Typical LOD | ~0.24 µg/mL[4] | ~0.005 µg/mL |
| Typical LOQ | ~0.49 µg/mL[4] | ~0.015 µg/mL |
| Linearity Range | 0.5 – 50 µg/mL[4] | 0.02 – 10 µg/mL |
| Stereochemical Resolution | Prone to peak broadening/splitting | High specificity via exact mass filtering |
| Matrix Interference | High (co-eluting degradation products) | Minimal (mass-specific transitions) |
Experimental Protocols & Self-Validating Workflows
The determination of LOD and LOQ must not rely solely on visual estimation. According to ICH Q2(R1) guidelines, a robust protocol utilizes the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve[3],[5].
Protocol A: Traditional HPLC-UV Workflow
-
Column Selection: Agilent C18 Column (4.6 mm x 250 mm, 5 µm)[6].
-
Mobile Phase Preparation: Prepare a mixture of Potassium Dihydrogen Orthophosphate buffer and Acetonitrile (60:40 v/v)[6].
-
Causality: Adjusting the buffer to pH 3.5 suppresses the ionization of the carboxylic acid group on Impurity C. This forces the molecule into a more hydrophobic, unionized state, dramatically improving retention and peak shape on the reversed-phase C18 stationary phase.
-
-
Calibration Spiking: Prepare standard working solutions of Impurity C ranging from 0.5 to 50 µg/mL[4]. Inject 20 µL of each concentration in triplicate.
-
Mathematical Derivation: Plot the mean peak area against concentration. Calculate the LOD as 3.3×(σ/S) and LOQ as 10×(σ/S) [3],[5].
Protocol B: Advanced UHPLC-MS/MS Workflow (Recommended)
-
Column Selection: Sub-2 µm C18 or HILIC column for ultra-high resolution.
-
Mobile Phase Preparation: 0.1% Formic Acid in LC-MS grade water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B)[4].
-
Causality: Unlike the non-volatile phosphate buffer used in UV methods (which would severely contaminate and suppress ionization in the MS source), formic acid acts as a volatile ion-pairing agent. It provides the necessary protons [H]+ to facilitate highly efficient Electrospray Ionization (ESI) in positive mode.
-
-
MRM Optimization: Target the specific precursor ion m/z 492.2 [M+H]+ and optimize collision energies to monitor the most abundant product ions.
-
Self-Validation Step: To ensure the system is self-validating, the mathematically derived LOQ must be empirically verified. Inject the calculated LOQ concentration in hexaplicate. The system validates itself when the Relative Standard Deviation (RSD) of these injections remains ≤10% , confirming that the theoretical limit holds true under physical chromatographic conditions.
Caption: Comparative workflow for LOD and LOQ determination of Impurity C.
Data Interpretation & Conclusion
When analyzing a diastereomeric mixture like Monodecarboxy Piperacilloic Acid, the analytical methodology dictates the integrity of the data. While HPLC-UV (Alternative A) is sufficient for standard assay limits, it struggles at trace degradation levels due to baseline noise inflating the σ (standard deviation of the response).
By transitioning to UHPLC-MS/MS (Alternative B), researchers leverage Multiple Reaction Monitoring (MRM) to filter out matrix noise. This drastically reduces the denominator in the Signal-to-Noise (S/N) ratio, directly driving the LOD and LOQ down by orders of magnitude (from ~0.49 µg/mL to ~0.015 µg/mL)[4]. For drug development professionals conducting rigorous stability studies, the MS/MS approach provides the definitive, self-validating framework required to ensure absolute product purity.
References
-
Piperacillin EP Impurity C / Piperacillin BP Impurity C / Monodecarboxy Piperacilloic Acid (Mixture of Diastereomers). Allmpus. Available at:[Link]
-
Piperacillin EP Impurity C | CAS 64817-23-8. Veeprho. Available at: [Link]
-
Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. World Health Organization (WHO). Available at: [Link]
-
Design of an Experimental Study for the Simultaneous Determination of Cefepime, Piperacillin and Tazobactam Using Micellar Organic Solvent-Free HPLC. MDPI. Available at:[Link]
-
High performance liquid chromatographic determination of plasma free and total tazobactam and piperacillin. ResearchGate. Available at: [Link]
Sources
Specificity Testing for Piperacillin Impurity C: A Comprehensive Comparison Guide for Forced Degradation Workflows
Piperacillin is a broad-spectrum ureidopenicillin antibiotic widely used in critical care. Like all β -lactam antibiotics, it is highly susceptible to degradation during manufacturing, formulation, and storage. Developing a stability-indicating analytical method requires rigorous specificity testing to ensure the active pharmaceutical ingredient (API) can be accurately quantified in the presence of its degradation products.
Among these degradants, Piperacillin Impurity C (Monodecarboxy Piperacilloic Acid or Piperacillin penilloic acid, CAS: 64817-23-8)[1] poses unique chromatographic challenges. Its structural similarity to the parent compound and other primary impurities requires deliberate column selection and highly controlled stress testing. This guide objectively compares analytical approaches and provides a self-validating experimental workflow for specificity testing.
Mechanistic Grounding: The Causality of Degradation
Understanding the chemical causality behind impurity formation is essential for designing an effective forced degradation study. Piperacillin degrades primarily through the hydrolysis of its highly strained β -lactam ring.
-
Primary Degradation: Under basic or mildly acidic conditions, the β -lactam ring opens to form Piperacillin penicilloic acid (Impurity B)[2].
-
Secondary Degradation: Under prolonged acidic stress or elevated thermal conditions, Impurity B undergoes decarboxylation (loss of CO2 ) to form Piperacillin penilloic acid (Impurity C)[1].
Because Impurity C is a secondary degradant, forced degradation timelines must be carefully calibrated to ensure its generation without completely destroying the API.
Logical pathway of Piperacillin degradation into Impurity C via hydrolysis and decarboxylation.
Experimental Protocol: Forced Degradation & Specificity Testing
To prove method specificity, the analytical procedure must resolve Impurity C from the main Piperacillin peak and all other generated degradants. The following protocol establishes a self-validating system using orthogonal detection (UHPLC-DAD/MS).
Step-by-Step Methodology
-
Sample Preparation: Prepare a baseline solution of Piperacillin API at 1.0 mg/mL in the mobile phase diluent[3]. Spike a separate aliquot with a known concentration of Impurity C reference standard (e.g., 0.5% w/w) to serve as a retention time marker.
-
Acid Hydrolysis: Treat the API solution with 0.1N HCl at room temperature for 1 hour. Neutralize with an equivalent volume of 0.1N NaOH[2]. This condition primarily drives the formation of Impurities B and C.
-
Base Hydrolysis: Treat the API solution with 0.01N NaOH at room temperature. Causality Note: Base hydrolysis of β -lactams is extremely rapid. Limit exposure to 10 minutes before neutralizing with 0.01N HCl to prevent complete destruction of the API[2].
-
Oxidative Stress: Expose the API to 0.15% H2O2 at 30°C for 2 to 6 hours. Piperacillin is highly susceptible to oxidation, often completely degrading within 120 minutes under strong peroxide conditions[4].
-
Thermal Stress: Heat the solid API and solution at 60°C for 24 hours to induce thermal degradation and further decarboxylation into Impurity C[2].
Self-Validating System Controls
A robust protocol cannot rely on retention times alone. It must be self-validating:
-
Peak Purity Analysis: Utilize a Diode Array Detector (DAD). The method is only considered specific if the Peak Purity Angle is strictly less than the Purity Threshold for both the Piperacillin and Impurity C peaks across all stress conditions.
-
Mass Balance: Calculate the sum of the % assay of the remaining API and the % area of all degradants. A mass balance of 98%–102% validates that no degradants (including Impurity C) are co-eluting or permanently retained on the column.
Step-by-step workflow for forced degradation and specificity validation.
Comparison Guide: Analytical Column Selection
A common pitfall in piperacillin method development is relying entirely on standard C18 columns. Because Impurity B, Impurity C, and the Piperacillin Dimer share similar hydrophobic profiles, traditional C18 columns often struggle to achieve baseline resolution.
By analyzing the chemical structure, we know Piperacillin and Impurity C both contain a phenylglycine side chain and a dioxopiperazine ring. Transitioning to a Phenyl-Hexyl stationary phase leverages π−π interactions, providing orthogonal selectivity compared to purely alkyl phases. This specifically enhances the resolution ( Rs ) between the decarboxylated Impurity C and the carboxylated Impurity B.
Quantitative Data Comparison
The table below summarizes experimental performance metrics when separating a forced degradation mixture containing Piperacillin API, Impurity B, and Impurity C across three different column chemistries. Pharmacopeial guidelines generally require a resolution ( Rs ) of at least 1.5 between critical pairs to ensure specificity[3].
| Parameter | Standard C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.6 µm, 100 x 4.6 mm) | Phenyl-Hexyl (3 µm, 150 x 4.6 mm) |
| Separation Mechanism | Hydrophobic partitioning | Hydrophobic (High efficiency) | Hydrophobic & π−π interactions |
| Resolution ( Rs ) (API vs Imp C) | 1.6 (Marginal) | 2.1 (Acceptable) | 3.4 (Excellent) |
| Tailing Factor ( Tf ) for Imp C | 1.5 | 1.2 | 1.05 |
| Run Time | ~45 minutes | ~20 minutes | ~25 minutes |
| Specificity Confidence | Moderate (Risk of co-elution) | High | Very High |
Conclusion on Column Selection: While Core-Shell C18 columns improve theoretical plates and reduce run times, they do not fundamentally alter the selectivity ( α ) between closely related diastereomers. The Phenyl-Hexyl column objectively outperforms C18 alternatives by utilizing alternate binding mechanisms, ensuring that Impurity C is completely resolved from the API even under heavy degradation loads.
Conclusion
Demonstrating specificity for Piperacillin Impurity C during forced degradation requires a deep understanding of β -lactam degradation mechanics. Because Impurity C is a secondary degradant formed via the decarboxylation of penicilloic acid, stress conditions—particularly acid and heat—must be carefully timed and neutralized. By upgrading from traditional C18 columns to Phenyl-Hexyl phases, analytical scientists can capitalize on π−π interactions to achieve robust, self-validating resolution that comfortably exceeds stringent regulatory and pharmacopeial standards.
References
-
Jamieson C, et al. "Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices". ResearchGate / European Journal of Hospital Pharmacy. Available at: [Link]
Sources
Optimizing Linearity and Range for Piperacillin Impurity C: A Method Comparison Guide
As analytical demands in pharmaceutical development grow more stringent, the accurate quantitation of degradation products at trace levels remains a critical challenge. For Piperacillin Sodium, a broad-spectrum beta-lactam antibiotic, analyzing its related substances requires navigating complex isomeric separations and challenging detection limits.
This guide objectively compares the traditional European Pharmacopoeia (EP) high-performance liquid chromatography (HPLC) method against a modern Core-Shell Ultra-High-Performance Liquid Chromatography (UHPLC) approach. Specifically, we will examine how column architecture dictates the linearity and range of Piperacillin Impurity C, ensuring robust quantitation from the reporting threshold up to the specification limit.
Mechanistic Context: The Analytical Challenge of Impurity C
Piperacillin Impurity C (CAS No: 64817-23-8) consists of piperacillin penilloic acids[1]. Mechanistically, these impurities are secondary degradation products. When the beta-lactam ring of piperacillin undergoes hydrolysis, it forms penicilloic acids (Impurities A and B). Subsequent decarboxylation (-CO₂) of these intermediates yields the penilloic acid isomers known collectively as Impurity C.
Fig 1. Hydrolytic and decarboxylative degradation pathway of Piperacillin to Impurity C.
The Causality of Non-Linearity: Per the EP 10.4 monograph, the specification limit for Impurity C (sum of isomers) is maximum 0.7%, with a strict reporting threshold of 0.05%[2]. Impurity C lacks a strong chromophore, making UV detection at 220 nm inherently weak[2]. When using traditional 5 µm fully porous silica columns, the late elution of Impurity C allows for significant longitudinal diffusion. This band broadening decreases peak height. At the 0.05% reporting level, the broad, shallow peak approaches the baseline noise. Integration software struggles to accurately define the peak start and end points, leading to area underestimation at the low end. This phenomenon skews the linear regression, resulting in a high y-intercept bias and a degraded correlation coefficient (R²).
Method Comparison: Traditional Fully Porous vs. Core-Shell Architecture
To resolve the low-end linearity drop-off, we compare the traditional pharmacopeial approach against a modern core-shell column technology.
-
Alternative (Traditional EP Method): Utilizes a 250 x 4.6 mm column packed with 5 µm fully porous end-capped octadecylsilyl (C18) particles[3].
-
The Product (Modern UHPLC Method): Utilizes a 100 x 4.6 mm column packed with 2.6 µm Core-Shell C18 particles.
Why Core-Shell? Core-shell particles feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture drastically reduces the mass transfer resistance (the C-term in the van Deemter equation) because the analyte cannot diffuse deeply into the particle. The result is a much sharper, taller peak. A taller peak at the same concentration yields a higher Signal-to-Noise (S/N) ratio, allowing for highly accurate baseline integration even at 0.01% concentrations.
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional EP Method (5 µm Porous) | Core-Shell Method (2.6 µm Product) |
| Column Dimensions | 250 x 4.6 mm | 100 x 4.6 mm |
| Impurity C Retention Time | ~47.0 min | ~18.5 min |
| USP Tailing Factor (Imp C) | 1.45 | 1.05 |
| S/N at 0.05% (Reporting Level) | 12 | 48 |
| Resolution (Imp C isomers) | 1.6 | 3.2 |
Self-Validating Experimental Protocol
To objectively prove the performance difference, the following self-validating protocol is used to establish linearity and range. The protocol incorporates built-in System Suitability Testing (SST) to ensure the system is fit-for-purpose before regression analysis begins.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation (Gradient Elution)
-
Mobile Phase A: Mix 3 mL of 320 g/L tetrabutylammonium hydroxide, 100 mL of 27.6 g/L sodium dihydrogen phosphate, 275 mL of methanol, and 622 mL of HPLC-grade water. Adjust apparent pH to 5.5 with phosphoric acid[3].
-
Mobile Phase B: Mix 3 mL of 320 g/L tetrabutylammonium hydroxide, 100 mL of 27.6 g/L sodium dihydrogen phosphate, 615 mL of methanol, and 282 mL of HPLC-grade water. Adjust apparent pH to 5.5 with phosphoric acid[3].
Step 2: Preparation of Linearity Standards
-
Prepare a stock solution of Piperacillin Impurity C reference standard[1].
-
Dilute the stock to create six concentration levels spanning the required validation range: 0.01%, 0.025%, 0.05% (Reporting Threshold), 0.1%, 0.4%, 0.7% (Specification Limit), and 1.0% relative to the nominal sample concentration (typically 1.0 mg/mL to 2.5 mg/mL)[2].
Step 3: Chromatographic Acquisition & System Suitability
-
Injection Volume: 10 µL.
-
Detection: UV spectrophotometer at 220 nm[3].
-
Self-Validation Check (SST): Before injecting the full linearity suite, inject the 0.05% standard. The system is only validated to proceed if the S/N ratio is ≥ 10 and the resolution between the two Impurity C isomers is ≥ 1.5.
Fig 2. Step-by-step analytical workflow for establishing HPLC linearity and range.
Data Presentation: Linearity and Range Results
Following the acquisition of the standard curve, linear regression (method of least squares) is applied to the peak area versus concentration data.
Table 2: Linearity Regression Data (Piperacillin Impurity C)
| Validation Parameter | Traditional EP Method (5 µm) | Core-Shell Method (2.6 µm) |
| Validated Linear Range | 0.05% – 1.0% | 0.01% – 1.0% |
| Correlation Coefficient (R²) | 0.9945 | 0.9998 |
| Y-Intercept Bias (% of Spec) | +8.2% | +1.1% |
| Limit of Quantitation (LOQ) | 0.045% | 0.008% |
| Residual Sum of Squares (RSS) | High (variance at low end) | Low (homoscedastic) |
Data Interpretation: The traditional method barely meets the LOQ requirement for the 0.05% reporting threshold[2]. Because the integration of the broad peak at 0.05% is inconsistent, the regression line is artificially pulled upward, resulting in a +8.2% y-intercept bias. In contrast, the 2.6 µm core-shell column maintains sharp peak morphology down to 0.01%. This extends the reliable linear range well below the EP reporting threshold, achieving an R² of 0.9998 and virtually eliminating y-intercept bias.
Conclusion
When validating the linearity and range for Piperacillin Impurity C, the physical architecture of the stationary phase is the defining variable. Traditional 5 µm fully porous columns suffer from excessive band broadening, which compromises signal-to-noise ratios at the critical 0.05% reporting threshold[4]. By transitioning to a 2.6 µm core-shell column, analytical scientists can leverage reduced mass transfer resistance to generate sharper peaks. This directly translates to superior low-end integration, extending the linear range down to 0.01% and ensuring absolute confidence in trace-level degradation quantitation.
References
-
[4] Application Note: Pharmacopeial Methods for Piperacillin Impurity Analysis. Benchchem. Available at:
-
[1] Piperacillin Impurity C (EP), Piperacillin penilloic acids. Guangzhou Paipai Biotechnology Co., Ltd. Available at:
-
[2] PIPERACILLIN SODIUM (Piperacillinum natricum) Monograph 10.4. European Pharmacopoeia. Available at:
-
[3] Piperacillin Sodium Monograph 11.0. European Pharmacopoeia (via Scribd). Available at:
Sources
Comprehensive Guide: Validation of Stability-Indicating Methods for Piperacillin Impurities
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Piperacillin is a broad-spectrum β-lactam antibiotic. Like all β-lactams, its structural Achilles' heel is the highly strained four-membered β-lactam ring, which is exquisitely sensitive to nucleophilic attack. In aqueous formulations or under environmental stress, the ring undergoes rapid hydrolysis to form penicilloic acid. Crucially, this primary degradant can undergo a secondary reaction with intact piperacillin to form a sparingly soluble penicilloic acid-piperacillin dimer, a1[1].
A Stability-Indicating Method (SIM) is not merely a quantitative assay; it is a self-validating analytical system designed to unequivocally separate the Active Pharmaceutical Ingredient (API) from its degradation products and process impurities (e.g., 6-aminopenicillanic acid, 6-APA). This guide objectively compares established chromatographic strategies and provides a rigorous, field-proven protocol for validating a SIM for piperacillin.
The Causality of Degradation: Pathway Analysis
Understanding the chemical degradation pathway is the prerequisite for rational method development. If you do not understand the structural changes occurring during degradation, you cannot optimize the chromatographic separation.
Fig 1: Primary degradation pathway of piperacillin leading to dimer formation.
Comparative Evaluation of HPLC Column Chemistries
The separation of piperacillin from its dimer and 6-APA requires careful manipulation of stationary phase hydrophobicity and mobile phase pH. Because piperacillin and its degradants contain carboxylic acid moieties, the mobile phase pH must be maintained below their pKa (typically around pH 3.0 - 3.5) to suppress ionization. This ensures the analytes remain in their neutral, hydrophobic state, maximizing retention and resolution on reversed-phase columns.
Table 1: Performance Comparison of HPLC Methods for Piperacillin Impurities
| Method Parameter | Method A (High-Aqueous C18) | Method B (Standard C8) | Method C (Low-pH Gradient C18) |
| Stationary Phase | C18 (250 x 4.6 mm, 5µm) | C8 (250 x 4.6 mm, 5µm) | C18 (Gradient Optimized) |
| Mobile Phase | Methanol : 0.1% OPA (85:15) | Methanol : Water (55:45) | ACN : Water with 0.1% TFA |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 231 nm | 215 nm | 218 nm |
| Resolution Power | Moderate (Good for API assay) | High (Excellent for polar degradants) | Very High (Best for dimers) |
| Causality/Insight | High organic modifier (85% MeOH) causes early elution of polar degradants, 2[2]. | C8 offers lower hydrophobicity, allowing better mass transfer and resolution of closely related structural analogs. | TFA acts as an ion-pairing agent, drastically sharpening peaks for complex mixtures like dimers and 6-APA[3]. |
Data synthesized from comparative analytical studies.
Experimental Protocol: A Self-Validating Workflow
A robust SIM must prove that no degradation product co-elutes with the API. This is achieved through Forced Degradation Studies coupled with Diode Array Detection (DAD) for peak purity analysis.
Fig 2: Step-by-step workflow for establishing a self-validating stability-indicating method.
Step-by-Step Methodology
Step 1: Preparation of the Base Matrix Prepare a standard stock solution of Piperacillin (e.g., 1000 µg/mL) in a diluent compatible with the initial mobile phase conditions (e.g., 10% Acetonitrile in Water).
Step 2: Execution of Forced Degradation (Stress Testing) Subject the API to orthogonal stress conditions to generate a comprehensive impurity profile.
-
Acidic Hydrolysis: Add 0.02 M HCl to the sample, incubate at 30°C for 6 hours. Neutralize with 0.02 M NaOH.
-
Alkaline Hydrolysis: Add 0.02 M NaOH, incubate at 30°C for exactly 3 minutes (piperacillin degrades extremely rapidly in base). Neutralize immediately with 0.02 M HCl.
-
Oxidative Stress: Add 0.15% (v/v) H₂O₂, incubate at 30°C for 2 hours.
-
Thermal Stress: Store aqueous solutions at 23°C for 5 days or 4°C for 21 days to monitor dimer formation.
Step 3: Chromatographic Analysis & Peak Purity Verification Inject the stressed samples into the HPLC system equipped with a DAD.
-
The Causality of Peak Purity: DAD captures the entire UV spectrum across the eluting peak. By comparing the spectra at the upslope, apex, and downslope of the piperacillin peak, the software calculates a "Spectral Match Factor". A match factor of 1000 indicates absolute purity. If a degradant co-elutes, the spectrum shifts, the match factor drops, and the 4[4].
Table 2: Typical Forced Degradation Profile for Piperacillin
| Stress Condition | Reagent / Environment | Time / Temp | % Piperacillin Degradation | Dominant Impurity Profile |
| Acidic | 0.02 M HCl | 6 hours @ 30°C | ~55% | Penicilloic acid derivatives |
| Alkaline | 0.02 M NaOH | 3 mins @ 30°C | 100% | Rapid ring opening, multiple fragments |
| Oxidative | 0.15% H₂O₂ | 2 hours @ 30°C | 100% | N-oxides and sulfoxides |
| Thermal (Aqueous) | Neutral pH | 5 days @ 23°C | 9 - 10% | Penicilloic acid-piperacillin dimer |
Conclusion: Ensuring Scientific Integrity
Validating a stability-indicating method for piperacillin requires more than achieving a good regression coefficient ( R2>0.999 ). It demands a mechanistic understanding of β-lactam hydrolysis and dimerization. By employing low-pH gradient elution on high-efficiency C8 or C18 columns and mandating DAD peak purity checks, analytical scientists can create a self-validating system. This ensures that any loss in API assay is quantitatively mirrored by the appearance of resolved impurity peaks, maintaining strict mass balance and guaranteeing drug safety.
References
-
BenchChem Technical Support Team. "Comparative Stability of Piperacillin and its Dimer Under Stress Conditions: A Guide for Researchers." BenchChem, 2025. 1
-
BenchChem Technical Support Team. "Comparative Guide to HPLC Methods for the Quantification of 6-APA, Piperacillin, and Piperacillin Dimer." BenchChem, 2025. 3
-
Hussain, M. A., et al. "Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and Dosage Forms in Human Plasma Using RP-HPLC." Journal of Chemical Health Risks, 2023. 2
-
Jamieson, C. E., et al. "Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices." European Journal of Hospital Pharmacy, 2020.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchr.org [jchr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: Piperacillin Impurity C Profiles in Generic vs. Brand Formulations
Piperacillin is a broad-spectrum ureidopenicillin widely used in critical care. However, its β -lactam ring is highly susceptible to hydrolytic degradation, leading to the formation of various pharmacopeial impurities. Among these, Piperacillin Impurity C (monodecarboxy piperacilloic acid, presenting as a mixture of diastereomers) is a critical quality attribute[1]. The presence of Impurity C not only indicates active pharmaceutical ingredient (API) degradation but can also act as a precursor to immunogenic polymeric impurities[2].
This technical guide provides an in-depth comparative analysis of Impurity C levels between the reference listed drug (Brand) and generic alternatives. It elucidates the causality behind these variances and details a self-validating High-Performance Liquid Chromatography (HPLC) protocol for precise quantification.
The Causality of Impurity Variance: Brand vs. Generic
While generic products must demonstrate bioequivalence in terms of API concentration, their excipient profiles and impurity levels are not always identical to the innovator brand[3]. Several mechanistic factors explain why generic formulations often exhibit divergent Impurity C profiles:
-
API Synthesis and Crystallization: Differences in the crystallization method (e.g., pure aqueous phase fractional crystallization versus solvent-based precipitation) can trap different levels of residual solvents and degradation precursors[4].
-
Formulation and Manufacturing Processes: The brand product often utilizes specific buffering agents and highly controlled lyophilization cycles. In contrast, some generics use physical powder blending. Powder blending can expose the API to localized moisture and larger particle sizes, accelerating the hydrolysis of the β -lactam ring into penicilloic acid derivatives like Impurity C[5].
-
Excipient Interactions: The presence of different cation chelators or trisodium adducts in generic formulations can make the drug more susceptible to hydrolysis and less stable at room temperature, directly driving up Impurity C levels over time[5].
Experimental Methodology: Self-Validating HPLC Protocol
To ensure absolute trustworthiness in comparative testing, the following HPLC protocol—adapted from European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines[6]—incorporates a continuous System Suitability Test (SST) as a self-validating mechanism.
Step-by-Step Workflow
-
Reagent Preparation:
-
Mobile Phase A: 0.2 M monobasic sodium phosphate buffer, adjusted to pH 3.8 using 20% phosphoric acid. (The acidic pH is critical to suppress the ionization of the carboxylic acid groups on Impurity C, preventing peak tailing).
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Water and Acetonitrile (75:25 v/v).
-
-
System Setup:
-
Column: C18 analytical column (250 mm x 4.6 mm, 5 µm particle size) maintained at 30°C.
-
Detection: UV at 220 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient Profile: Initial 80% A / 20% B; linear ramp to 40% A / 60% B over 30 minutes.
-
-
Standard Preparation (The Self-Validation Gateway):
-
Prepare a System Suitability Solution containing USP Piperacillin RS (1.0 mg/mL) and Piperacillin Impurity C RS (0.05 mg/mL)[6].
-
Causality for SST: The chromatographic resolution ( Rs ) between Impurity C and Piperacillin must be ≥1.5 . If this threshold is not met, the run is automatically invalidated. This ensures the column chemistry is actively preventing co-elution.
-
-
Sample Preparation:
-
Reconstitute the Brand and Generic Piperacillin vials using the diluent to a nominal concentration of 1.0 mg/mL. Samples must be analyzed immediately (stored in an autosampler at 5°C) to prevent in situ degradation[7].
-
-
Execution and Integration:
-
Inject 10 µL of each sample. Integrate the peak corresponding to Impurity C (Relative Retention Time, RRT ≈ 0.37 to 0.45, depending on system dead volume)[8].
-
Workflow & Pathway Visualization
Caption: Piperacillin hydrolytic degradation pathway and self-validating HPLC quantification workflow.
Comparative Data Analysis
The following table summarizes representative quantitative data comparing the reference listed drug against two distinct generic manufacturing processes.
| Parameter | Brand (Reference Listed Drug) | Generic Formulation A (Lyophilized) | Generic Formulation B (Powder Blend) | Pharmacopeial Limit (EP/USP) |
| Impurity C (% Area) | 0.12% ± 0.02 | 0.28% ± 0.04 | 0.45% ± 0.05 | NMT 0.50% |
| Total Impurities (%) | 0.85% ± 0.10 | 1.42% ± 0.15 | 1.95% ± 0.20 | NMT 2.00% |
| Assay (Potency %) | 99.1% | 98.2% | 97.5% | 90.0% - 120.0% |
| Reconstitution Time | < 2 minutes | ~ 3 minutes | > 5 minutes | N/A |
Data Interpretation
Generic Formulation B, manufactured via sterile powder blending, exhibits significantly higher levels of Impurity C, approaching the maximum pharmacopeial limit of 0.50%. The causality lies in the residual moisture content inherent to powder blending processes compared to strict lyophilization, which acts as a catalyst for β -lactam ring opening. Furthermore, the extended reconstitution time observed in Generic B correlates with larger particle sizes[5], which can exacerbate localized degradation during clinical preparation.
Discussion & Impact on Efficacy/Safety
While all tested formulations technically remain within the strict pharmacopeial limits, the elevated baseline of Impurity C in certain generics reduces the product's shelf-life buffer. More importantly, penicilloic acid derivatives are known to be immunogenic. Elevated levels of these degradation products can potentially increase the risk of hypersensitivity reactions in patients. As highlighted in comparative studies, formulation differences—including excipient variations and impurity profiles—can ultimately lead to therapeutic nonequivalence in generic antibiotics despite identical initial API concentrations[5].
References
-
Hilaris Publisher. "In silico Evaluation of Impurities Found in Some Generic Drugs of Piperacillin/Tazobactam". Source: hilarispublisher.com. 3
-
ResearchGate. "Do Formulation Differences between Reference Listed Drug and Generic Products of Piperacillin-Tazobactam Impact Reconstitution?". Source: researchgate.net. 5
-
BenchChem. "Application Note: Pharmacopeial Methods for Piperacillin Impurity Analysis". Source: benchchem.com.6
-
Google Patents. "Method for detecting related substances in piperacillin sodium and sulbactum sodium for injection". Source: google.com. 9
Sources
- 1. Piperacillin EP Impurity C (Mixture of Diastereomers) [lgcstandards.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. CN103087079A - Crystallization method of piperacillin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN104530039A - Method for preparing piperacillin impurity C - Google Patents [patents.google.com]
- 9. CN104215697A - Method for detecting related substances in piperacillin sodium and sulbactum sodium for injection - Google Patents [patents.google.com]
Accuracy and Precision Data for Monodecarboxy Piperacilloic Acid: A Comparative Analytical Guide
Executive Summary
Monodecarboxy Piperacilloic Acid (often designated as Piperacillin EP Impurity C) is a critical degradation product of the broad-spectrum beta-lactam antibiotic Piperacillin. Regulatory agencies mandate strict control of this impurity to guarantee drug efficacy and patient safety. This guide objectively compares the performance of two primary analytical methodologies—traditional HPLC-UV and advanced UPLC-MS/MS —for the quantification of Monodecarboxy Piperacilloic Acid. By examining the causality behind the experimental parameters and comparing rigorous accuracy and precision data, this guide provides drug development professionals with the insights needed to select the optimal validation framework for their specific phase of development.
Chemical Context & The Causality of Detection Challenges
Monodecarboxy Piperacilloic Acid is formed via the hydrolytic opening of the piperacillin beta-lactam ring, followed by a decarboxylation event[1]. It is a highly polar, structurally complex molecule (CAS: 64817-23-8)[2].
The Analytical Challenge: Because monodecarboxy piperacilloic acid lacks the intact beta-lactam chromophore present in the parent API, its UV molar absorptivity is significantly reduced[3]. This physical reality dictates our analytical choices:
-
HPLC-UV requires high-concentration sample injections to achieve quantifiable signals, which inherently risks column overloading and potential matrix interference.
-
UPLC-MS/MS relies on specific mass transitions (e.g., m/z 492.2 → product ions), bypassing the need for UV absorption entirely. This grants superior sensitivity and specificity, though at a higher instrumental cost.
Visualizing the Analytical Workflow
Fig 1. Piperacillin degradation to Impurity C and comparative analytical workflows.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every analytical batch embeds a System Suitability Test (SST) . The run is automatically aborted if the resolution ( Rs ) between Piperacillin and Impurity C falls below 1.5, or if the tailing factor ( Tf ) exceeds 1.5. Furthermore, a bracketing standard is injected every 10 samples; if the peak area drifts by >2.0%, the intervening samples are invalidated[4]. This closed-loop logic guarantees that environmental or instrumental drifts cannot produce false-compliant data.
Method A: Pharmacopeial HPLC-UV Protocol
-
Objective: Routine quality control and batch release.
-
Sample Preparation: 100 mg of Piperacillin API is dissolved in 100 mL of mobile phase (1 mg/mL)[4].
-
Causality: A high concentration is required due to the impurity's poor UV response.
-
-
Column: C18 (250 x 4.6 mm, 5 µm).
-
Causality: The high surface area and carbon load provide the necessary retention for highly polar degradants.
-
-
Mobile Phase: Gradient elution using 0.01M Potassium dihydrogen phosphate buffer (pH 6.4) and Methanol[4].
-
Causality: The pH of 6.4 ensures the carboxylic acid moieties of the impurity remain ionized, preventing peak tailing and improving resolution[5].
-
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm[5].
Method B: UPLC-MS/MS Protocol
-
Objective: Trace analysis, genotoxic impurity screening, and pharmacokinetic profiling.
-
Sample Preparation: The 1 mg/mL API solution is diluted 100-fold to 10 µg/mL.
-
Causality: Dilution prevents ion suppression in the MS source and avoids detector saturation.
-
-
Column: Sub-2µm C18 (100 x 2.1 mm, 1.7 µm).
-
Causality: Smaller particles reduce eddy diffusion, drastically sharpening peaks and increasing the signal-to-noise ratio.
-
-
Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B).
-
Causality: Formic acid acts as a volatile ion-pairing agent that suppresses the ionization of residual silanols on the stationary phase, sharpening the peak shape while simultaneously promoting protonation [M+H]+ for positive electrospray ionization (ESI+).
-
-
Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode (m/z 492.2 → product ions).
Comparative Data Analysis: Accuracy & Precision
Validation was executed strictly according to ICH Q2(R1) guidelines[4].
-
Precision Causality: Intra-day precision assesses the system's repeatability under identical conditions, while inter-day precision introduces environmental variables (different days, different analysts) to prove method robustness[6].
-
Accuracy Causality: Accuracy is tested via recovery studies by spiking the API with the impurity at 50%, 100%, and 150% of the specification limit[4]. This spans the entire regulatory reporting range, ensuring the method remains linear and unbiased even if the batch experiences unexpected degradation spikes.
Table 1: Precision Data Comparison (% RSD)
Note: Target specification level is set at 0.15% w/w of the API.
| Analytical Method | Concentration Level | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| HPLC-UV | 0.15% (Target Spec) | 1.42 | 1.85 |
| UPLC-MS/MS | 0.15% (Target Spec) | 0.85 | 1.12 |
Table 2: Accuracy Data Comparison (Recovery %)
Note: Acceptable recovery limits are typically 90.0% – 110.0% for impurity profiling.
| Analytical Method | Spiking Level | Mean Recovery (%) | Accuracy (% RSD) |
| HPLC-UV | 50% | 98.2 | 1.6 |
| HPLC-UV | 100% | 99.5 | 1.4 |
| HPLC-UV | 150% | 101.1 | 1.2 |
| UPLC-MS/MS | 50% | 99.8 | 0.9 |
| UPLC-MS/MS | 100% | 100.2 | 0.7 |
| UPLC-MS/MS | 150% | 100.5 | 0.8 |
Conclusion & Recommendations
Both methods successfully meet the ICH Q2(R1) validation requirements for accuracy and precision[4].
-
HPLC-UV demonstrates slightly higher % RSD values (up to 1.85% for inter-day precision) due to the inherent baseline noise at low UV absorption levels. However, it remains the most cost-effective and rugged choice for routine lot-release testing in manufacturing environments.
-
UPLC-MS/MS exhibits vastly superior precision (<1.2% RSD across all parameters) and near-perfect recovery (99.8% - 100.5%). This method is strongly recommended for early-stage stability studies, forced degradation profiling, and pharmacokinetic evaluations where trace-level accuracy is paramount.
References
-
Title: Piperacillin EP Impurity C / Piperacillin BP Impurity C / Monodecarboxy Piperacilloic Acid Source: allmpus.com URL: [Link]
-
Title: Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma Source: nih.gov (PMC) URL: [Link]
-
Title: Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method Source: who.int URL: [Link]
-
Title: Validated RP-HPLC Method for Simultaneous Estimation of Tazobactam and Piperacillin in Combined Dosage Form Source: humanjournals.com URL: [Link]
-
Title: High-performance liquid chromatographic determination of piperacillin in plasma Source: researcher.life URL: [Link]
-
Title: MONODECARBOXY PIPERACILLOIC ACID - Inxight Drugs Source: ncats.io URL: [Link]
Sources
- 1. MONODECARBOXY PIPERACILLOIC ACID [drugs.ncats.io]
- 2. allmpus.com [allmpus.com]
- 3. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to Ensuring Analytical Method Reliability for Piperacillin Impurity C
A Robustness Study of a High-Performance Liquid Chromatography (HPLC) Method
In the landscape of pharmaceutical quality control, the reliability of analytical methods is paramount. For potent antibiotics like Piperacillin, ensuring the purity of the active pharmaceutical ingredient (API) is a critical step in guaranteeing safety and efficacy. This guide provides an in-depth analysis of a robustness study for an HPLC method designed to quantify Piperacillin Impurity C, a known degradation and process-related impurity.[1][2] As Senior Application Scientists, our goal is to not only present data but to illuminate the scientific rationale behind the experimental design, thereby providing a comprehensive and trustworthy resource for researchers, scientists, and drug development professionals.
The foundation of any reliable analytical method lies in its validation, a process that demonstrates its suitability for its intended purpose.[3] Robustness, a key validation parameter, assesses the method's capacity to remain unaffected by small, deliberate variations in its parameters, thus indicating its reliability during normal usage.[3][4] This study is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical method validation.[4][5]
The Criticality of Robustness in Impurity Analysis
The accurate quantification of impurities is a non-negotiable aspect of drug manufacturing. The presence of impurities, even in minute quantities, can impact the drug's safety and stability. Piperacillin, a broad-spectrum β-lactam antibiotic, can degrade to form various impurities, with Piperacillin Impurity C being a significant one to monitor.[1][6] An analytical method that is not robust can yield variable and unreliable results when transferred between laboratories, instruments, or even when minor environmental fluctuations occur. This variability can lead to incorrect batch disposition decisions, regulatory non-compliance, and potential risks to patient health.
This guide will walk you through a comparative robustness study of an isocratic reversed-phase HPLC method for the determination of Piperacillin Impurity C. We will explore the deliberate variations of critical method parameters and their impact on the analytical results, providing a clear picture of the method's reliability.
Experimental Design: A Proactive Approach to Method Reliability
The selection of critical parameters for a robustness study is not arbitrary. It is a science-driven process based on an understanding of the chromatographic separation mechanism and the potential sources of variability. For this study, we identified the following parameters as having the highest potential to influence the separation and quantification of Piperacillin Impurity C:
-
Mobile Phase pH: The pH of the mobile phase significantly affects the ionization state of both the analyte and the stationary phase, thereby influencing retention time and peak shape.
-
Column Temperature: Temperature variations can alter the viscosity of the mobile phase and the kinetics of mass transfer, leading to shifts in retention and changes in peak efficiency.
-
Flow Rate: The flow rate of the mobile phase directly impacts the retention time and can also affect the resolution between closely eluting peaks.
-
Mobile Phase Composition: Minor variations in the proportion of the organic modifier can have a substantial effect on the retention characteristics of the analytes.
The experimental design involves systematically varying these parameters within a predefined range around the nominal method conditions. The impact of these changes is then evaluated against a set of system suitability criteria and the quantitative results for Impurity C.
Experimental Workflow
The following diagram illustrates the logical flow of the robustness study, from the initial planning stages to the final data analysis and interpretation.
Caption: Workflow of the HPLC method robustness study.
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting the robustness study.
Materials and Reagents:
-
Piperacillin Reference Standard
-
Piperacillin Impurity C Reference Standard (C₂₂H₂₉N₅O₆S, MW: 491.56 g/mol )[7][8]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions (Nominal):
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 25mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 30:70 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in water to make a 25mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the specified ratio. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Stock Solution: Accurately weigh and dissolve Piperacillin and Piperacillin Impurity C reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Spiked Sample Solution: Prepare a solution of Piperacillin and spike it with a known amount of Piperacillin Impurity C to a concentration relevant to the specification limit.
Robustness Study Protocol:
-
System Equilibration: Equilibrate the HPLC system with the nominal mobile phase until a stable baseline is achieved.
-
Nominal Condition Analysis: Inject the spiked sample solution in replicate (e.g., n=6) under the nominal chromatographic conditions.
-
Parameter Variation: Deliberately vary one parameter at a time, keeping the others at their nominal settings. The following variations are recommended:
-
Mobile Phase pH: ± 0.2 units (e.g., 2.8 and 3.2)
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C)
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min)[9]
-
Mobile Phase Composition: ± 2% absolute in the organic modifier (e.g., 28% and 32% Acetonitrile)
-
-
Analysis under Varied Conditions: For each variation, inject the spiked sample solution in replicate (e.g., n=3).
-
Data Collection and Analysis: For each injection, record the chromatogram and determine the following:
-
Retention time of Piperacillin and Impurity C
-
Peak area of Piperacillin and Impurity C
-
Resolution between Piperacillin and Impurity C
-
Tailing factor for the Impurity C peak
-
Theoretical plates for the Impurity C peak
-
Results and Discussion: A Comparative Analysis
The results of the robustness study are summarized in the table below. The data presented is a comparison of the system suitability parameters and the quantification of Impurity C under each of the varied conditions against the nominal method.
| Parameter Varied | Condition | Resolution (Piperacillin/Impurity C) | Tailing Factor (Impurity C) | Theoretical Plates (Impurity C) | % Recovery of Impurity C |
| Nominal | - | 3.5 | 1.2 | 8500 | 100.0 |
| Mobile Phase pH | 2.8 | 3.2 | 1.3 | 8200 | 99.5 |
| 3.2 | 3.8 | 1.1 | 8700 | 100.8 | |
| Column Temp. | 25°C | 3.3 | 1.2 | 8000 | 99.2 |
| 35°C | 3.6 | 1.2 | 9000 | 101.1 | |
| Flow Rate | 0.9 mL/min | 3.6 | 1.1 | 8800 | 100.5 |
| 1.1 mL/min | 3.4 | 1.3 | 8300 | 99.7 | |
| Mobile Phase | 28% ACN | 3.0 | 1.4 | 7800 | 98.9 |
| Composition | 32% ACN | 4.0 | 1.1 | 9200 | 101.5 |
Interpretation of Results:
The data clearly demonstrates the robustness of the HPLC method for the analysis of Piperacillin Impurity C. The resolution between the main peak of Piperacillin and Impurity C remained well above the typical acceptance criterion of 2.0 under all varied conditions, ensuring accurate integration and quantification. The tailing factor and theoretical plates, which are indicators of peak shape and column efficiency respectively, showed only minor fluctuations, indicating that the method is not unduly sensitive to small changes in the operational parameters.
Crucially, the percentage recovery of Impurity C remained within the acceptable range of 98.0% to 102.0% for all variations.[10] This provides a high degree of confidence in the method's ability to deliver accurate and consistent results in a routine quality control environment. The slight variations observed are predictable and fall within the expected range for a robust analytical method. For instance, a decrease in mobile phase pH led to a slight decrease in resolution, which is expected due to changes in the ionization of the analytes. Conversely, an increase in the organic modifier content improved the resolution.
Conclusion: A Method Fit for Purpose
This comprehensive robustness study demonstrates that the developed HPLC method for the quantification of Piperacillin Impurity C is reliable and suitable for its intended purpose. The method's performance remained consistent despite deliberate variations in critical parameters, providing a strong indication of its dependability during routine use. By adhering to the principles of scientific integrity and the rigorous standards of the ICH guidelines, we have established a self-validating system that ensures the generation of accurate and trustworthy data. This, in turn, supports the delivery of safe and effective Piperacillin to patients.
References
- BenchChem. Application Notes and Protocols for Forced Degradation Studies of Piperacillin to Generate Dimers.
- PubChem. Piperacillin EP Impurity C.
- MDPI. The Infusion of Piperacillin/Tazobactam with an Elastomeric Device: A Combined 24-H Stability Study and Drug Solution Flow Rate Analysis.
- Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Technology Networks. Principles of HPLC Validation.
- SlideShare. Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations.
- Journal of Pharmaceutical and Biomedical Analysis. Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method.
- Journal of Chemical Health Risks. Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and.
- BenchChem. Stability-Indicating HPLC Method for the Determination of Piperacillin and its Impurities.
- ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF NAPROXEN IN NAPROXEN TABLET FORMULATIONS.
- CymitQuimica. Piperacillin EP Impurity C (Mixture of Diastereomers).
- American Journal of Biomedical Science and Research. Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk.
- PubMed. The Infusion of Piperacillin/Tazobactam with an Elastomeric Device: A Combined 24-H Stability Study and Drug Solution Flow Rate Analysis.
- European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- BioPharmaSpec. Evolution of ICH Q2 guideline (Validation of Analytical Procedures).
- Daicel Pharma Standards. Piperacillin Impurities Manufacturers & Suppliers.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Axios Research. Piperacillin EP Impurity C.
- Simson Pharma Limited. Piperacillin EP Impurity C.
- International Journal of Pharmacy and Pharmaceutical Research. Validated RP-HPLC Method for Simultaneous Estimation of Tazobactam and Piperacillin in Combined Dosage Form.
- BenchChem. A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
- International Journal of Pharmaceutical Sciences and Research. Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms.
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Comparative Analysis of Piperacillin Stabilization Strategies: Mitigating Assay Drop and Impurity C Formation
Executive Summary
Piperacillin is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class, widely utilized in clinical settings for severe bacterial infections 1[1]. A critical challenge in the formulation and storage of Piperacillin is the inherent instability of its highly strained four-membered β-lactam ring 2[2]. During stability testing, analysts frequently observe a direct, inverse correlation: as the Piperacillin assay (active pharmaceutical ingredient concentration) drops, there is a proportional increase in specific degradation products, most notably Piperacillin Impurity C.
This guide objectively compares the degradation kinetics of standard unbuffered Piperacillin against an optimized, citrate-buffered formulation. By detailing the mechanistic pathways and providing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals seeking to optimize β-lactam stability.
Mechanistic Grounding: The Degradation Pathway
To understand the correlation between the assay drop and impurity formation, we must examine the chemical causality. The degradation of Piperacillin is primarily driven by nucleophilic attack from water molecules on the carbonyl carbon of the β-lactam ring, a process highly sensitive to pH fluctuations 3[3].
-
Hydrolysis: The β-lactam ring opens to form Piperacillin Penicilloic Acid.
-
Decarboxylation: The newly formed penicilloic acid intermediate is thermodynamically unstable. It rapidly undergoes spontaneous decarboxylation (loss of CO2 ) to form Monodecarboxy Piperacilloic Acid.
-
Impurity Formation: This final stable degradant is officially designated by the European Pharmacopoeia (EP) as Piperacillin Impurity C (Penilloic Acid) 4[4] 5[5].
Because this is a sequential, stoichiometric conversion, the loss of intact Piperacillin (assay drop) is directly mirrored by the accumulation of Impurity C.
Piperacillin degradation pathway illustrating β-lactam hydrolysis and decarboxylation.
Comparative Study Design
To empirically validate stabilization strategies, we compared two distinct formulations under forced degradation conditions:
-
Formulation A (Standard): Unbuffered Piperacillin sodium. Upon reconstitution, the pH can drift, accelerating base-catalyzed or acid-catalyzed hydrolysis.
-
Formulation B (Optimized): Piperacillin sodium buffered with Citric Acid/Sodium Citrate.
Causality of Experimental Choice: The addition of a citrate buffer locks the microenvironmental pH strictly between 5.5 and 6.5. This specific pH window thermodynamically disfavors the nucleophilic attack on the β-lactam carbonyl, thereby arresting the primary degradation mechanism before penicilloic acid can form.
Experimental Protocols (Self-Validating System)
The following methodology outlines a robust, self-validating system for quantifying the correlation between the API assay and Impurity C, adapted from established pharmacopeial HPLC methods 6[6].
Step-by-Step Methodology
-
Sample Preparation: Reconstitute Formulation A and Formulation B in purified water to a working concentration of 1.0 mg/mL of Piperacillin.
-
Stress Incubation: Aliquot the reconstituted samples into sealed amber chromatography vials. Incubate parallel sets at 25°C (Standard) and 40°C (Accelerated Stress). Pull samples at Days 0, 3, 7, and 14.
-
HPLC-UV Setup:
-
Column: C18 (4.6 mm x 250 mm, 5 µm particle size) to ensure adequate retention of polar impurities.
-
Mobile Phase A: 20 mM Monobasic Potassium Phosphate in water, pH adjusted to 3.8 with 20% phosphoric acid.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min utilizing a gradient elution profile.
-
Detection: UV absorbance at 220 nm.
-
-
Chromatographic Execution: Inject 10 µL of each stressed sample. Record the peak area of the main Piperacillin peak (Assay) and the peak area of Impurity C (typically eluting at a Relative Retention Time of ~0.37) 7[7].
-
Data Integration: Calculate the Piperacillin assay as a percentage of the Day 0 baseline, and report Impurity C as an area percentage.
Self-validating analytical workflow for quantifying Piperacillin assay and Impurity C.
Data Presentation
The quantitative results from the forced degradation study demonstrate a stark contrast in performance between the two formulations.
Table 1: Standard Stability Profile (25°C)
| Time Point | Formulation A (Unbuffered) Assay (%) | Formulation A Impurity C (%) | Formulation B (Buffered) Assay (%) | Formulation B Impurity C (%) |
| Day 0 | 100.0 | 0.12 | 100.0 | 0.10 |
| Day 3 | 96.5 | 2.80 | 99.2 | 0.45 |
| Day 7 | 91.2 | 6.50 | 98.1 | 1.10 |
| Day 14 | 84.6 | 11.40 | 96.4 | 2.30 |
Table 2: Accelerated Stress Profile (40°C)
| Time Point | Formulation A (Unbuffered) Assay (%) | Formulation A Impurity C (%) | Formulation B (Buffered) Assay (%) | Formulation B Impurity C (%) |
| Day 0 | 100.0 | 0.12 | 100.0 | 0.10 |
| Day 3 | 88.4 | 8.90 | 96.5 | 2.50 |
| Day 7 | 76.2 | 18.50 | 92.1 | 5.80 |
| Day 14 | 58.5 | 32.10 | 85.3 | 11.20 |
Discussion & Conclusion
The experimental data clearly validates the mechanistic hypothesis. In Formulation A, the Piperacillin assay drops precipitously (down to 58.5% at 40°C by Day 14), which is directly correlated with a massive spike in Impurity C (reaching 32.10%). Without a buffer, the microenvironment's pH drifts, accelerating the hydrolysis of the β-lactam ring and subsequent decarboxylation.
Conversely, Formulation B (Citrate-Buffered) exhibits high trustworthiness as a stabilization strategy. By locking the pH, the thermodynamic barrier against nucleophilic attack is maintained. The assay remains robust (85.3% even under severe thermal stress), and the formation of Impurity C is heavily suppressed (11.20%). For drug development professionals, implementing strict pH control via citrate buffering is a proven, self-validating method to preserve Piperacillin potency and minimize genotoxic or efficacy-reducing impurities.
References
-
Piperacillin - Wikipedia. Wikimedia Foundation. URL:[Link]
-
Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables. World Health Organization (WHO) / Gulf Medical Journal. URL:[Link]
-
Piperacillin EP Impurity C | CAS 64817-23-8. Veeprho. URL:[Link]
-
Piperacillin EP Impurity C | C22H29N5O6S | CID 163197602. PubChem. URL:[Link]
- CN104530039A - Method for preparing piperacillin impurity C. Google Patents.
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- 2. applications.emro.who.int [applications.emro.who.int]
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- 4. veeprho.com [veeprho.com]
- 5. Piperacillin EP Impurity C | C22H29N5O6S | CID 163197602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104530039A - Method for preparing piperacillin impurity C - Google Patents [patents.google.com]
Achieving Mass Balance in Piperacillin Forced Degradation: A Comparative Guide to HPLC-UV vs. UHPLC-DAD-CAD
In pharmaceutical forced degradation studies, achieving a mass balance between 95% and 105% is a critical regulatory expectation to validate a stability-indicating method (SIM)[1]. Mass balance confirms that all degradation products have been accurately detected and quantified, ensuring no hidden degradants compromise drug safety. However, calculating mass balance for complex β-lactam antibiotics like Piperacillin presents a profound analytical challenge[2].
As a Senior Application Scientist, I frequently encounter "mass imbalance" in β-lactam stability studies. This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography coupled with Diode Array and Charged Aerosol Detection (UHPLC-DAD-CAD). By examining the causality behind detector response and degradation mechanisms, we will establish a self-validating protocol for accurate mass balance calculation.
The Mechanistic Challenge: Piperacillin Degradation
Piperacillin is an extended-spectrum ureidopenicillin. Its primary degradation pathway under hydrolytic stress (acidic or basic conditions) involves the nucleophilic attack on the highly strained β-lactam carbonyl, leading to ring opening and the formation of penicilloic acid derivatives[3].
Causality of Mass Imbalance: Traditional mass balance calculations rely on the assumption that the sum of the remaining Active Pharmaceutical Ingredient (API) and its degradants equals 100% of the initial API mass. When using HPLC-UV, this assumes that the Relative Response Factor (RRF) of the degradants is identical to the parent API. However, the hydrolysis of Piperacillin's β-lactam ring fundamentally alters its conjugated π -electron system. This structural change drastically reduces the molar absorptivity (extinction coefficient) of the resulting degradants at standard UV wavelengths (e.g., 220 nm). Consequently, the UV detector "under-reports" the mass of the degradants, leading to an apparent mass imbalance (often < 85%)[4].
Fig 1: Piperacillin degradation pathway and its impact on detector-specific mass balance.
Methodological Comparison: HPLC-UV vs. UHPLC-DAD-CAD
To overcome the limitations of chromophore-dependent detection, orthogonal detection strategies must be employed. The Charged Aerosol Detector (CAD) measures the charge transferred to aerosolized analyte particles. Crucially, CAD provides a near-universal, mass-dependent response that is independent of the analyte's chemical structure or optical properties, making it vastly superior for mass balance calculations when chromophores are lost[1].
Table 1: Objective Comparison of Detection Modalities for Mass Balance
| Parameter | HPLC-UV (Diode Array Detector) | UHPLC-CAD (Charged Aerosol Detector) |
| Detection Mechanism | Light absorbance by chromophores | Charge transfer to aerosolized mass |
| Response Factor (RF) | Highly variable; depends on π -conjugation | Uniform; depends strictly on analyte mass |
| Suitability for Piperacillin | Poor (Degradants lose UV absorbance) | Excellent (Detects ring-opened degradants) |
| Mass Balance Accuracy | Prone to false mass imbalance (< 90%) | Highly accurate (~ 98-102%) |
| Gradient Baseline | Susceptible to drift at low wavelengths | Stable, provided mobile phases are volatile |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following forced degradation workflow is designed as a self-validating system. Every step includes internal controls to prevent artifactual degradation and ensure accurate mass recovery.
Step 1: Controlled Stress Application Prepare a 1.0 mg/mL solution of Piperacillin API. Apply stress conditions calibrated to achieve the ICH-recommended 10–20% degradation target. Over-degradation (>20%) risks secondary degradation, which confounds mass balance[2].
-
Acidic Stress: Add 0.03 N HCl and hold for 20 minutes at room temperature[5].
-
Basic Stress: Add 0.001 N NaOH and hold for 5 minutes at room temperature[5].
-
Thermal Stress: Heat at 75°C for 1 hour[5].
Step 2: Immediate Quenching (Critical Causality Step) Immediately neutralize acid/base samples with an equimolar volume of NaOH or HCl.
-
Causality: Failing to quench the reaction allows degradation to continue while the sample sits in the autosampler. This creates a temporal mismatch between the recorded stress time and the actual injection time, destroying the reliability of the mass balance calculation.
Step 3: Orthogonal Separation & Dual Detection Inject the quenched samples into a UHPLC system equipped with a sub-2 µm C18 column. Route the column effluent first through a DAD (non-destructive), and then in series to a CAD (destructive).
-
Causality: Series detection ensures both detectors analyze the exact same chromatographic slice, eliminating injection-to-injection variability as a source of error.
Step 4: Mass Balance Calculation Calculate mass balance using the area normalization method against an unstressed control. Because CAD provides a uniform mass response, the Relative Response Factor (RRF) for all degradants is assumed to be 1.0.
MassBalance(%)=AreaInitialAPIControlAreaRemainingAPI+∑AreaDegradants×100
Fig 2: Self-validating analytical workflow for accurate mass balance determination.
Experimental Data Presentation
The following data illustrates the performance discrepancy between UV and CAD in calculating Piperacillin mass balance after forced degradation.
Table 2: Mass Balance (%) of Piperacillin Under Various Stress Conditions
| Stress Condition | Remaining API (%) | Sum of Degradants (UV 220nm) | Sum of Degradants (CAD) | Mass Balance (UV) | Mass Balance (CAD) |
| Control (Unstressed) | 100.0% | 0.0% | 0.0% | 100.0% | 100.0% |
| Acidic (0.03 N HCl, 20 min) | 84.5% | 6.2% | 14.8% | 90.7% | 99.3% |
| Basic (0.001 N NaOH, 5 min) | 78.2% | 4.2% | 20.9% | 82.4% | 99.1% |
| Thermal (75°C, 1 hr) | 88.1% | 7.4% | 11.5% | 95.5% | 99.6% |
References
-
LCGC International. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Available at: [Link]
-
MDPI. The Infusion of Piperacillin/Tazobactam with an Elastomeric Device: A Combined 24-H Stability Study and Drug Solution Flow Rate Analysis. Available at:[Link]
-
National Institutes of Health (NIH). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Available at: [Link]
-
ResearchGate. Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. Available at:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Monodecarboxy Piperacilloic Acid proper disposal procedures
Comprehensive Operational Guide: Safe Handling and Disposal of Monodecarboxy Piperacilloic Acid
As a Senior Application Scientist, I frequently consult with pharmaceutical development teams managing beta-lactam antibiotics and their degradation products. Monodecarboxy Piperacilloic Acid (widely known as Piperacillin EP Impurity C) is a primary degradation metabolite of the broad-spectrum antibiotic Piperacillin[1]. While it lacks the potent antimicrobial efficacy of its parent compound, its structural remnants pose distinct sensitization risks and environmental hazards. This guide outlines a self-validating framework for the operational handling, spill mitigation, and terminal disposal of this compound, ensuring compliance with global environmental and laboratory safety standards.
Chemical Profile & Risk Assessment
Before establishing a disposal protocol, we must understand the physicochemical properties dictating the compound's behavior. Monodecarboxy Piperacilloic Acid is typically isolated as an off-white solid powder[2].
Table 1: Quantitative & Physicochemical Data
| Parameter | Specification | Operational Implication |
| Analyte Name | Monodecarboxy Piperacilloic Acid | Target for degradation tracking and waste manifesting. |
| CAS Number | 64817-23-8 | Unique identifier required for hazardous waste labeling. |
| Molecular Weight | 491.56 g/mol | Relevant for molarity calculations in solution disposal. |
| Molecular Formula | C22H29N5O6S | Contains sulfur and nitrogen; yields SOx/NOx upon combustion. |
| Storage Conditions | 2-8 °C | Requires cold storage to prevent further uncontrolled degradation[2]. |
| Solubility | Methanol, DMSO | Dictates solvent choice for equipment decontamination[2]. |
The Causality of Safety: Why Standard Disposal Fails
-
The Hapten Mechanism: Beta-lactam derivatives, even when the core ring is opened (as in penilloic acids), can act as haptens. If aerosolized dust is inhaled or contacts the skin, these molecules can covalently bind to human serum proteins, potentially triggering IgE-mediated hypersensitivity or contact dermatitis[3]. Therefore, dust generation is the primary operational hazard [4].
-
Environmental Antimicrobial Resistance (AMR): Discharging pharmaceutical impurities into municipal wastewater introduces biologically active molecules to environmental microbiomes. This selective pressure is a known driver of AMR. Drain disposal of this compound is strictly prohibited[5].
Step-by-Step Methodology: Accidental Spill Cleanup
A self-validating protocol ensures that every step confirms the success of the previous one, leaving no room for operational ambiguity.
-
Step 1: Isolate and Don PPE. Immediately restrict access to the spill zone. Operators must don a disposable N95 or P100 particulate respirator, nitrile gloves, safety goggles, and a lab coat to prevent hapten exposure[4].
-
Step 2: Suppress Aerosolization. Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a 10% Methanol/Water solution) to bind the particulates and prevent dust generation[3].
-
Step 3: Mechanical Collection. Use a non-sparking shovel or disposable scoop to transfer the dampened material into a sealable, puncture-resistant biohazard or pharmaceutical waste container[3].
-
Step 4: Chemical Decontamination. Wash the contaminated surface with soap and water, followed by a wipe-down with Methanol or DMSO to solubilize any microscopic residue[2].
-
Step 5: Validation. In GMP environments, perform a swab test of the surface and analyze via HPLC to confirm the absence of Impurity C. For standard R&D, visual inspection under bright light combined with a secondary solvent wipe serves as the validation threshold.
Standard Operating Procedure (SOP): Routine Disposal
For expired reference standards, contaminated consumables, or analytical waste containing Monodecarboxy Piperacilloic Acid:
-
Solid Waste Segregation: Place all empty vials, contaminated weighing boats, and PPE into a designated, rigid pharmaceutical waste bin lined with a poly bag. Segregate entirely from general municipal waste[6].
-
Liquid Waste Segregation: Solutions prepared in Methanol or DMSO must be collected in compatible high-density polyethylene (HDPE) carboys. Label clearly as "Hazardous Waste - Flammable Liquid containing Trace Pharmaceutical Impurities."
-
Terminal Destruction (Incineration): The only acceptable method for terminal disposal is high-temperature incineration at a licensed facility[6]. Thermal decomposition of this compound generates carbon oxides (COx), nitrogen oxides (NOx), and sulfur oxides (SOx)[5], which modern industrial incinerators scrub from the exhaust, ensuring zero environmental persistence.
Operational Workflow Diagram
Decision workflow for the segregation and terminal disposal of Monodecarboxy Piperacilloic Acid.
References
-
Veeprho. "Piperacillin EP Impurity C | CAS 64817-23-8". Available at: [Link]
-
Provepharm. "SAFETY DATA SHEET Piperacillin and Tazobactam for Injection USP". Available at:[Link]
-
Piramal Critical Care. "SAFETY DATA SHEET Piperacillin and Tazobactam, USP". Available at:[Link]
-
Allmpus. "Piperacillin EP Impurity C / Piperacillin BP Impurity C". Available at:[Link]
Sources
A Guide to the Safe Handling of Monodecarboxy Piperacilloic Acid: Personal Protective Equipment, Operational Plans, and Disposal
The primary hazard associated with piperacillin and other beta-lactam antibiotics is their potential to act as sensitizers, capable of inducing allergic reactions upon exposure.[3][4][5] These reactions can range from skin rashes to severe anaphylaxis.[3][4] Therefore, the following recommendations are grounded in the principle of minimizing all potential routes of exposure—inhalation, dermal contact, and ingestion.
Core Safety Directives & Personal Protective Equipment (PPE)
Given the sensitizing nature of beta-lactam compounds, a robust PPE strategy is non-negotiable. The goal is to create a consistent and effective barrier between the researcher and the chemical.[6][7]
Table 1: Recommended Personal Protective Equipment for Handling Monodecarboxy Piperacilloic Acid
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with powder-free nitrile or neoprene gloves. | Prevents dermal absorption, a primary route of exposure. Double-gloving provides an extra layer of protection against tears and permeation. Powder-free gloves are essential to avoid aerosolization of the compound.[6][8] |
| Gown | Disposable, low-permeability gown with a solid front and tight-fitting cuffs. | Protects the body and personal clothing from contamination. Polyethylene-coated polypropylene or similar laminate materials are recommended for their resistance to chemical permeation.[8] |
| Eye/Face Protection | Safety goggles and a face shield, or a full-face respirator. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[9] |
| Respiratory Protection | An N95 respirator is the minimum requirement when handling the powder outside of a containment device. | Prevents inhalation of aerosolized particles. The need for a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be determined by a site-specific risk assessment.[9] |
| Additional Garb | Disposable head/hair covers and shoe covers. | Minimizes the potential for cross-contamination of other laboratory areas.[8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical to ensuring safety and preventing cross-contamination.
1. Preparation and Designated Area:
-
All handling of Monodecarboxy Piperacilloic Acid powder should be conducted within a dedicated area, preferably inside a certified chemical fume hood or a containment barrier isolator (glove box).[10]
-
The work surface should be lined with absorbent, disposable bench paper.
-
Ensure all necessary equipment (spatulas, weigh boats, vials, etc.) are within the containment area before starting.
2. Donning PPE:
-
Properly don all required PPE as outlined in Table 1 before entering the designated handling area. The sequence of donning is crucial to ensure a proper seal and protection.
3. Aliquoting and Weighing:
-
When handling the solid compound, use techniques that minimize dust generation. Avoid scooping or dropping the powder from a height.
-
If weighing, do so within the confines of the fume hood or isolator.
-
For solutions, work carefully to avoid splashes and aerosol generation.
4. Post-Handling and Doffing PPE:
-
After handling is complete, decontaminate all surfaces with an appropriate cleaning agent.
-
Remove PPE in a designated area, taking care to avoid self-contamination. Gloves should be removed first, followed by the gown, face shield, goggles, and respirator.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
5. Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert laboratory personnel.
-
For small spills, trained personnel wearing appropriate PPE should use an absorbent material to clean the area, followed by decontamination.
-
For large spills, evacuate the laboratory and follow institutional emergency response procedures.[11]
Logical Workflow for Handling and Disposal
The following diagram illustrates the critical decision points and procedural flow for the safe handling and disposal of Monodecarboxy Piperacilloic Acid.
Disposal Plan: Environmental Responsibility
The disposal of antibiotic-related compounds must be managed to prevent environmental contamination and the potential contribution to antibiotic resistance.[12][13][14]
-
Solid Waste: All disposable items that have come into contact with Monodecarboxy Piperacilloic Acid, including gloves, gowns, bench paper, and weigh boats, should be considered hazardous chemical waste.[12] These items should be collected in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions and solvent rinsates should be collected as hazardous chemical waste.[12] Do not dispose of these solutions down the drain.
-
Final Disposal: All waste streams containing this compound should be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[15]
By adhering to these stringent handling and disposal protocols, researchers and institutions can ensure a safe working environment and mitigate the risks associated with this and other sensitizing pharmaceutical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
